3-Amino-2-Bromo-5-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZAKZBKMMUARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654273 | |
| Record name | 2-Bromo-5-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-03-8 | |
| Record name | 2-Bromo-5-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 884495-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-2-Bromo-5-fluoropyridine physical properties
An In-depth Technical Guide to the Physical Properties of 3-Amino-2-Bromo-5-fluoropyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial intermediate and building block in organic synthesis. Its unique structural arrangement, featuring an amino group, a bromine atom, and a fluorine atom on a pyridine core, imparts a distinct reactivity profile. This makes it a valuable reagent in the development of novel pharmaceutical compounds and advanced materials.[1] The strategic placement of these functional groups allows for participation in a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.
A thorough understanding of the physical properties of this compound is paramount for its effective application in research and development. Properties such as melting point, solubility, and thermal stability directly influence reaction setup, purification strategies, formulation, and storage conditions.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols for their verification, empowering researchers to utilize this versatile molecule with precision and confidence.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are determined by its molecular structure. The presence of electronegative halogen atoms (Br and F) and an electron-donating amino group creates a polar molecule, influencing its intermolecular interactions and bulk properties.[1]
A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| Molecular Weight | 191.00 g/mol | [3] |
| Appearance | White to pale pink or pale brown solid powder. | [4][5] |
| Melting Point | 114-116 °C | [6] |
| Boiling Point | 273.6°C at 760 mmHg (Predicted) | [6] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Limited solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| pKa | Amino group: ~9-10; Pyridinium ion: ~0-1 (Estimated) | [1] |
The melting point of 114-116 °C indicates that this compound is a solid at room temperature with relatively strong intermolecular forces, likely a combination of dipole-dipole interactions and hydrogen bonding from the amino group. Its predicted high boiling point is also consistent with a polar molecule of its mass.[6] While precise quantitative solubility data is scarce in public literature, its structure suggests limited solubility in water and better solubility in moderately polar to nonpolar organic solvents.[1]
Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a starting material like this compound is a critical, self-validating step in any synthetic workflow. Impurities can lead to unexpected side reactions, lower yields, and complications in the purification of subsequent products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and reliable method for assessing the purity of such compounds.[7][8]
Rationale for Method Selection
RP-HPLC is chosen for its high resolution and sensitivity. A C18 (octadecyl) column is effective for retaining moderately polar compounds like halogenated pyridines.[7] The mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of the separation. UV detection is suitable as the pyridine ring is a chromophore.[7][9]
Experimental Protocol: Purity Determination by RP-HPLC
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This is the stock solution.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the 1:1 acetonitrile/water mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working solution into the HPLC system.
-
Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Determination.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
The melting point is a fundamental physical property that serves as an indicator of both identity and purity. Differential Scanning Calorimetry (DSC) provides a more detailed and accurate thermal profile than traditional melting point apparatus.[10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for the precise determination of the melt onset temperature and the enthalpy of fusion.[11][12]
Rationale for Method Selection
DSC is a highly sensitive thermoanalytical technique.[10] For crystalline solids, a sharp endothermic peak is characteristic of melting. The onset temperature of this peak is analogous to the melting point, while the peak's shape can provide information about purity (impurities tend to broaden the peak and depress the melting point).
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[12] This ensures the trustworthiness of the measurement.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Gently compact the powder to ensure good thermal contact with the bottom of the pan.
-
Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan as the reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition to a temperature well above the melt (e.g., 150 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The resulting plot of heat flow versus temperature is the DSC thermogram.
-
Determine the extrapolated onset temperature of the endothermic melting peak. This value is reported as the melting point.[11]
-
The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus).
-
Visualization: DSC Analysis Workflow
Caption: Workflow for DSC Melting Point Analysis.
Solubility Profile Determination
Solubility is a critical parameter for reaction solvent selection, crystallization-based purification, and formulation. While qualitative data suggests this compound is soluble in common organic solvents, quantitative data is essential for process optimization.[1] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[13]
Rationale for Method Selection
The shake-flask method is considered the "gold standard" for solubility measurement because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[13]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
Select a range of solvents relevant to potential applications (e.g., methanol, ethanol, ethyl acetate, dichloromethane, toluene, water).
-
In separate vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each solvent. The presence of undissolved solid is crucial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a filtered syringe (e.g., 0.45 µm PTFE filter) to avoid transferring any solid particles.[15]
-
Quantify the amount of dissolved solute. Two common methods are:
-
Gravimetric Method: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure. Weigh the vial again to determine the mass of the dissolved solid.[15]
-
Spectroscopic/Chromatographic Method: Dilute the filtered supernatant with a known factor and determine the concentration using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.[15]
-
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the mass of the solute and the volume of the solvent sampled.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Handling and Storage
Based on its physical properties and safety information, proper handling and storage are essential.
-
Handling: As with many halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Handling should occur in a well-ventilated area or a fume hood.[17]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from heat and direct sunlight.[1] Its sensitivity to moisture and heat suggests that storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[1]
Conclusion
This compound is a solid crystalline compound with a well-defined melting point and solubility characteristics typical of a polar, functionalized heterocycle. The physical properties outlined in this guide are fundamental to its practical use in a laboratory setting. By employing standardized analytical techniques such as HPLC for purity assessment, DSC for thermal analysis, and the shake-flask method for solubility determination, researchers can ensure the quality of their material and optimize reaction and purification conditions. This rigorous, data-driven approach to understanding a reagent's physical profile is a cornerstone of robust and reproducible chemical science.
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This compound | Properties, Uses, Safety & Suppliers in China . Alchemist-Chem. [Link]
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Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K . Journal of Chemical & Engineering Data, ACS Publications. [Link]
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Institutes of Health (NIH). [Link]
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(2S,3S,4S,5R,6R)-6-(((4S,6Bs,8R,9R)-9-Acetyloxy-8-Hydroxy-4,8A-Bis(Hydroxymethyl)-4,6A,6B,11,11,14B-Hexamethyl-10-((E)-2-Methylbut-2-Enoyl)Oxy-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-Tetradecahydropicen-3-Yl)Oxy) - PubChem . PubChem. [Link]
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The Strategic Utility of 3-Amino-2-Bromo-5-fluoropyridine in Modern Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and functionalized pyridine rings is a cornerstone of molecular design. 3-Amino-2-bromo-5-fluoropyridine (CAS No. 884495-03-8) has emerged as a pivotal intermediate, offering a unique confluence of reactive sites that empower chemists to construct complex molecular architectures with high precision.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of next-generation therapeutics.
The intrinsic properties of this molecule—a nucleophilic amino group, a versatile bromine atom primed for cross-coupling, and an electron-withdrawing fluorine atom to modulate physicochemical properties—make it a highly sought-after building block.[1] Its judicious use allows for the fine-tuning of a compound's metabolic stability, binding affinity, and overall pharmacological profile.
Core Chemical and Physical Properties
This compound is typically a white to pale brown crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized below, providing a foundational understanding for its handling and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrFN₂ | [3][4] |
| Molecular Weight | 191.00 g/mol | [4] |
| Melting Point | 114-116 °C | [4] |
| Appearance | White to pale pink to pale brown powder | [3] |
| SMILES | Nc1cc(F)cnc1Br | [4] |
| InChI Key | QUZAKZBKMMUARE-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective industrial route begins with the nitration and subsequent bromination of a fluorinated pyridine precursor, followed by a final reduction. This pathway is valued for the availability of its starting materials and the reliability of the chemical transformations involved.
A prevalent synthetic strategy involves the following key transformations:
-
Bromination of a Hydroxypyridine : The synthesis often initiates from 2-hydroxy-5-fluoro-3-nitropyridine. This precursor is treated with a brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃), to replace the hydroxyl group with bromine, yielding 2-bromo-5-fluoro-3-nitropyridine.[5]
-
Reduction of the Nitro Group : The final step is the selective reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).[6] This step yields the final product, this compound.
Diagram: Synthetic Workflow
Caption: A representative synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine[5]
This protocol details the bromination step, a critical part of the overall synthesis.
-
Reagent Preparation : To a reaction vessel, add 2-hydroxy-3-nitro-5-fluoropyridine (1.0 eq).
-
Addition of Brominating Agent : Carefully add phosphorus(V) oxybromide (POBr₃, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. Caution: Gas evolution may occur upon DMF addition.
-
Reaction Execution : After the initial gas evolution subsides (approx. 5 minutes), heat the reaction mixture to 110 °C.
-
Monitoring : Maintain the temperature for 1-3 hours. Monitor the consumption of the starting material by LC/MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully quench the reaction by the slow, portion-wise addition of ice. Caution: HBr gas will be evolved.
-
Extraction : Transfer the quenched mixture to a beaker containing ice and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-3-nitropyridine as a solid.
Reactivity and Key Chemical Transformations
The true synthetic power of this compound lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can be used for building fused ring systems or for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most versatile site for modification, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are fundamental in modern drug discovery for creating C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling: This reaction is used to form a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This is a widely used method for constructing biaryl scaffolds common in kinase inhibitors.
Diagram: Representative Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction Execution : Heat the mixture with stirring (e.g., 90-100 °C) for 12-18 hours, or until reaction completion.
-
Monitoring : Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary or secondary amines at the 2-position of the pyridine ring. This is particularly useful for synthesizing compounds with tailored solubility and hydrogen-bonding capabilities.
Applications in Drug Discovery and Agrochemicals
The primary application of this compound is as a crucial building block in the synthesis of biologically active molecules.[1]
Kinase Inhibitors
In oncology and inflammation research, protein kinases are high-value targets. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. This compound is an ideal starting material for constructing these core scaffolds, such as pyrazolopyrimidines and related fused heterocycles.[7][8] The amino group can be used to form an adjacent ring, while the bromo- and fluoro-substituents provide sites for derivatization to achieve potency and selectivity against specific kinases like Abl, EGFR, and others.[9]
Agrochemicals
The unique substitution pattern of this pyridine derivative is also valuable in the agrochemical industry.[1] It can be used to synthesize novel pesticides and herbicides where the fluoropyridine moiety contributes to the compound's efficacy and metabolic stability in the target pest or plant.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Hazard Identification : The compound is classified as harmful if swallowed and can cause serious eye and skin irritation.[4]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[1]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the power of strategic molecular design. Its unique arrangement of functional groups provides a robust and versatile platform for synthetic chemists. The ability to readily engage in powerful bond-forming reactions like Suzuki and Buchwald-Hartwig couplings makes it an indispensable tool, particularly in the rapid, modular synthesis of libraries of compounds for drug discovery. As the demand for highly specific and potent kinase inhibitors and other complex therapeutics continues to grow, the importance of this key intermediate is set to increase, solidifying its role in the advancement of chemical and pharmaceutical sciences.
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Foreword: The Strategic Utility of a Multifunctional Building Block
An In-Depth Technical Guide to 3-Amino-2-Bromo-5-fluoropyridine (CAS 884495-03-8)
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a chemical intermediate is defined by its versatility, reactivity, and the molecular complexity it can engender. This compound, identified by its CAS number 884495-03-8, has emerged as a pyridine-based building block of significant interest. Its unique trifunctional substitution pattern—an activating amino group, a versatile bromo handle for cross-coupling, and an electron-withdrawing fluorine atom—creates a scaffold primed for diverse and predictable chemical transformations. This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.
Core Physicochemical and Structural Characteristics
This compound is a heterocyclic organic compound that typically appears as a white to pale brown solid at room temperature.[1][2] The strategic placement of its functional groups on the pyridine ring is central to its utility. The amino group acts as an electron-donating group, while the halogen substituents (bromine and fluorine) are electron-withdrawing, creating a nuanced electronic environment that dictates its reactivity.[3]
| Property | Value | Source(s) |
| CAS Number | 884495-03-8 | [4] |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| Appearance | White to pale pink to pale brown powder/solid | [2][5] |
| Melting Point | 99.0 - 116.0 °C | [1][5] |
| Purity (Typical) | ≥97% - 98% | [4][5] |
| SMILES | BrC1=C(N)C=C(F)C=N1 | [4] |
| InChI Key | QUZAKZBKMMUARE-UHFFFAOYSA-N |
Synthesis Strategies: A Mechanistic Approach
The preparation of this compound can be approached from several precursors, with the chosen route often depending on raw material availability and desired purity. The two most logical pathways involve either the bromination of an aminofluoropyridine precursor or the reduction of a nitropyridine intermediate.
A common and effective method starts with 2-bromo-5-fluoropyridine.[6] This pathway involves a regioselective nitration followed by a reduction of the nitro group to the target amine.
Synthetic Workflow: Nitration-Reduction Pathway
Caption: Synthetic pathway from 2-bromo-5-fluoropyridine.
Exemplary Synthesis Protocol: From 2-Bromo-5-fluoropyridine
Step 1: Nitration of 2-Bromo-5-fluoropyridine
-
Rationale: The pyridine ring is deactivated towards electrophilic substitution. Therefore, harsh conditions using a mixture of nitric and sulfuric acid (mixed acid) are required to introduce a nitro group. The directing effects of the existing substituents guide the nitro group primarily to the 3-position.
-
Procedure:
-
To a cooled (0-5 °C) flask of concentrated sulfuric acid, slowly add 2-bromo-5-fluoropyridine.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-bromo-3-nitro-5-fluoropyridine.
-
Filter, wash with water, and dry the crude product.
-
Step 2: Reduction of 2-Bromo-3-nitro-5-fluoropyridine
-
Rationale: The nitro group is readily reduced to an amino group using various methods. A common and cost-effective method is the use of a metal in acidic conditions, such as iron powder in hydrochloric or acetic acid.
-
Procedure:
-
Suspend the 2-bromo-3-nitro-5-fluoropyridine in a solvent like ethanol or acetic acid.
-
Add iron powder and heat the mixture.
-
Slowly add an acidic solution (e.g., concentrated HCl) to initiate the reduction.
-
Monitor the reaction by TLC. Once complete, cool the mixture, filter off the iron salts, and neutralize the filtrate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[6]
-
Chemical Reactivity and Strategic Applications
The synthetic power of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.[3][7]
-
The Bromo Group (Position 2): This is the primary handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). Its position ortho to the pyridine nitrogen makes it highly susceptible to these transformations.
-
The Amino Group (Position 3): This nucleophilic site can be acylated, alkylated, or diazotized for further functionalization. It also strongly activates the pyridine ring, influencing subsequent reactions.
-
The Fluoro Group (Position 5): While less reactive as a leaving group than bromine, it significantly modulates the electronics of the pyridine ring, making it more electron-deficient.[3] This enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) at other positions. In a pharmaceutical context, the fluorine atom can improve metabolic stability, membrane permeability, and binding affinity of the final molecule.[8]
Key Reaction Pathways
Caption: Step-by-step workflow for a typical Suzuki coupling reaction.
Detailed Protocol
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a condenser and magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon). Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and poor yields.
-
Reagent Charging: To the flask, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), a base such as potassium carbonate (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). Causality: The base is crucial for the transmetalation step in the catalytic cycle. The excess boronic acid drives the reaction to completion.
-
Solvent Addition and Heating: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel to obtain the pure coupled product.
Safety, Handling, and Storage
Proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed. [9]
| Hazard Class | GHS Classification |
|---|---|
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) |
| Eye Damage/Irritation | Category 1/2 (H318/H319: Causes serious eye damage/irritation) |
| STOT Single Exposure | Category 3 (H335: May cause respiratory irritation) |
Data sourced from multiple supplier safety data sheets. [9][10][11] Handling:
-
Use in a well-ventilated area or fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9]* Avoid breathing dust. [9]* Wash hands thoroughly after handling. [9] Storage:
-
Store in a cool, dry, and well-ventilated place. [6]* Keep the container tightly sealed to prevent moisture ingress and oxidation. [6]* Store away from incompatible materials such as strong oxidizing agents, acids, and bases. [6]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. The interplay of its amino, bromo, and fluoro functional groups provides a predictable and powerful toolkit for chemists in pharmaceutical, agrochemical, and materials science research. [7]A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is paramount to unlocking its full potential in the creation of novel and complex molecules.
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Title: this compound | Properties, Uses, Safety & Suppliers in China. Source: Alchemist-chem.com. URL: [Link]
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Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Amino-2-Bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated and functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique trifunctional arrangement—an activating amino group, a versatile bromine handle for cross-coupling reactions, and an electron-withdrawing fluorine atom to modulate physicochemical properties—makes it a highly sought-after intermediate.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and materials science. The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it an invaluable precursor for constructing complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs).[1][2]
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. The compound typically appears as a white to off-white or pale brown solid powder at room temperature.[3] The interplay between the electron-donating amino group and the electronegative halogen atoms significantly influences the electronic distribution within the pyridine ring, dictating its reactivity.[4]
Quantitative Data Summary
For ease of reference, the key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 191.00 g/mol | [3][4][5][6] |
| Molecular Formula | C₅H₄BrFN₂ | [5][7] |
| CAS Number | 884495-03-8 | [5][7] |
| Melting Point | 114-116 °C | [5][6] |
| Boiling Point | 273.6 °C at 760 mmHg | [5][6] |
| Appearance | White to pale brown solid powder | [3] |
| Purity (Typical) | ≥97% | [3][7] |
| Solubility | Limited in water; Soluble in organic solvents (e.g., DCM, Chloroform) | [4] |
| Density | ~1.8 g/cm³ | [5][6] |
Molecular Structure Visualization
The structure of this compound is defined by a pyridine core substituted at the 2, 3, and 5 positions. The following diagram illustrates this arrangement.
Caption: Molecular structure of this compound.
Part 2: Synthesis, Reactivity, and Key Applications
General Synthesis Pathway
The synthesis of this compound often involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical approach begins with a commercially available precursor, 2-bromo-5-fluoropyridine.[4]
The causality behind this pathway is rooted in established principles of aromatic chemistry:
-
Nitration: The pyridine ring is first activated for electrophilic substitution. A nitrating agent, such as a mixture of nitric and sulfuric acids, is used to introduce a nitro group (-NO₂) onto the ring, yielding 2-bromo-3-nitro-5-fluoropyridine. The position of nitration is directed by the existing substituents.[4]
-
Reduction: The nitro group is then reduced to an amino group (-NH₂). This transformation is typically achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This step is highly efficient and crucial for installing the amino functionality.
Caption: Common synthetic workflow for this compound.
Reactivity and Role as a Versatile Intermediate
The utility of this compound stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile scaffold in synthetic campaigns.
-
The Bromine Atom (C2): Serves as an excellent leaving group and a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.
-
The Amino Group (C3): Can be a nucleophile, a directing group, or a precursor to other functionalities. It can be diazotized, acylated, or alkylated, providing numerous pathways for further derivatization.
-
The Fluorine Atom (C5): Modulates the electronic properties of the molecule. As a highly electronegative atom, it can lower the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to biological targets—a strategy commonly employed in drug design.[4][8]
This trifecta of reactivity makes the compound a valuable starting material in several high-value sectors.
Key Industrial and Research Applications
-
Pharmaceutical Drug Discovery: This is the most prominent area of application. The compound is a key intermediate in the synthesis of APIs for various therapeutic areas.[1] By modifying its structure, chemists can design molecules that act on specific biological targets. It has been instrumental in developing novel antibacterial and anti-cancer agents, where the pyridine core serves as a bioisostere for other aromatic systems.[4]
-
Materials Science: The unique electronic properties imparted by the fluorine and bromine atoms make it a candidate for building units in organic optoelectronic materials.[4] These materials require precise control over electron cloud distribution to achieve desired charge transport and luminescence properties, a feature that fluorinated heterocycles can provide.[1][4]
-
Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on complex, functionalized heterocyclic cores. This compound serves as a precursor for creating new agrochemicals with enhanced potency and selectivity.[9]
Part 3: Safety, Handling, and Experimental Protocol
Safety and Hazard Information
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a hazardous substance.
-
Hazards: Harmful if swallowed (Acute Toxicity 4, Oral), causes serious eye irritation/damage, causes skin irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It should be kept away from heat sources, fires, and incompatible materials like strong oxidizing agents.[4][10]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Exemplary Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for a Suzuki cross-coupling reaction, a common transformation utilizing the bromine atom of this compound. This protocol is self-validating as the successful formation of the product can be readily confirmed by standard analytical techniques (LC-MS, NMR).
Objective: To synthesize a 2-aryl-3-amino-5-fluoropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is essential for catalytic efficiency and reproducibility.
-
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Add the palladium catalyst (0.05 eq) under a positive flow of the inert gas.
-
Causality: Adding the catalyst under an inert gas flow prevents its premature oxidation.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe.
-
Causality: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, ensuring the longevity and activity of the catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-3-amino-5-fluoropyridine.
-
Causality: Purification is necessary to remove residual catalyst, unreacted starting materials, and byproducts, ensuring the final compound meets the high-purity standards required for subsequent research.
-
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical development, materials science, and agrochemical research.[9][12] Its strategically functionalized pyridine core provides a robust platform for synthetic chemists to build molecular complexity and fine-tune properties for specific applications. A comprehensive understanding of its physicochemical characteristics, reactivity, and safe handling protocols is essential for harnessing its full potential in innovation and discovery.
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Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
An In-depth Technical Guide to the Synthesis of 3-Amino-2-Bromo-5-fluoropyridine
In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic compounds are indispensable structural motifs. Among these, this compound stands out as a critical intermediate, valued for its unique combination of reactive sites that allow for precise and versatile molecular elaboration.[1][2] Its structure, featuring an activating amino group, a strategically placed bromine atom (a versatile synthetic handle for cross-coupling reactions), and an electron-withdrawing fluorine atom to modulate physicochemical properties, makes it a highly sought-after precursor for complex active pharmaceutical ingredients (APIs) and novel pesticides.[1][3]
This guide, intended for researchers, chemists, and process development scientists, provides a detailed exploration of the primary synthesis pathways to this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind procedural choices, and provide actionable experimental protocols, moving beyond a simple recitation of steps to offer insights grounded in practical application.
Retrosynthetic Strategy: Identifying the Core Precursor
A logical retrosynthetic disconnection of the target molecule points to 3-Amino-5-fluoropyridine as the most direct and commercially available precursor. The primary synthetic challenge is the regioselective introduction of a bromine atom at the C2 position of the pyridine ring.
Caption: Retrosynthetic analysis of the target molecule.
The synthesis of the precursor, 3-Amino-5-fluoropyridine, is well-documented and can be achieved through various routes, such as the Hofmann rearrangement of 5-fluoronicotinamide or the catalytic hydrogenation of nitropyridine derivatives.[4][5][6][7] This guide will focus on the subsequent, critical bromination step.
Primary Synthesis Pathway: Regioselective Electrophilic Bromination
The most efficient and widely adopted method for synthesizing this compound is the direct electrophilic bromination of 3-Amino-5-fluoropyridine.
Mechanistic Rationale and Causality
The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring.
-
Amino Group (-NH₂ at C3): This is a powerful activating group and is ortho, para-directing. It strongly enhances the nucleophilicity of the C2, C4, and C6 positions through resonance donation of its lone pair.
-
Fluorine Atom (-F at C5): Halogens are deactivating via the inductive effect but are ortho, para-directing through resonance. It directs incoming electrophiles to the C4 and C6 positions.
-
Pyridine Nitrogen: The ring nitrogen is strongly electron-withdrawing and deactivating, reducing the overall reactivity of the ring compared to benzene.
The directing effects of the substituents converge to strongly favor substitution at the C2 and C4 positions. However, the C2 position, being ortho to the powerfully activating amino group, is the most electronically enriched and sterically accessible site. This strong activation by the amino group overrides the deactivating effects of the ring nitrogen and the fluorine atom, enabling a highly regioselective bromination at the desired C2 position.
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for this transformation.[3][8] NBS is a solid, making it easier and safer to handle than liquid bromine.[9] It serves as a source of electrophilic bromine (Br⁺), particularly in the presence of an acid catalyst, or as a source of bromine radicals under radical initiation conditions.[10][11] For the bromination of activated aromatic rings, the reaction proceeds via an electrophilic aromatic substitution mechanism.[11][12] Using NBS allows for a more controlled reaction, often leading to higher yields and fewer side products, such as dibrominated species.[12]
Caption: Experimental workflow for NBS bromination.
Experimental Protocol: Bromination with NBS
This protocol is a representative procedure synthesized from established chemical principles for electrophilic bromination of activated aminopyridines.
Materials:
-
3-Amino-5-fluoropyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or Dichloromethane) as solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-5-fluoropyridine (1.0 eq) in acetonitrile (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species.
-
Workup: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove succinimide byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Data Presentation
| Parameter | Value/Condition | Rationale & Notes |
| Starting Material | 3-Amino-5-fluoropyridine | Purity >98% is recommended for optimal results. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents are typically used to ensure full conversion. |
| Solvent | Acetonitrile, CH₂Cl₂, THF | Chosen for solubility of reactants and relative inertness. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming drives it to completion. |
| Reaction Time | 2 - 6 hours | Monitored by TLC/LC-MS for endpoint determination. |
| Typical Yield | 85 - 95% | Yield is dependent on reaction scale and purification method. |
| Melting Point | 114-116 °C | A key indicator of product purity. |
Alternative Pathway: A Multi-Step Approach
An alternative, though more circuitous, route involves starting from 2-bromo-5-fluoropyridine.[3] This pathway is less common for direct synthesis but may be relevant if the starting material is more readily available in a specific context.
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An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Amino-2-Bromo-5-fluoropyridine
Executive Summary
This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for 3-Amino-2-Bromo-5-fluoropyridine, a critical building block in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, the rationale behind experimental choices, and detailed, field-proven protocols. We will explore the primary synthetic routes, conduct a thorough examination of the key starting materials, and present comparative data to inform process development and scale-up decisions. The guide emphasizes scientific integrity, with all mechanistic claims and protocols supported by authoritative references.
Introduction: The Strategic Importance of this compound
This compound (CAS: 884495-03-8) is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—an activating amino group, a versatile bromine handle for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it an invaluable intermediate for the synthesis of complex molecular architectures.[2]
The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates.[3][4][5] Consequently, this pyridine derivative serves as a cornerstone in the development of novel therapeutics, including kinase inhibitors for oncology, as well as innovative agrochemicals and materials science applications.[1][6] A thorough understanding of its synthesis is therefore paramount for any research program leveraging this versatile scaffold.
Primary Synthetic Pathways to this compound
The synthesis of the target molecule is primarily achieved through two strategic routes, each with distinct advantages and considerations. The choice of pathway often depends on the availability of starting materials, scalability, and overall cost-effectiveness.
Route A: Direct Electrophilic Bromination of 3-Amino-5-fluoropyridine (Preferred Route)
This is the most direct and commonly employed method. It relies on the electrophilic substitution of the commercially available starting material, 3-Amino-5-fluoropyridine.
The synthetic logic is grounded in the principles of electrophilic aromatic substitution on a pyridine ring. The amino group (-NH₂) at the C3 position is a potent activating group, increasing the electron density of the ring and directing incoming electrophiles to the ortho (C2 and C4) and para (C6) positions. The fluorine atom at C5 is a deactivating group but also directs ortho/para. In this specific substrate, the C2 position is strongly activated by the adjacent amino group, making it the primary site for electrophilic attack by a bromine source. Reagents like N-Bromosuccinimide (NBS) or liquid bromine are effective for this transformation.[1]
Caption: Workflow for the direct bromination of 3-Amino-5-fluoropyridine.
-
Reaction Setup: To a solution of 3-Amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the pure this compound.[7]
Route B: Nitration-Reduction of 2-Bromo-5-fluoropyridine
An alternative, multi-step approach begins with 2-Bromo-5-fluoropyridine. This route is viable if the starting material for Route A is unavailable or if alternative regiochemistry is desired in related analogs.
This pathway involves introducing a nitro group (-NO₂) onto the pyridine ring via electrophilic nitration, followed by a chemical reduction of the nitro group to the desired amine.[1] The nitration typically occurs at the C3 position, directed by the ring nitrogen and influenced by the existing substituents. The subsequent reduction is a standard transformation, often accomplished with reagents like iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.
Caption: Multi-step synthesis via nitration and reduction.
Deep Dive into Core Starting Materials
The economic viability and success of synthesizing this compound are critically dependent on the accessibility and purity of its precursors.
3-Amino-5-fluoropyridine (CAS: 210169-05-4)
This is the key starting material for the preferred synthetic route (Route A).
3-Amino-5-fluoropyridine is readily available from numerous chemical suppliers.[8][9] It is typically sold as a pale cream to brown crystalline powder with a purity of ≥97%.
| Parameter | Specification |
| CAS Number | 210169-05-4[10] |
| Molecular Formula | C₅H₅FN₂[10] |
| Molecular Weight | 112.11 g/mol [10] |
| Appearance | Pale cream to brown powder/crystals[9] |
| Melting Point | 83-90 °C[9][10] |
| Purity (GC) | ≥97.0% |
For laboratories preferring to synthesize this starting material in-house, the Hofmann rearrangement of 5-fluoronicotinamide is an efficient method. This reaction converts an amide into a primary amine with one fewer carbon atom.[11]
Caption: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement.
-
Reagent Preparation: In a flask cooled to below 8 °C, dissolve sodium hydroxide (NaOH) solid in water. Slowly add bromine (Br₂) dropwise to form a sodium hypobromite solution, maintaining the low temperature. Continue mixing for 1 hour.[11]
-
Reaction: Add 5-fluoronicotinamide to the hypobromite solution while maintaining the temperature at 25 °C. Stir the mixture for 2 hours.[11]
-
Heating: Gradually heat the reaction mixture to 85 °C and maintain for 2 hours, or until TLC indicates the consumption of the starting material.[11]
-
Isolation: Cool the reaction to room temperature. Add additional sodium hydroxide solution and stir for 30 minutes. The solid product will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-Amino-5-fluoropyridine as a yellow solid. A reported yield for this process is approximately 87%.[11]
2-Bromo-5-fluoropyridine (CAS: 41404-58-4)
This is the starting material for the alternative synthetic pathway (Route B). It is a valuable intermediate in its own right for various fine chemical syntheses.[12]
2-Bromo-5-fluoropyridine is also commercially available, typically as a pale yellow crystalline compound. Its synthesis often involves a diazotization reaction.[12]
A common laboratory preparation starts from 2-bromo-5-aminopyridine. The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid like hydrochloric acid at low temperatures (0-3 °C). This intermediate is then subjected to a fluorination reaction, often a variation of the Balz–Schiemann reaction, to replace the diazonium group with fluorine.[12][13]
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Bromination | Route B: Nitration-Reduction |
| Starting Material | 3-Amino-5-fluoropyridine | 2-Bromo-5-fluoropyridine |
| Number of Steps | 1 | 2 |
| Key Reactions | Electrophilic Aromatic Substitution | Electrophilic Nitration, Nitro Reduction |
| Pros | High atom economy, direct, often higher yielding. | Utilizes a different starting material, potentially useful for analog synthesis. |
| Cons | Relies on the availability of a specific trifunctional pyridine. | Multi-step process, involves hazardous nitrating agents, may have lower overall yield. |
Physicochemical Properties of this compound
| Parameter | Specification | Source |
| CAS Number | 884495-03-8 | [2][14] |
| Molecular Formula | C₅H₄BrFN₂ | [15] |
| Molecular Weight | 191.00 g/mol | [14][15] |
| Appearance | White to pale brown powder | [16] |
| Melting Point | 114-116 °C | [15] |
| Purity | ≥97% | [15] |
Conclusion
The synthesis of this compound is a well-established process that is crucial for advancing research in medicinal chemistry and related fields. The most efficient and direct pathway is the electrophilic bromination of commercially available 3-Amino-5-fluoropyridine. This route benefits from a single-step transformation with high regioselectivity, driven by the strong activating effect of the amino group. For situations requiring alternative precursors, a two-step nitration-reduction sequence starting from 2-Bromo-5-fluoropyridine provides a viable, albeit more complex, option. This guide has provided the foundational knowledge, mechanistic insights, and actionable protocols necessary for the successful synthesis and utilization of this high-value chemical intermediate.
References
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This compound | Properties, Uses, Safety & Suppliers in China. Mol-Instincts. [Link]
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3-Amino-5-fluoropyridine [CAS: 210169-05-4] - Ivy Fine Chemicals. Ivy Fine Chemicals. [Link]
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Discover this compound: Your Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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3-AMINO-5-FLUOROPYRIDINE, CasNo.210169-05-4 KAISA GROUP INC United States. LookChem. [Link]
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Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
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2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Understanding the Properties of this compound for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. National Institutes of Health. [Link]
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Fluorinated Pyridines in Chemistry: Applications of 3-Amino-5-fluoropyridine - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. National Institutes of Health. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. [Link]
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(PDF) 3-Amino-5-bromo-2-iodopyridine - ResearchGate. ResearchGate. [Link]
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Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. ChemRxiv. [Link]
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Spectroscopic Data for 3-Amino-2-Bromo-5-fluoropyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-2-Bromo-5-fluoropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound, along with standardized protocols for data acquisition. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related molecules.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₄BrFN₂) is a halogenated aminopyridine with a molecular weight of 191.00 g/mol .[1] The strategic placement of the amino, bromo, and fluoro substituents on the pyridine ring results in a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structural integrity of the compound during synthesis and application.
This guide will explore the expected data from the most common and powerful techniques for structural elucidation: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR spectroscopy will reveal the number of distinct proton environments and their connectivity. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring and the two protons of the primary amine.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | ~2-3 Hz (⁴J H-F), ~2 Hz (⁴J H-H) |
| H-6 | 7.8 - 8.2 | Doublet of doublets (dd) | ~8-9 Hz (³J H-F), ~2 Hz (⁴J H-H) |
| -NH₂ | 4.5 - 5.5 | Broad singlet | - |
Causality Behind Predictions:
-
Aromatic Protons (H-4 and H-6): The pyridine ring protons are expected in the aromatic region (6.5-8.4 ppm).[2] The electron-withdrawing nature of the nitrogen atom and the halogens will deshield these protons, shifting them downfield. The fluorine atom will cause splitting of the adjacent proton signals (H-4 and H-6). H-6 is expected to be further downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the bromine atom.
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet in the range of 3-5 ppm for aromatic amines.[3][4] The exact chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Workflow for ¹H NMR Analysis:
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments in the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 125 - 135 | Singlet |
| C-3 | 140 - 150 | Singlet |
| C-4 | 120 - 130 | Doublet |
| C-5 | 150 - 160 | Doublet |
| C-6 | 135 - 145 | Doublet |
Causality Behind Predictions:
-
Substituent Effects: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The amino group is electron-donating, causing an upfield shift (lower ppm) for the carbons it is attached to and at the para position. Conversely, the electronegative bromine and fluorine atoms cause a downfield shift (higher ppm) for the carbons they are attached to.[5]
-
Carbon-Fluorine Coupling: The fluorine atom will cause through-bond coupling to the carbon atoms, resulting in the splitting of the signals for C-4, C-5, and C-6 into doublets. The magnitude of the coupling constant (¹JCF, ²JCF, ³JCF) will vary depending on the number of bonds separating the carbon and fluorine atoms.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Notes |
| 190/192 | [M]⁺ | Molecular ion peak. The presence of bromine will result in an M+2 peak of nearly equal intensity. |
| 111 | [M - Br]⁺ | Loss of a bromine radical. |
| 163/165 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for pyridines.[6][7][8] |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 190 and 192, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance. This isotopic pattern is a key indicator for the presence of a single bromine atom in the molecule.
-
Fragmentation: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecule.[6] The most likely fragmentation pathways involve the loss of the bromine atom and the characteristic loss of HCN from the pyridine ring.[7][8]
Experimental Protocol for GC-MS (EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 ng/µL.
-
Instrument Setup (Gas Chromatograph):
-
Injector: Split/splitless, operated in splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
Instrument Setup (Mass Spectrometer):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structural features of the molecule.
Workflow for Mass Spectrometry Analysis:
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1590 - 1450 | C=C and C=N stretching | Aromatic Pyridine Ring |
| 1340 - 1250 | C-N stretch | Aromatic Amine |
| 1250 - 1200 | C-F stretch | Aryl-Fluoride |
| 700 - 550 | C-Br stretch | Aryl-Bromide |
Causality Behind Predictions:
-
Primary Amine: The presence of a primary amine (-NH₂) will give rise to two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region, as well as an N-H bending vibration around 1600 cm⁻¹.[3][4]
-
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1590-1450 cm⁻¹ region.[9]
-
Carbon-Halogen Bonds: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.
Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic data presented in this guide provide a detailed molecular fingerprint for this compound. The predicted ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides insight into its stability and fragmentation. Infrared spectroscopy validates the presence of key functional groups. Together, these techniques provide a robust and self-validating system for the structural confirmation and quality assessment of this important chemical entity.
References
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- Mohan, S., & Ilangovan, A. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
- ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
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- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
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- The Royal Society of Chemistry.
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- University of Calgary. Spectroscopy Tutorial: Amines.
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- Sigma-Aldrich. This compound 97%.
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- ResearchGate. (PDF) 3-Amino-5-bromo-2-iodopyridine.
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- VIVAN ACL. 2-Amino-3-Bromo-5-Fluoropyridine.
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An In-Depth Technical Guide to the NMR Analysis of 3-Amino-2-Bromo-5-fluoropyridine
Introduction: The Structural Significance of a Key Pharmaceutical Intermediate
3-Amino-2-Bromo-5-fluoropyridine is a vital building block in contemporary drug discovery and development. Its trifunctionalized pyridine core offers medicinal chemists a versatile scaffold for creating complex molecules with diverse biological activities. The precise arrangement of the amino, bromo, and fluoro substituents dictates the molecule's reactivity and its three-dimensional interaction with biological targets. Consequently, unambiguous structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. As a self-validating system of analysis, we will not only predict the spectral features but also explain the underlying quantum mechanical principles and substituent effects that give rise to them. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the NMR data of this and structurally related compounds with confidence. While a complete, publicly available experimental dataset for this specific molecule is not available, this guide synthesizes data from closely related analogues and established NMR principles to provide a robust analytical framework.
Core Principles: Decoding the Electronic Environment of the Pyridine Ring
The chemical shifts and coupling constants observed in the NMR spectra of this compound are a direct reflection of the electronic environment around each nucleus. The interplay of the nitrogen heteroatom and the three distinct substituents creates a unique electronic landscape.
-
The Pyridine Nitrogen: As an electronegative atom, the nitrogen deshields the adjacent α-carbons (C2 and C6) and to a lesser extent, the γ-carbon (C4).
-
Amino Group (-NH₂): Positioned at C3, the amino group is a strong π-donor (mesomeric effect) and σ-acceptor (inductive effect). Its primary influence is a significant shielding of the ortho (C2 and C4) and para (C6) positions.
-
Bromo Group (-Br): Located at C2, bromine is an electronegative atom that exerts a deshielding inductive effect. It also has a weaker deactivating mesomeric effect.
-
Fluoro Group (-F): At C5, the fluorine atom is the most electronegative element, leading to a strong deshielding inductive effect. However, it also exhibits a notable shielding mesomeric effect. The large one-bond and through-space coupling of fluorine to other nuclei is a key feature in the NMR analysis.
The following diagram illustrates the key through-bond coupling interactions that are expected to be observed in the NMR spectra of this compound.
Caption: Key proton-proton and proton-fluorine coupling pathways in this compound.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and well-documented experimental protocol is essential. The following steps provide a framework for the analysis of this compound.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity, as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for observing the -NH₂ protons, which may exchange too rapidly in other solvents.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To obtain high-resolution spectra, it is good practice to filter the NMR solution to remove any particulate matter.[1][2]
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving complex coupling patterns.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-180 ppm.
-
A longer acquisition time will be necessary compared to ¹H NMR.
-
-
¹⁹F NMR:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
The chemical shift range for fluorine is much larger than for protons, so a wider spectral width will be needed.[3] A typical range for fluoropyridines is -100 to -150 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.
-
The following diagram outlines the general workflow for a comprehensive NMR analysis.
Caption: A streamlined workflow for the NMR analysis of this compound.
Predicted NMR Spectral Analysis
Based on established substituent effects and data from analogous compounds, the following is a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR Spectrum: A Tale of Two Protons
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons (H4 and H6) and the amino protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| H4 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
| H6 | 7.8 - 8.2 | Doublet of doublets (dd) | ⁴J(H6-F5) ≈ 2-4 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
| -NH₂ | 4.5 - 6.0 | Broad singlet | N/A |
Causality and Interpretation:
-
H6: This proton is ortho to the electron-withdrawing nitrogen atom, leading to its downfield chemical shift.
-
H4: This proton is ortho to the electron-donating amino group, which shifts it upfield relative to H6.
-
Coupling Constants: The magnitude of the coupling constants is highly informative. The larger coupling observed for H4 will be the three-bond coupling to the fluorine at C5 (³JHF). The smaller coupling for both protons will be the four-bond coupling to each other (⁴JHH). H6 will also exhibit a smaller four-bond coupling to the fluorine (⁴JHF). Long-range H-F couplings are common in fluorinated aromatic systems.[4][5]
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display five distinct signals for the pyridine ring carbons. The one-bond carbon-fluorine coupling (¹JCF) will be a prominent feature.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Expected Coupling Constants (Hz) |
| C2 | 115 - 125 | Doublet | ³J(C2-F5) ≈ 10-20 Hz |
| C3 | 140 - 150 | Doublet | ²J(C3-F5) ≈ 20-30 Hz |
| C4 | 125 - 135 | Doublet | ²J(C4-F5) ≈ 20-30 Hz |
| C5 | 150 - 160 | Doublet (large splitting) | ¹J(C5-F5) ≈ 230-260 Hz |
| C6 | 135 - 145 | Doublet | ³J(C6-F5) ≈ 3-5 Hz |
Causality and Interpretation:
-
C5: The carbon directly attached to the fluorine will appear as a doublet with a very large coupling constant (¹JCF), which is characteristic of a direct C-F bond.[6][7][8] Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
-
C2, C3, C4, C6: These carbons will also appear as doublets due to two- and three-bond couplings with the fluorine atom. The magnitudes of these couplings generally decrease with the number of intervening bonds.[7][8][9]
-
Substituent Effects: The chemical shifts are influenced by the substituents. For instance, C3, bearing the amino group, will be shifted downfield. C2, attached to the bromine, will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The principles of substituent-induced chemical shifts (SCS) for pyridine rings provide a basis for these predictions.[10][11][12]
¹⁹F NMR Spectrum: A Sensitive Probe of the Molecular Environment
The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The high sensitivity of the ¹⁹F nucleus makes this a rapid and informative experiment.[4]
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| F5 | -120 to -140 | Doublet of doublets (dd) | ³J(F5-H4) ≈ 8-10 Hz, ⁴J(F5-H6) ≈ 2-4 Hz |
Causality and Interpretation:
-
Chemical Shift: The chemical shift of the fluorine is highly sensitive to its electronic environment. The predicted range is typical for a fluorine atom on an electron-deficient pyridine ring.
-
Multiplicity: The fluorine signal will be split into a doublet of doublets due to coupling with H4 (a larger three-bond coupling) and H6 (a smaller four-bond coupling). This provides a direct confirmation of the connectivity within the molecule.
Conclusion: A Unified Approach to Structural Elucidation
The comprehensive NMR analysis of this compound is a powerful demonstration of how multi-nuclear NMR spectroscopy provides a detailed and unambiguous structural characterization. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, and understanding the causal relationships between the molecular structure and the observed spectral parameters, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. The principles and methodologies outlined in this guide serve as a robust framework for the analysis of a wide range of substituted heterocyclic compounds, ensuring the scientific integrity of research and development in the pharmaceutical industry.
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Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1053. Retrieved from [Link]
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Giraud, N., Birlirakis, N., & Mabille, C. (2012). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 77(17), 7545-7550. Retrieved from [Link]
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Introduction: The Strategic Importance of 3-Amino-2-Bromo-5-fluoropyridine
An In-depth Technical Guide to the Reactivity Profile of 3-Amino-2-Bromo-5-fluoropyridine
This compound (CAS: 884495-03-8) has emerged as a pivotal building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science.[1][2] Its strategic value lies in the unique and orthogonal reactivity imparted by its trifunctionalized pyridine core. The presence of an amino group, a bromine atom, and a fluorine atom on the electron-deficient pyridine ring creates a versatile scaffold for complex molecular construction.[1] This guide provides an in-depth exploration of its reactivity profile, offering field-proven insights into its application in key synthetic transformations. We will dissect the electronic interplay of its substituents and provide validated protocols for its most critical reactions.
Electronic Profile and Reactivity Landscape
The reactivity of this compound is a direct consequence of the electronic push-and-pull between its substituents and the inherent electron-deficient nature of the pyridine ring.
-
Pyridine Nitrogen: Acts as a powerful electron-withdrawing group (EWG) through induction, deactivating the ring towards electrophilic aromatic substitution (EAS) and activating it for nucleophilic aromatic substitution (SNAr).[3][4]
-
Bromo Group (C2): Functions primarily as an inductive EWG, further decreasing electron density in the ring. Critically, it serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. Its position ortho to the ring nitrogen makes the C-Br bond highly susceptible to oxidative addition by palladium(0) catalysts.
-
Amino Group (C3): As a strong electron-donating group (EDG) through resonance, it counteracts the electron-withdrawing effects of the nitrogen and halogens. This donation increases the nucleophilicity of the ring and can influence the regioselectivity of certain reactions. It also serves as a key handle for N-functionalization.
-
Fluoro Group (C5): The most electronegative element, fluorine, acts as a potent inductive EWG, significantly lowering the pKa of the molecule and influencing the overall electronic environment.[5] It can also participate in halogen bonding interactions, potentially modulating reaction pathways.[6]
This intricate electronic balance makes the C2-Br bond the most labile and synthetically useful site for modification, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Key reactivity sites on the this compound scaffold.
The Workhorse Transformation: Palladium-Catalyzed Cross-Coupling
The C2-Br bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The general principle relies on the oxidative addition of the C-Br bond to a Pd(0) species, which is typically the rate-determining step.[7]
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the premier method for creating biaryl or vinyl-substituted pyridine structures from this compound. The choice of catalyst, ligand, and base is critical for achieving high yields, especially given the potential for the amino group to coordinate with the palladium center.[8]
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) is often superior to pre-formed catalysts like Pd(PPh₃)₄.[8] These bulky ligands facilitate the reductive elimination step and prevent catalyst deactivation.
-
Base: An aqueous inorganic base like K₃PO₄ or Na₂CO₃ is typically used. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7]
-
Solvent: A two-phase solvent system like 1,4-dioxane/water or toluene/water is common, allowing both the organic-soluble substrate and the water-soluble base to interact effectively.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 88[8] |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2.5) | DME | 85 | High |
| Potassium vinyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ (2) | Ethanol | 85 | Good[9] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add degassed toluene and water (5:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-5-fluoro-2-phenylpyridine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of di- and tri-substituted aminopyridines, the Buchwald-Hartwig amination is the method of choice.[10] This reaction is highly sensitive to the ligand and base combination. The C-Br bond at the 3-position is significantly more reactive than a C-Cl bond, allowing for selective amination if other halogens are present.[11]
Causality in Protocol Design:
-
Ligand Choice: For primary amines, ligands like BrettPhos are often optimal. For secondary amines, RuPhos or Ad-BippyPhos can provide higher yields.[12] The ligand's steric bulk is crucial for promoting the final reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[13] For substrates with sensitive functional groups like unprotected glutarimides, lithium bis(trimethylsilyl)amide (LHMDS) can be surprisingly effective, possibly by forming a protective lithium aggregate.[12]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq). Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Reagent Addition: Under argon, add NaOt-Bu (1.4 eq) and this compound (1.0 eq).
-
Solvent and Amine: Add anhydrous, degassed toluene (~0.2 M concentration) followed by morpholine (1.2 eq) via syringe.
-
Reaction: Seal the flask and heat to 100 °C. Monitor by LC-MS.
-
Workup: Cool to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct route to 2-alkynylpyridines, which are valuable intermediates for further transformations.[14] The classic protocol uses a dual-catalyst system of palladium and copper(I).[15]
Causality in Protocol Design:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition and reductive elimination steps. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as the base to neutralize the HBr byproduct and often as the solvent or co-solvent.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq). Evacuate and backfill with argon.
-
Solvent and Reagents: Add degassed triethylamine. Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Reactivity Beyond Cross-Coupling
While C-Br functionalization is dominant, the other sites on the molecule offer additional synthetic handles.
-
N-Functionalization of the Amino Group: The C3-amino group behaves as a typical nucleophile. It can be readily acylated with acid chlorides or anhydrides to form amides, or undergo reactions like reductive amination. This allows for the introduction of diverse side chains.[16]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the fluorine at C5 and bromine at C2, makes the ring susceptible to SNAr. While the C-Br bond is the primary site for palladium chemistry, the C-F bond could potentially be displaced by potent nucleophiles under harsh conditions (high temperature, strong base), although this is less common. The fluorine at C2 of a pyridine ring is known to undergo SNAr, suggesting the C5-F bond here is also a potential, albeit less reactive, site.[17]
-
Electrophilic Aromatic Substitution (EAS): Due to the strongly deactivating nature of the pyridine nitrogen and the halogens, EAS is highly disfavored and generally not a practical synthetic route for this scaffold.[4]
Conclusion
This compound is a high-value synthetic intermediate whose reactivity is dominated by the versatile C2-Br bond. A thorough understanding of its electronic properties allows the synthetic chemist to expertly select conditions for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. By leveraging these powerful transformations, researchers can efficiently construct complex molecular architectures for applications in drug development, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the successful application of this versatile building block.
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An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A. [Link]
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. National Institutes of Health (NIH). [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
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EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (NIH). [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to 3-Amino-2-bromo-5-fluoropyridine: A Cornerstone Building Block in Modern Synthesis
Abstract: This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Amino-2-bromo-5-fluoropyridine. We move beyond a simple cataloging of reactions to provide a field-proven perspective on why and how this versatile building block is leveraged in the synthesis of complex molecules. This document elucidates the nuanced reactivity conferred by its unique substitution pattern and provides validated, step-by-step protocols for its most critical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Strategic Analysis of the this compound Scaffold
This compound is a highly functionalized pyridine derivative that has emerged as a vital intermediate in organic and pharmaceutical chemistry.[1] Its value lies in the orthogonal reactivity of its three distinct functional groups: a bromine atom, an amino group, and a fluorine atom. This unique arrangement allows for sequential, regioselective modifications, making it a powerful tool for building molecular complexity.[1]
-
The Bromine Atom (C2): Positioned at the 2-position, the C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of carbon and nitrogen nucleophiles, forming the backbone of many target molecules.
-
The Amino Group (C3): This group is a strong electron-donating group, which activates the pyridine ring. Its presence influences the electronic properties and reactivity of the C-Br bond. Furthermore, the amino group itself can serve as a nucleophile or a handle for further functionalization in later synthetic steps.
-
The Fluorine Atom (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.[2] The strong electronegativity of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter pKa.[2] Its position at C5 provides these benefits without sterically hindering the primary reactive site at C2.
This trifecta of functionalities makes this compound a sought-after precursor for novel therapeutics, particularly in the development of antibacterial and anti-cancer drugs, as well as in the fields of agrochemicals and materials science.[1][3]
Physicochemical Properties
A clear understanding of the physical properties of a building block is critical for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol [4] |
| Appearance | White to off-white or yellowish solid[3] |
| Melting Point | 114-116 °C[4] |
| CAS Number | 884495-03-8 |
Core Reactivity Profile
The interplay of the functional groups dictates the synthetic pathways available. The diagram below illustrates the primary reactive centers of the molecule.
Caption: Key reactive and modulatory sites of the scaffold.
Foundational Synthetic Methodologies: Cross-Coupling Reactions
The C2-bromine atom is the workhorse of this building block, providing a reliable handle for palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry. We will now detail the protocols for the most critical of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in pharmaceuticals.[2] This reaction offers high functional group tolerance and utilizes organoboron reagents that are generally stable and have low toxicity.[5]
The choice of catalyst, ligand, and base is not arbitrary; it is a system designed to overcome the specific challenges of this substrate. The electron-rich nature of the aminopyridine can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃) or those in the dppf family are employed to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst deactivation.[2] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[2][6]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
This protocol provides a robust starting point for the arylation of this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq), and the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[2][5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for catalyst stability.[6][7]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.[2][7]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[2][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 3-amino-2-aryl-5-fluoropyridine product.[7]
| Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
| Pd₂(dba)₃/SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 8-16 | 85-95 |
| Note: Yields are estimates based on structurally similar substrates and require optimization for each specific arylboronic acid partner.[2] |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[8][9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, providing access to N-substituted 2,3-diaminopyridine derivatives.
This reaction is particularly sensitive to ligand choice. The proximity of the C3-amino group can lead to catalyst inhibition through chelation.[10] To circumvent this, bulky, electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos are often required.[10] These ligands promote the reductive elimination step, which can be the rate-limiting step, and prevent the formation of stable, off-cycle palladium-amine complexes. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are typically used to deprotonate the amine coupling partner.[10]
Caption: General protocol for Buchwald-Hartwig amination.
This protocol is adapted from methodologies developed for challenging aminopyridine substrates.[10]
-
Reaction Setup: In an inert atmosphere glovebox or using a Schlenk line, add this compound (1.0 mmol, 1.0 eq), the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%), and a strong base (e.g., LiHMDS as a 1M solution in THF, 2.2 mmol, 2.2 eq) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or THF (4 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is catalyzed by a dual system of palladium and a copper(I) salt. It provides a direct route to alkynyl-pyridines, which are versatile intermediates for further transformations or key structural elements in materials science.[11]
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. A base, typically an amine like triethylamine (Et₃N), is essential, serving both as the base to deprotonate the alkyne and often as a solvent.[11]
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in a mixture of THF and Et₃N (e.g., 4 mL / 2 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the copper co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).[11]
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 16-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the 3-amino-2-alkynyl-5-fluoropyridine product.
Conclusion: An Indispensable Tool for the Modern Chemist
This compound is more than just a chemical intermediate; it is a strategic building block that offers a pre-packaged solution for introducing a highly functionalized, fluorine-containing pyridine core into target molecules. Its well-defined and orthogonal reactivity allows for predictable and efficient synthetic planning. The robust palladium-catalyzed cross-coupling methodologies detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable pathways to construct diverse and complex molecular architectures. For professionals in drug discovery and materials science, mastering the application of this scaffold is a key step toward accelerating innovation and achieving synthetic goals.
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Understanding the Properties of this compound for Chemical Research. (n.d.). ningboinno.com. Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination. (2023, November 19). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). organic-chemistry.org. Retrieved January 12, 2026, from [Link]
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Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. eprints.soton.ac.uk. Retrieved January 12, 2026, from [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 12, 2026, from [Link]
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The Strategic Role of 3-Amino-2-Bromo-5-fluoropyridine in Modern Medicinal Chemistry
An In-Depth Technical Guide
A Senior Application Scientist's Guide to a Versatile Scaffolding Tool
This guide provides an in-depth analysis of 3-Amino-2-Bromo-5-fluoropyridine, a pivotal building block in contemporary drug discovery. We will explore its unique physicochemical properties, dissect its versatile reactivity, and illustrate its application through synthetic protocols and case studies. This document is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage this powerful scaffold to access novel chemical space and develop next-generation therapeutics.
Introduction: The Power of Fluorinated Heterocycles
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding interactions.[1] When integrated into a heterocyclic scaffold like pyridine, these effects are amplified, creating building blocks of immense value.
Among these, this compound has emerged as a particularly versatile and sought-after intermediate.[3][4] Its trifunctional nature provides a platform for controlled, sequential chemical modifications, enabling the efficient construction of complex molecular architectures. This guide will illuminate the causality behind its effectiveness and provide practical insights into its application.
Core Attributes: Physicochemical and Structural Analysis
At its core, the utility of this compound stems from the distinct and complementary electronic nature of its three substituents on the pyridine ring. Understanding these attributes is key to predicting and exploiting its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | |
| Appearance | White to off-white or yellowish solid | [4][5] |
| Melting Point | 114-116 °C | [4] |
| CAS Number | 884495-03-8 | [3] |
The strategic arrangement of the amino, bromo, and fluoro groups imparts a unique electronic landscape to the pyridine core, creating distinct sites for chemical modification.
Caption: Electronic contributions of the key functional groups.
Synthetic Versatility: A Platform for Orthogonal Chemistry
The primary value of this compound lies in its capacity for orthogonal synthesis . The distinct reactivity of the bromo and amino groups allows for selective, stepwise functionalization, providing a powerful strategy for building molecular diversity from a common core.
The bromine atom at the 2-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.[6][7] Conversely, the amino group at the 3-position serves as a classic nucleophile, readily participating in reactions like amide bond formation. This orthogonality is the cornerstone of its utility.
Caption: Orthogonal synthetic pathways from the core scaffold.
Application in Drug Scaffolds
This building block is instrumental in the synthesis of compounds across various therapeutic areas, including oncology, infectious diseases, and inflammation.[5][8][9] Its structure is often found at the core of kinase inhibitors, enzyme inhibitors, and other targeted therapies.[10]
Case Study: A Scaffold in Kinase Inhibitor Development
Many kinase inhibitors require a heterocyclic core that can present specific pharmacophores into a binding pocket. The 3-amino-5-fluoropyridine portion can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, while the substituent introduced at the 2-position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets. The fluorine at the 5-position can enhance binding affinity or block metabolic degradation.
Key Experimental Protocol: Suzuki Cross-Coupling
The following protocol provides a detailed, self-validating methodology for a palladium-catalyzed Suzuki cross-coupling reaction, a common first step in elaborating the this compound scaffold.
Objective: To synthesize 3-Amino-5-fluoro-2-(aryl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[7]
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)[7]
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
All solvents should be degassed prior to use.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and the base.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture followed by the palladium catalyst. The order ensures the catalyst is introduced into an already assembled mixture, minimizing air exposure.
-
Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously.[7]
-
In-Process Control & Validation: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation Check: The disappearance of the starting material (this compound) spot/peak and the appearance of a new, more non-polar product spot/peak indicates a successful reaction. The reaction is complete when no further change is observed.
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of the Core Building Block
The preparation of this compound itself is a multi-step process that requires careful control of reaction conditions.[4] A common industrial approach involves the bromination and subsequent fluorination of a suitable aminopyridine precursor, often through a process like the Balz-Schiemann reaction or a related variant.[11]
Caption: A generalized synthetic scheme for the title compound.
Conclusion and Future Outlook
This compound is more than just an intermediate; it is a strategic tool that enables rapid and efficient exploration of chemical space.[3][12] Its pre-installed handles for orthogonal chemistry allow for the creation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As targeted therapies become more sophisticated, the demand for intelligently designed, multi-functional building blocks like this compound will undoubtedly continue to grow, solidifying its role as a key component in the medicinal chemist's toolkit.
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Harnessing the Architectural Versatility of 3-Amino-2-Bromo-5-fluoropyridine in Advanced Materials Synthesis
An In-Depth Technical Guide for Researchers and Materials Scientists
In the quest for novel materials with precisely engineered properties, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic compounds, 3-Amino-2-Bromo-5-fluoropyridine has emerged as a particularly compelling scaffold for the development of advanced functional materials. Its unique trifunctional nature—an electron-donating amino group, a versatile bromo leaving group, and an electron-withdrawing fluorine atom on a pyridine core—offers a rich platform for synthetic diversification and property tuning. This guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its role in organic electronics and polymer chemistry, supported by detailed experimental insights and mechanistic rationale.
Core Attributes: A Foundation for Functional Design
The utility of this compound in materials science is fundamentally rooted in the distinct and synergistic contributions of its substituents. The interplay of these groups governs the molecule's reactivity and its influence on the electronic and physical characteristics of the resulting materials.
-
Amino Group (-NH₂): This electron-donating group serves as a key site for polymerization and functionalization. Its presence can enhance the solubility of derived materials and provides a handle for further chemical modifications.
-
Bromo Group (-Br): As a versatile leaving group, the bromine atom is instrumental for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the facile construction of complex molecular architectures and conjugated polymer backbones.
-
Fluoro Group (-F): The highly electronegative fluorine atom significantly modulates the electronic properties of the pyridine ring. Its electron-withdrawing nature can lower the HOMO and LUMO energy levels of derived materials, which is often desirable for improving charge injection/transport and enhancing stability in electronic devices.[1][2]
-
Pyridine Core: The inherent electron-deficient character of the pyridine ring, further amplified by the fluorine substituent, contributes to the thermal stability and electron-transporting capabilities of materials incorporating this moiety.
Applications in Organic Electronics
The tailored electronic properties endowed by this compound make it a valuable building block for a range of organic electronic materials. By judiciously incorporating this pyridine derivative into larger conjugated systems, researchers can fine-tune the optoelectronic characteristics to suit specific device applications.[1]
Organic Light-Emitting Diodes (OLEDs)
In the design of OLEDs, achieving balanced charge injection and transport is critical for high efficiency. The incorporation of the this compound moiety can contribute to the development of improved electron-transporting or host materials. The electron-deficient nature of the fluorinated pyridine core can enhance electron mobility, while the amino and bromo functionalities provide synthetic pathways to extend conjugation and attach other functional units.
Organic Field-Effect Transistors (OFETs)
For OFETs, the charge carrier mobility is a key performance metric. The introduction of fluorine atoms into the organic semiconductor can promote intermolecular interactions and facilitate charge transport through close packing in the solid state. The versatile reactivity of this compound allows for its integration into polymer backbones designed for high-performance OFETs.
Polymer Chemistry: A Gateway to Functional Polymers
The trifunctional nature of this compound offers multiple avenues for its incorporation into polymeric structures, leading to materials with enhanced thermal stability, specific electronic properties, and tailored solubility.
Synthesis of Conjugated Polymers
The bromo and amino groups on the pyridine ring serve as excellent handles for polymerization reactions. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions with a variety of co-monomers to build up a conjugated polymer chain. The amino group can be used for the synthesis of polyamides or polyimides, which are known for their excellent thermal and mechanical properties.
Experimental Protocols
General Synthesis of this compound
A common synthetic route to this compound involves the nitration of 2-bromo-5-fluoropyridine, followed by the reduction of the nitro group to an amine.[1]
Step 1: Nitration of 2-Bromo-5-fluoropyridine
-
To a stirred mixture of concentrated nitric acid and sulfuric acid (mixed acid) at 0 °C, slowly add 2-bromo-5-fluoropyridine.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-5-fluoro-3-nitropyridine.
Step 2: Reduction of 2-Bromo-5-fluoro-3-nitropyridine
-
Suspend 2-bromo-5-fluoro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.[1]
-
Heat the reaction mixture (if using iron/HCl) or stir under hydrogen pressure until the reduction is complete.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography to yield this compound.
Workflow for Polymer Synthesis via Suzuki Coupling
The following diagram illustrates a generalized workflow for the synthesis of a conjugated polymer using this compound as a monomer.
Caption: Generalized workflow for Suzuki polymerization.
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 884495-03-8 | [2][3] |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Molecular Weight | 191.00 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 114-116 °C |
Conclusion
This compound stands as a testament to the power of strategic molecular design in materials science. Its unique combination of reactive sites and electronically active substituents provides a versatile platform for the synthesis of a new generation of organic electronic materials and functional polymers. The ability to fine-tune properties through well-established synthetic methodologies makes it an invaluable tool for researchers aiming to push the boundaries of materials performance. As the demand for advanced materials continues to grow, the applications of this versatile building block are poised to expand into new and exciting areas of research and technology.
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A Senior Application Scientist's Guide to 3-Amino-2-Bromo-5-fluoropyridine: A Strategic Fragment in Modern Drug Discovery
Abstract
The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 3-Amino-2-Bromo-5-fluoropyridine core has emerged as a particularly valuable fragment. Its unique trifecta of substituents—a nucleophilic amino group, a versatile bromo handle for cross-coupling, and an electron-withdrawing fluorine atom—offers a sophisticated toolkit for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth analysis of this fragment, covering its structural attributes, synthetic accessibility, diverse reactivity, and strategic deployment in drug design. By explaining the causality behind its application and providing validated experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful building block.
Section 1: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, making it a favorable alternative to a simple phenyl ring. However, the true power of the pyridine core is realized through substitution, which allows for the fine-tuning of a molecule's properties.
The strategic use of halogens and amines is a proven method for optimizing drug candidates.
-
Fluorine: Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[1]
-
Bromine: The bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. It can also participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones.
-
Amine: The amino group is a key pharmacophoric feature, acting as a hydrogen bond donor and a basic center. It also provides a reactive site for further derivatization.
This compound combines these three elements in a specific orientation that offers significant advantages, making it a high-value starting material for creating novel chemical entities with therapeutic potential in areas like oncology and infectious diseases.[2][3]
Section 2: Physicochemical Profile and Structural Analysis
The utility of this compound stems directly from the interplay of its functional groups, which dictates the molecule's electronic landscape and reactivity.
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 884495-03-8 | |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 114-116 °C | [4] |
Electronic and Steric Landscape
The substitution pattern on the pyridine ring creates a unique electronic "push-pull" system that is critical to its function.
-
C3-Amino Group: As a strong electron-donating group (+M effect), the amino group increases electron density on the ring, particularly at the ortho (C2, C4) positions.[5] This enhances the nucleophilicity of the ring system.
-
C5-Fluoro Group: As a potent electron-withdrawing group (-I effect), the fluorine atom lowers the overall electron density of the ring, which decreases the pKa of the pyridine nitrogen, making the molecule less basic and often improving cell membrane permeability.
-
C2-Bromo Group: The bromine atom primarily serves as an excellent leaving group for cross-coupling reactions. Its position adjacent to the C3-amino group introduces steric considerations and the potential for intramolecular interactions that can influence reactivity.[6]
This arrangement makes the C2-bromo position highly susceptible to oxidative addition in palladium catalysis, while the C3-amino group is poised to form critical hydrogen-bonding interactions with biological targets.
Caption: Electronic and functional roles of the substituents.
Section 3: Synthetic Accessibility
The utility of a fragment is directly tied to its accessibility. This compound can be reliably synthesized via a multi-step process that is amenable to scale-up.[2] The most common route begins with 2-bromo-5-fluoropyridine, proceeds through nitration, and concludes with the reduction of the nitro group.
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Commercial availability of 3-Amino-2-Bromo-5-fluoropyridine
An In-Depth Technical Guide to the Commercial Availability of 3-Amino-2-Bromo-5-fluoropyridine
Introduction
This compound is a halogenated and aminated pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its strategic combination of three distinct functional groups—an amine, a bromine atom, and a fluorine atom—on a heterocyclic scaffold makes it a highly versatile intermediate.[1] For researchers in drug discovery and materials science, this compound offers a robust platform for constructing complex molecular architectures with tailored physicochemical and biological properties.[1][2] The presence of the fluorine atom, in particular, is of high interest, as the incorporation of fluorine is a widely utilized strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3]
This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, procurement, quality verification, and safe handling. It is intended for researchers, chemists, and supply chain managers in the pharmaceutical, agrochemical, and materials science industries who require a reliable source of this key intermediate for their research and development endeavors.[1][4]
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for procurement and regulatory compliance. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
Caption: Chemical structure of this compound.
The key properties of this compound are summarized in the table below. This data is aggregated from various commercial suppliers and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 884495-03-8 | [5][6][7] |
| Molecular Formula | C₅H₄BrFN₂ | [5][8][9] |
| Molecular Weight | 191.00 g/mol | [5][8][9] |
| Appearance | White to pale pink or pale brown powder/solid | [6][8] |
| Melting Point | 75 - 108 °C (Range varies by supplier) | [6][10] |
| Purity | Typically ≥97% or ≥98% | [5][6][8] |
| Synonyms | 2-Bromo-5-fluoropyridin-3-amine | [1][5] |
Commercial Availability and Procurement
This compound is not a naturally occurring compound and must be produced via multi-step organic synthesis.[11] It is readily available from a variety of specialized chemical suppliers who cater to the research and development sector. These products are intended for laboratory use only and are not for medical or direct consumer applications.[8][12]
The following table lists several prominent suppliers, though it is not exhaustive. Researchers should always request a certificate of analysis (CoA) for their specific lot to verify purity and specifications.
| Supplier | Brand/Portfolio | Typical Purity | Representative Catalog Number |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (Alfa Aesar) | ≥97% | H33811 |
| Merck | Sigma-Aldrich | 97% | 722391 |
| BLDpharm | BLDpharm | ≥98% | BD35284 |
| Lead Sciences | Lead Sciences | 98% | BD35284 |
| CymitQuimica | Alfa Aesar | 97% | 02-H33811 |
Procurement Workflow for Research Professionals
The process of acquiring a specialty chemical like this compound for a research lab involves several critical steps to ensure safety, compliance, and experimental integrity.
Caption: A typical procurement workflow for acquiring a specialty research chemical.
Quality Control and Analytical Verification
Given the importance of this intermediate in sensitive downstream applications, verifying its identity and purity upon receipt is a critical, self-validating step. Suppliers typically provide a Certificate of Analysis (CoA) detailing the results of their quality control testing, which often includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]
Example Protocol: HPLC Purity Verification
This protocol describes a general method for verifying the purity of a newly acquired batch of this compound against a certified reference standard.
Objective: To confirm the purity of the analyte is ≥97% by peak area normalization.
Materials:
-
This compound (sample and certified reference standard).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water with 0.1% Formic Acid.
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC system with UV detector.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of ACN and water to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the newly received sample in the same manner as the standard.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the reference standard to determine its retention time.
-
Inject the sample.
-
-
Data Interpretation: The purity is calculated by the area of the main peak relative to the total area of all peaks in the chromatogram. The sample's primary peak should match the retention time of the reference standard. A purity of ≥97% confirms the quality of the material.
Safe Handling, Storage, and Disposal
As with any laboratory chemical, proper safety protocols must be strictly followed. The Safety Data Sheet (SDS) is the primary source for this information.[13]
Hazards:
Caption: Key safety considerations for handling this compound.
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13][15]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[13]
-
Wash hands and any exposed skin thoroughly after handling.[13]
-
Do not eat, drink, or smoke when using this product.[13]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent moisture absorption and oxidation.[2][5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][14]
-
Some suppliers recommend storage under an inert atmosphere.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
Applications in Research and Development
The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively addressed in synthetic schemes.
-
Pharmaceutical Synthesis: It is a crucial intermediate for creating active pharmaceutical ingredients (APIs).[1] The pyridine core is a common motif in many drugs, and the substituents on this compound provide multiple "handles" for medicinal chemists. The amino group can be acylated, alkylated, or transformed into other functional groups. The bromo-substituent is an excellent participant in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular frameworks.[4]
-
Agrochemicals: Similar to pharmaceuticals, it is used in the development of new pesticides and herbicides.[1][4]
-
Materials Science: The unique electronic properties imparted by the fluorine and bromine atoms make it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.[1][2]
Conclusion
This compound is a readily available specialty chemical that serves as a cornerstone intermediate for innovation in the life sciences and materials science sectors. Its commercial availability from a range of reputable suppliers, typically at high purity, ensures that researchers can reliably source this compound for their synthetic needs. Adherence to stringent protocols for procurement, quality verification, and safe handling is essential to guarantee both the integrity of experimental outcomes and the safety of laboratory personnel. As the demand for sophisticated, highly functionalized molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
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Foreword: A Proactive Approach to Chemical Safety and Innovation
An In-depth Technical Guide to the Safe Handling and Application of 3-Amino-2-Bromo-5-fluoropyridine
In the landscape of modern drug discovery and materials science, halogenated pyridines are indispensable scaffolds. Among these, this compound (CAS No. 884495-03-8) has emerged as a particularly valuable building block.[1] Its unique electronic properties, stemming from the interplay of an electron-donating amino group and electron-withdrawing halogen substituents, offer medicinal chemists and material scientists a versatile tool for molecular design.[1][2] However, this same reactivity necessitates a deep and proactive understanding of its handling and safety requirements.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it provides a framework for thinking critically about the compound's properties, anticipating potential hazards, and implementing robust, self-validating protocols. Our objective is to empower you to work safely and effectively, ensuring both personal safety and the integrity of your research.
Section 1: Compound Profile & Scientific Significance
This compound is a solid, typically appearing as a white to pale yellow powder.[2][3] Its strategic placement of amino, bromo, and fluoro groups on the pyridine ring allows for a diverse range of chemical transformations, making it a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and novel materials.[1][3]
Causality of Reactivity: The amino group acts as a powerful directing group and a site for nucleophilic reactions. The bromine atom serves as an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can modulate the compound's pKa, lipophilicity, and metabolic stability, often enhancing the pharmacokinetic properties of a final drug candidate.[1][2] This inherent reactivity is the very reason for its utility and, simultaneously, the reason for meticulous handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 884495-03-8 | [1][4] |
| Molecular Formula | C₅H₄BrFN₂ | [2][4] |
| Molecular Weight | 191.00 g/mol | [4][5] |
| Appearance | White to off-white/pale yellow solid | [2][3] |
| Melting Point | 75-80 °C or 93-97 °C | [6] |
| Purity | ≥97-98% | [4][6] |
Note: Discrepancies in reported melting points exist in literature, which may be due to different crystalline forms or measurement conditions. Researchers should verify the properties of their specific batch.
Section 2: Comprehensive Hazard Identification and Risk Assessment
While a specific, unified Safety Data Sheet for this compound is not consistently available across all suppliers, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds. This approach is standard practice in chemical risk assessment for novel or less-common reagents. The hazards presented by chloro- and other bromo/fluoro-aminopyridine variants are highly informative.[5][7][8][9]
Table 2: Synthesized GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Basis of Classification (from Analogues) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6][7][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7][9][10] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [5][9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][7][9] |
Trustworthiness through Analogy: The consistent classification of related compounds as skin, eye, and respiratory irritants, as well as being harmful if swallowed, provides a high degree of confidence in this hazard assessment. The primary routes of exposure are inhalation of dust particles, skin/eye contact, and ingestion.[10][12]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A self-validating safety protocol relies on a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood .[13] This is non-negotiable.
-
Causality: A fume hood is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[13][14] It also contains any accidental spills within a controlled environment. The work area should be clean and uncluttered to facilitate safe handling.[13] An eyewash station and safety shower must be immediately accessible.[13][15]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.
Table 3: Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale & Authoritative Standard |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles if there is a risk of splashing. | Protects against dust particles and splashes causing serious eye irritation. Mandated by OSHA 29 CFR 1910.133 and European Standard EN166.[10][15] |
| Hand Protection | Nitrile gloves (minimum thickness of 4-5 mil). Change gloves immediately if contaminated. | Prevents skin contact, which can cause irritation. Nitrile provides good chemical resistance for this class of compounds.[7][14] |
| Skin/Body Protection | Chemical-resistant lab coat. For larger quantities, consider a chemical-resistant apron or coveralls. | Protects against skin contact from spills and dust. Fire/flame resistant clothing is advised.[8][15] |
| Respiratory Protection | Required if working outside a fume hood or if dust generation is unavoidable. | A NIOSH-approved N95 dust mask or equivalent is the minimum requirement to prevent inhalation of irritating dust.[13] |
Section 4: Standard Operating Procedures (SOPs) for Handling
The following protocols are designed to be self-validating systems, minimizing risk at each step.
SOP: Weighing and Transfer of Solid Compound
Objective: To accurately weigh and transfer this compound while preventing the release of dust and cross-contamination.
Methodology:
-
Preparation: Don all required PPE as specified in Table 3. Confirm the chemical fume hood is operational and the sash is at the appropriate height.[13]
-
Staging: Place all necessary equipment (spatula, weigh boat/paper, reaction vessel, waste container) inside the fume hood before opening the reagent bottle. This minimizes air turbulence.
-
Dispensing: Open the reagent container inside the fume hood. Use a clean spatula to carefully transfer the approximate amount of solid to the tared weigh boat. Avoid scooping in a manner that generates airborne dust.[13]
-
Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. If adding a solvent, do so slowly to avoid splashing.[13]
-
Immediate Cleanup: Tightly seal the reagent bottle. Dispose of the used weigh boat and any contaminated wipes into a designated, sealed hazardous waste container located within the fume hood.[13]
-
Doffing PPE: After the procedure is complete, remove gloves first, followed by the lab coat, and then eye protection to prevent cross-contamination. Wash hands thoroughly with soap and water.[13]
Diagram 1: General Handling Workflow
Caption: A workflow for handling this compound.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[3][8] The container must be kept tightly closed to protect it from moisture and air, which can degrade the amino group.[7][10]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][12][16]
-
Causality: The amino group is basic and will react exothermically with strong acids. As a substituted amine, it can also react vigorously with strong oxidizing agents.
-
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10][16]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[7][14][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][14][16]
Spill Response
Objective: To safely clean and decontaminate a small-scale laboratory spill.
-
Evacuate & Alert: Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response team.
-
Contain (if safe): For a small spill within a fume hood, ensure proper PPE is worn.
-
Cleanup: Do not use water, as this could create a more hazardous slurry. Use a dry cleanup procedure.[8] Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).
-
Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Avoid creating dust.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10][16]
Diagram 2: Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
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Methodological & Application
Application Notes and Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-Bromo-5-fluoropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures.[2][3]
This guide provides an in-depth protocol for the Suzuki-Miyaura coupling of 3-Amino-2-Bromo-5-fluoropyridine, a valuable heterocyclic building block.[4] The presence of an amino group, a fluorine atom, and a reactive bromine site makes this scaffold highly attractive for creating novel molecular entities in drug discovery programs.[4][5] However, the substrate itself presents unique challenges. The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate with the palladium catalyst, potentially inhibiting its activity.[6][7] Therefore, a carefully optimized protocol is crucial for achieving high yields and purity. This document outlines the reaction mechanism, provides a detailed experimental workflow, and offers insights into parameter optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[8][9] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[2]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. Critically, this process requires activation of the boronic acid by a base.[11][12] The base forms a boronate species, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center and displacing the halide.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple, forming the new carbon-carbon bond of the desired product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][10]
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling this compound is highly dependent on the judicious selection of reaction components. The following table summarizes critical parameters and provides empirically derived starting points for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | For challenging substrates like aminopyridines, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to facilitate the oxidative addition step and prevent catalyst inhibition.[13][14] Pd(PPh₃)₄ is a versatile and common starting point.[13] |
| Catalyst Loading | 2-5 mol% | Higher catalyst loading may be necessary if catalyst deactivation is observed, but starting with a lower amount is economically and environmentally preferable. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents) | The choice of base is critical.[12] K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings than weaker bases like Na₂CO₃. Cesium carbonate's higher solubility in organic solvents can be advantageous.[12] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), DMF | A mixture of an organic solvent and water is standard.[1] Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[15] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[6] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to overcome the activation energy for oxidative addition. The optimal temperature should be determined empirically. |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS to determine the point of maximum conversion and avoid product degradation. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.[5][16]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][5]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water).[16]
-
Heating : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously.[5]
-
Monitoring : Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).[5]
-
Extraction and Drying : Separate the organic layer. Extract the aqueous phase with additional ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-2-aryl-5-fluoropyridine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Catalyst inhibition by amino/pyridine groups.[6] 3. Insufficiently active base or temperature. | 1. Ensure all reagents and solvents are thoroughly degassed. Use a fresh bottle of catalyst. 2. Switch to a catalyst system with bulkier, more electron-rich ligands (e.g., SPhos, XPhos).[14] 3. Use a stronger base (K₃PO₄ or Cs₂CO₃) and incrementally increase the reaction temperature. |
| Debromination of Starting Material | Reductive dehalogenation is a known side reaction, often promoted by trace water or certain ligands.[6] | Ensure anhydrous conditions by using freshly dried solvents. Screen different phosphine ligands, as some may favor cross-coupling over debromination.[17] Consider lowering the reaction temperature. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species, which can catalyze the self-coupling of the boronic acid.[8] | Rigorously exclude oxygen by maintaining a strict inert atmosphere. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions fully reduce any Pd(II) precatalyst.[6] |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent (especially water), leading to the formation of an arene byproduct.[6] | Use a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃. Minimize the amount of water in the solvent system or consider anhydrous conditions if feasible. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and effective method for the functionalization of this compound. While the substrate's electronic properties necessitate careful optimization, high yields of the desired 2-aryl-3-aminopyridine products can be reliably achieved. By understanding the reaction mechanism and systematically adjusting key parameters such as the catalyst, base, and solvent system, researchers can successfully leverage this reaction to construct diverse molecular architectures. This protocol serves as a comprehensive and validated starting point for scientists and professionals in drug discovery and materials science, enabling the efficient synthesis of novel compounds built upon this valuable heterocyclic core.[4]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-2-Bromo-5-fluoropyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structures found in a vast array of biologically active molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these motifs, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh reaction conditions and exhibit limited substrate scope.[2][3] This reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have established it as an indispensable tool in contemporary drug discovery.[2]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 3-Amino-2-Bromo-5-fluoropyridine. This molecule presents a unique set of electronic and steric challenges that necessitate a carefully optimized protocol for successful C-N bond formation.
The Unique Challenges of this compound
The successful application of the Buchwald-Hartwig amination to this compound is contingent upon overcoming several inherent challenges posed by the substrate's structure:
-
Electron-Deficient Pyridine Ring: The fluorine atom and the pyridine nitrogen render the aromatic ring electron-deficient. While this can facilitate nucleophilic aromatic substitution, it can also influence the oxidative addition step in the catalytic cycle.
-
Coordinating Amino Group: The presence of a primary amino group at the 3-position introduces a potential coordinating site for the palladium catalyst. This can lead to catalyst inhibition or the formation of undesired side products.[4][5]
-
Steric Hindrance: The bromine atom at the 2-position, adjacent to the amino group, creates a sterically hindered environment around the reaction center. This can impede the approach of the amine nucleophile and the palladium catalyst.
Careful selection of the catalyst, ligand, base, and solvent is therefore paramount to mitigate these challenges and achieve a high-yielding and selective transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst and completing the cycle.[7]
A competing pathway, β-hydride elimination, can occur in some cases, leading to the formation of a hydrodehalogenated arene and an imine.[2] The choice of ligand plays a crucial role in promoting the desired reductive elimination pathway over this side reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol for the Amination of this compound
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the reaction parameters may be necessary for different amine coupling partners.
Reagents and Equipment
-
Substrates: this compound, Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium Precatalyst: A suitable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, is recommended for challenging substrates.[8]
-
Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is often effective for electron-deficient pyridines.[5][9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[10]
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.
-
Inert Atmosphere: Schlenk line or glovebox with a nitrogen or argon atmosphere.
-
Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Standard laboratory equipment: Syringes, needles, heating block or oil bath, TLC plates, etc.
Experimental Procedure
-
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol% relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Add this compound (1.0 equivalent) to the reaction vessel.
-
Seal the vessel with a septum or cap.
-
-
Reagent Addition:
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane) via syringe.
-
Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the base and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-amino-5-fluoropyridine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Palladium Precatalyst | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Ligand | 1.2-6 mol% (relative to Pd) | Bulky, electron-rich ligands are preferred to promote reductive elimination and prevent catalyst deactivation.[9] |
| Base | 1.2-2.0 equivalents | A strong, non-nucleophilic base is required for the deprotonation of the amine.[10] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated conditions are crucial for catalyst stability. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Reaction Time | 2-24 hours | Monitor by TLC, GC-MS, or LC-MS to determine the optimal reaction time. |
Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor quality solvent or reagents- Catalyst inhibition by the pyridine nitrogen[4] | - Use a fresh batch of palladium precatalyst and ligand.- Switch to a stronger base (e.g., LiHMDS).- Ensure all solvents and reagents are anhydrous and deoxygenated.- Screen a panel of bulky, electron-rich ligands. |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H)- Homocoupling of the starting material | - Lower the reaction temperature.- Use a less sterically hindered ligand.- Decrease the amount of base. |
| Difficulty in Purification | - Co-elution of product with starting material or byproducts | - Optimize the eluent system for column chromatography.- Consider an alternative purification method such as preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination of this compound represents a powerful and versatile method for the synthesis of a diverse range of N-substituted 3-amino-5-fluoropyridine derivatives, which are valuable building blocks in drug discovery. While the substrate presents unique challenges, a systematic approach to reaction optimization, including the careful selection of the palladium catalyst, phosphine ligand, base, and solvent, can lead to high yields and purities. The protocols and insights provided in this guide serve as a comprehensive resource for researchers seeking to employ this important transformation in their synthetic endeavors.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Amino-2-Bromo-5-fluoropyridine
Introduction: The Strategic Value of 3-Amino-2-Bromo-5-fluoropyridine in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine ring, in particular, is a privileged structure, and its functionalization offers a pathway to a vast chemical space with profound implications for biological activity. This compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures.[1] Its unique trifunctional nature—an amino group, a reactive bromine atom, and a fluorine substituent—provides a powerful handle for a diverse array of chemical transformations.
The bromine atom at the 2-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The adjacent amino group at the 3-position can act as a nucleophile or a directing group, and in concert with a substituent introduced at the 2-position, it provides a gateway to the construction of fused heterocyclic systems.[2] The fluorine atom at the 5-position can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This guide provides detailed application notes and robust protocols for the utilization of this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, we will explore a multi-step protocol for the synthesis of a fused pyrido[2,3-b]pyrazine system, a scaffold of significant interest in the development of kinase inhibitors.[1][4]
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of the C-Br bond at the 2-position of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction will determine the nature of the newly formed bond.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] This reaction is of paramount importance for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[3]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a supporting ligand is critical. For electron-rich aminopyridines, which can act as catalyst inhibitors, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote the reductive elimination step and stabilize the active palladium(0) species.[6] Pre-catalysts, where the active Pd(0) is generated in situ, are also highly effective.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used as they are effective and generally do not interfere with the catalyst or substrates.
-
Solvent System: A mixture of an aprotic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for the solubility of the base and to facilitate the transmetalation step. The organic solvent ensures the solubility of the organic substrates and the catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
-
Procedure (Conventional Heating):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-5-fluoro-2-(4-methoxyphenyl)pyridine.
-
-
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vial, combine the reagents as described in step 1 of the conventional protocol.
-
Add the degassed solvent system.
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]
-
After the reaction is complete and the vial has cooled, perform the work-up and purification as described in steps 6-9 of the conventional protocol.
-
Quantitative Data (Representative)
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | 78-88 |
Note: Yields are estimates based on similar reactions with aminobromopyridines and will require optimization for each specific substrate combination.[3][7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl and heteroaryl amines.[8] This reaction has become indispensable in medicinal chemistry for accessing a wide array of scaffolds that are challenging to prepare using traditional methods.[9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands such as BrettPhos (for primary amines) or RuPhos (for secondary amines) are often optimal.[10] These ligands facilitate the reductive elimination of the C-N bond from the palladium center.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium catalyst. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this transformation.[9][11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, THF, or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating source
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add this compound.
-
Add anhydrous, degassed toluene via syringe.
-
Finally, add morpholine via syringe to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-fluoro-2-morpholinopyridin-3-amine.
-
Quantitative Data (Representative)
| Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-18 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LiHMDS (2.0) | THF | 65 | 16 | 65-80 |
| Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 75-90 |
Note: Yields are estimates based on similar reactions with aminobromopyridines and will require optimization for each specific amine coupling partner.[9][11]
PART 2: Synthesis of Fused Heterocycles - Pyrido[2,3-b]pyrazines
The strategic placement of the amino and bromo groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. A common and powerful strategy involves a two-step sequence: a Buchwald-Hartwig amination to introduce a second amino group at the 2-position, followed by a condensation and cyclization reaction to form the fused pyrazine ring. Pyrido[2,3-b]pyrazines are of particular interest as they form the core of many kinase inhibitors.[1][4]
Synthetic Strategy Workflow
Caption: Two-step synthesis of a pyrido[2,3-b]pyrazine.
Detailed Protocol: Synthesis of a 7-Fluoro-2,3-diphenylpyrido[2,3-b]pyrazine Derivative
Step 1: Synthesis of 5-Fluoro-N²-phenylpyridine-2,3-diamine
-
This step follows the general Buchwald-Hartwig amination protocol described in section 1.2, using aniline as the amine coupling partner. The product of this reaction is the key intermediate for the subsequent cyclization.
Step 2: Condensation and Cyclization
-
Materials:
-
5-Fluoro-N²-phenylpyridine-2,3-diamine (from Step 1) (1.0 equiv)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.05 equiv)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 5-Fluoro-N²-phenylpyridine-2,3-diamine and benzil.[2]
-
Add ethanol to dissolve the reagents, followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired 7-fluoro-2,3,8-triphenylpyrido[2,3-b]pyrazine.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its unique electronic and structural features allow for selective functionalization through robust and reliable methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The ability to readily construct both C-C and C-N bonds, and to further elaborate these products into fused heterocyclic systems, underscores the strategic importance of this compound in the pursuit of new therapeutic agents and functional materials. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Amino-2-fluoropyridine.
- Bissy, D., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5940-5944.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine.
- Shestopalov, A. M., et al. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles (pp. 1-58).
- BenchChem. (2025).
- Vertex AI Search. This compound | Properties, Uses, Safety & Suppliers in China.
- Wikipedia. (2023).
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
- Chemistry LibreTexts. (2023).
- Epistemeo. (2012, April 6).
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919.
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- ACS GCI Pharmaceutical Roundtable.
- Thansandote, P., et al. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters, 9(25), 5255-8.
- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3468.
- Szijj, P. A., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025).
- BenchChem. (2025).
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 3-Amino-2-Bromo-5-fluoropyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Architectural Advantage of a Trifunctionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Among the myriad of substituted pyridines, 3-Amino-2-Bromo-5-fluoropyridine has emerged as a particularly strategic building block for the synthesis of a new generation of potent and selective kinase inhibitors. Its trifunctionalized nature—a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom—offers a powerful toolkit for medicinal chemists to construct complex molecular architectures with finely tuned pharmacological properties.[1]
The strategic positioning of these functional groups allows for a modular and convergent approach to kinase inhibitor synthesis. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can probe the hydrophobic regions of the kinase active site.[1] The amino group at the 3-position can act as a key hydrogen bond donor or be further functionalized. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and a mechanistic rationale for its application.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the sequential and regioselective introduction of key pharmacophoric elements.
Suzuki-Miyaura Coupling: Building the Core Scaffold
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the 2-position of the pyridine ring. This is a critical step in the synthesis of many kinase inhibitors, as this appended ring system often occupies the hydrophobic pocket adjacent to the ATP-binding site.
Causality of Component Selection:
-
Palladium Catalyst: Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are chosen for their efficiency in coupling heteroaryl halides. The choice of ligand on the palladium center is crucial for stabilizing the catalyst and facilitating the catalytic cycle.
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Introducing the "Gatekeeper" Interacting Moiety
The Buchwald-Hartwig amination is employed to couple an amine to the 2-position of the pyridine ring, a common strategy for targeting the "gatekeeper" residue and other key interactions within the kinase active site. While the bromine at the 2-position is the primary site for these reactions, the relative reactivity of C-Br versus C-Cl bonds allows for selective transformations if other halogens are present.[2]
Causality of Component Selection:
-
Palladium Catalyst and Ligand: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often essential for achieving high yields in the amination of heteroaryl halides. The ligand facilitates the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine, making it a more potent nucleophile for coupling.[1]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the stability of the catalytic species.
Application in the Synthesis of a Representative Pyrazolopyrimidine Kinase Inhibitor
To illustrate the practical application of this compound, we present a representative synthetic route to a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a scaffold found in several clinically investigated oncology drugs.
Caption: Synthetic workflow for a pyrazolopyrimidine kinase inhibitor.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired scale.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 191.00 | 1.0 | 191 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
To a dry Schlenk flask, add this compound (191 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 3-Amino-2-(4-methoxyphenyl)-5-fluoropyridine with Aniline
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Amino-2-(4-methoxyphenyl)-5-fluoropyridine | 218.23 | 1.0 | 218 mg |
| Aniline | 93.13 | 1.2 | 112 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18 mg |
| XPhos | 476.65 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene (3 mL) via syringe, followed by 3-Amino-2-(4-methoxyphenyl)-5-fluoropyridine (218 mg, 1.0 mmol) dissolved in 2 mL of toluene.
-
Add aniline (112 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile and Indispensable Tool in Kinase Inhibitor Synthesis
This compound stands out as a highly valuable and versatile building block in the synthesis of novel kinase inhibitors.[2] The strategic placement of its amino, bromo, and fluoro groups provides medicinal chemists with a powerful platform for the efficient construction of diverse and complex molecular scaffolds. The amenability of this compound to robust and well-established synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, facilitates the rapid exploration of structure-activity relationships, ultimately accelerating the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. The protocols and strategic insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this key intermediate in their drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). The Strategic Use of 2-Amino-3-bromo-5-fluoropyridine in the Synthesis of Potent Kinase Inhibitors.
Sources
The Strategic Application of 3-Amino-2-bromo-5-fluoropyridine in Modern Agrochemical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles is a cornerstone of modern agricultural science. Central to this endeavor is the design and synthesis of innovative molecular architectures. Among the vast array of synthetic building blocks, halogenated aminopyridines have proven to be exceptionally valuable. This guide focuses on the specific utility of 3-Amino-2-bromo-5-fluoropyridine, a versatile intermediate that has become pivotal in the synthesis of next-generation fungicides and insecticides.[1][2][3] The strategic arrangement of its functional groups—an amino group for nucleophilic derivatization, a bromo group for cross-coupling reactions, and a fluoro group to modulate bioactivity—provides a powerful and flexible platform for agrochemical discovery.[1]
This document serves as a detailed technical guide, offering insights into the applications of this key intermediate. It provides robust, step-by-step protocols for its incorporation into complex molecular scaffolds and elucidates the chemical principles that underpin its synthetic utility.
Physicochemical Properties and Synthetic Versatility
The synthetic power of this compound lies in the distinct reactivity of its substituents, which can be selectively addressed to build molecular complexity. The fluorine atom at the 5-position is particularly noteworthy, as fluorine substitution is a well-established strategy in agrochemical design to enhance metabolic stability and binding affinity.[1] The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position is a versatile nucleophile and a precursor for a variety of functional group interconversions.[1]
| Property | Value |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol |
| Appearance | Solid |
| Melting Point | 114-116 °C |
| Key Functional Groups | Amino (-NH₂), Bromo (-Br), Fluoro (-F) |
Core Application: A Building Block for Novel Pesticides
This compound is a crucial starting material for the synthesis of new pesticides.[2] Its structure can be chemically modified to create agrochemicals with high toxicity to specific pests while being more environmentally friendly.[2] By strategically designing modifications around the pyridine core, researchers can optimize the resulting molecule's affinity and targeted action, leading to more potent and sustainable crop protection solutions.[4]
A general workflow for utilizing this intermediate often involves an initial reaction at the amino group, followed by a cross-coupling reaction at the bromo-substituted position. This two-stage approach allows for the convergent synthesis of complex final products.
Caption: A generalized synthetic workflow utilizing this compound.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a fundamental and widely used application of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C-C bond at the 2-position. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of various functional groups.[5]
Principle: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-tolylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Base (e.g., aqueous Sodium Carbonate solution, 2M) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed organic solvent, followed by the aqueous base solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commercially available catalyst suitable for a wide range of Suzuki couplings.[8] For more challenging substrates, other specialized catalysts and ligands may be required.[8]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[6] Sodium carbonate is a common and effective choice.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity.[7]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol 2: Acylation of the Amino Group
This protocol describes the acylation of the 3-amino group, a common first step to install a side chain that can be crucial for the final product's biological activity.
Principle: This is a standard nucleophilic acyl substitution where the amino group of the pyridine acts as a nucleophile, attacking an acyl chloride to form a stable amide bond.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube or inert atmosphere setup
Procedure:
-
Reaction Setup: Dissolve this compound and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride to the cooled solution. An exothermic reaction may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
-
Purification: The resulting amide can be purified by recrystallization or column chromatography if necessary.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, so anhydrous conditions are necessary to prevent hydrolysis.
-
Base: The base is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards product formation.
-
Cooling: The initial cooling of the reaction mixture helps to control the exothermic reaction and prevent potential side reactions.
Validation and Quality Control
To ensure the trustworthiness and success of these synthetic protocols, it is imperative to employ rigorous analytical techniques for both in-process control and final product characterization:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural elucidation of the intermediates and the final product.
By adhering to these protocols and analytical practices, researchers can confidently and efficiently utilize this compound as a key building block in the development of innovative and effective agrochemical solutions.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Strategic Derivatization of 3-Amino-2-Bromo-5-fluoropyridine
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 3-Amino-2-Bromo-5-fluoropyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its unique electronic and structural features.[1] The presence of amino, bromo, and fluoro groups on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable scaffold in the synthesis of novel pharmaceutical agents and functional materials.[2] This guide will delve into the strategic modification of this molecule, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic intermediate in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. The amino group at the 3-position can be a nucleophile or can be further functionalized. The fluorine atom at the 5-position significantly influences the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This guide will explore the derivatization of this trifunctionalized pyridine core, providing researchers with the tools to unlock its synthetic potential.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] For this compound, the carbon-bromine bond is the primary site for these transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl bonds by reacting an organohalide with an organoboron compound.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. The choice of ligand (e.g., triphenylphosphine, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[8]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid for transmetalation.[9][10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
Reagents and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio).[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
Yields are based on established methodologies for structurally similar bromopyridines and serve as a general guide.[8]
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11][12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction often requires specialized, sterically hindered phosphine ligands to promote both the oxidative addition and the final reductive elimination step, which can be rate-limiting.[11][13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene or tetrahydrofuran (THF) are necessary to prevent quenching of the strong base.[14]
Experimental Protocol: Buchwald-Hartwig Amination
Reagents and Equipment:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16]
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system is employed. The palladium complex (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[15][17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[15]
-
Solvent: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Experimental Protocol: Sonogashira Coupling
Reagents and Equipment:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and CuI (5 mol%).[15]
-
Add the anhydrous solvent (e.g., DMF), followed by the amine base (e.g., triethylamine, 2.0 equiv).[15]
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Heat the reaction to a temperature between 60-80 °C.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt.[17]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).[18] The nitrogen atom in the ring can stabilize the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the ortho (2-) or para (4-) positions.[19]
Causality Behind Experimental Choices:
-
Reactivity: In this compound, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. While the bromine at the 2-position is a good leaving group, strong nucleophiles can potentially displace it.
-
Reaction Conditions: SNAr reactions are often promoted by heat and the use of a strong nucleophile. The reaction does not require a metal catalyst.[20]
Experimental Protocol: Nucleophilic Aromatic Substitution (General)
Reagents and Equipment:
-
This compound
-
Nucleophile (e.g., sodium methoxide, an amine)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction flask with condenser
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO).
-
Add the nucleophile (1.1 - 2.0 equiv).
-
Heat the reaction mixture (temperature will be substrate-dependent, often >100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Safety and Handling
This compound should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[21][22]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[23]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[21][23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. The protocols and principles outlined in this guide demonstrate its utility in a range of powerful chemical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions. By understanding the causality behind the experimental choices, researchers can effectively leverage this scaffold to construct complex molecular architectures for drug discovery and materials science applications.
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Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (2019). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 84(15), 9335-9345. Retrieved from [Link]
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Ali, M. A., Siddiqui, S., & Tauqeer, T. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12536-12553. Retrieved from [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis with 3-Amino-2-Bromo-5-fluoropyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with the versatile building block, 3-Amino-2-Bromo-5-fluoropyridine. This compound is a highly valuable scaffold in modern drug discovery due to its unique trifunctional nature. The strategic application of microwave irradiation dramatically accelerates key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, leading to significant reductions in reaction times, increased yields, and enhanced product purity. This note details the scientific rationale behind MAOS, provides validated, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offers practical guidance on reaction optimization and safety.
Introduction: The Strategic Advantage of this compound in MAOS
This compound is a privileged starting material in medicinal chemistry. Its structure incorporates three key features that make it an ideal substrate for constructing diverse molecular libraries:
-
A Reactive C-Br Bond: The bromine atom at the 2-position is an excellent leaving group, primed for a wide array of palladium-catalyzed cross-coupling reactions.
-
A Nucleophilic Amino Group: The amino group at the 3-position can serve as a handle for subsequent derivatization or as a directing group, influencing the regioselectivity of further reactions.
-
An Electron-Withdrawing Fluorine Atom: The fluorine at the 5-position modulates the electronic properties of the pyridine ring. The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]
Conventional thermal heating methods for derivatizing this scaffold can be sluggish, often requiring extended reaction times at high temperatures, which can lead to byproduct formation and degradation. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating.[2][3] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electromagnetic field, generating heat volumetrically and efficiently.[2][4] This leads to rapid temperature elevation and uniform heating, which dramatically accelerates reaction rates, often reducing multi-hour or day-long reactions to mere minutes.[3][5][6] The result is a greener, more efficient synthetic approach, characterized by higher yields, cleaner reaction profiles, and reduced energy consumption.[7][8][9][10]
This guide provides robust protocols for the three most pivotal cross-coupling reactions, enabling rapid access to a wide range of novel chemical entities for screening and development.
General Experimental Workflow
Executing a microwave-assisted reaction requires a dedicated laboratory microwave reactor, not a domestic appliance, to ensure safety and precise control over reaction parameters.[4][11]
Caption: General workflow for microwave-assisted synthesis.
Safety First: Critical Considerations
-
Use Dedicated Equipment: Only use microwave reactors designed for chemical synthesis, which include features for temperature and pressure monitoring and control.[11] Domestic ovens are hazardous and lack the necessary controls.[4][11]
-
Respect Vessel Limits: Be aware of the maximum temperature and pressure ratings for the reaction vials. Exceeding these can lead to vessel failure.[11]
-
Ensure Proper Stirring: Use a magnetic stir bar to prevent localized superheating, which can cause decomposition or create unsafe pressure spikes.[11]
-
Start Small: When developing a new protocol, always begin with small-scale reactions to assess the kinetics and potential for exotherms.[11]
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. It is invaluable for constructing the biaryl motifs prevalent in many pharmaceutical agents.[12] Microwave irradiation drastically shortens the time required for this transformation.[13][14][15][16][17]
Step-by-Step Protocol
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst. For many applications, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%) is a robust choice. For challenging couplings, a more active catalyst system like XPhosPdG2/XPhos may be required to prevent debromination.[14][16][17]
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to a total volume of 3-5 mL.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature of 120-140 °C for 10-20 minutes . The instrument will automatically modulate the power to maintain the target temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate, pass it through a pad of celite to filter off the catalyst and salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
Data & Optimization
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 130 | 15 | >90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 130 | 15 | >95% |
| 3 | 3-Thiopheneboronic acid | XPhosPdG2 (2%) | K₃PO₄ | 120 | 10 | >85% |
| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ | 140 | 20 | ~80% |
Yields are representative and may vary based on specific substrate and purification efficiency.
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical step in the synthesis of countless biologically active molecules.[18] Microwave assistance has been shown to reduce reaction times for this coupling from hours to minutes while achieving excellent yields.[6][19][20]
Step-by-Step Protocol
-
In an inert atmosphere (e.g., a glovebox), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%) to a 10 mL microwave reaction vial with a stir bar.
-
Add the amine (1.2 equiv) and a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu, 1.5 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv).
-
Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane (3-5 mL).
-
Seal the vial, remove it from the inert atmosphere, and place it in the microwave reactor.
-
Irradiate the mixture at 110-130 °C for 15-30 minutes .
-
After cooling, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data & Optimization
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2%) / XPhos (4%) | KOt-Bu | 110 | 20 | >95% |
| 2 | Aniline | Pd₂(dba)₃ (3%) / XPhos (6%) | Cs₂CO₃ | 120 | 25 | ~88% |
| 3 | Benzylamine | Pd(OAc)₂ (5%) / XPhos (10%) | KOt-Bu | 120 | 20 | >90% |
| 4 | Indole | Pd₂(dba)₃ (4%) / XPhos (8%) | Cs₂CO₃ | 130 | 30 | ~75% |
Yields are representative and may vary based on specific substrate and purification efficiency.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3: Sonogashira C-C Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into organic molecules.[21] This reaction is typically catalyzed by a combination of palladium and a copper(I) salt. Microwave heating provides a rapid and efficient method for this coupling.[22][23][24]
Step-by-Step Protocol
-
To a 10 mL microwave vial with a stir bar, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and the co-catalyst, copper(I) iodide (CuI, 4-10 mol%).
-
Add a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (3-5 mL) and a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The amine often serves as both the base and part of the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes to remove oxygen, which can poison the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 80-100 °C for 5-15 minutes . Sonogashira couplings are often very rapid under microwave conditions.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water or brine to remove the amine hydrochloride salt, dry the organic layer, and concentrate.
-
Purify the residue by flash column chromatography.
Data & Optimization
| Entry | Alkyne | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3%) / CuI (6%) | Et₃N | 90 | 10 | >90% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) / CuI (6%) | Et₃N | 80 | 5 | >95% |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (4%) / CuI (8%) | DIPEA | 100 | 15 | ~85% |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5%) / CuI (10%) | Et₃N | 90 | 10 | ~80% |
Yields are representative and may vary based on specific substrate and purification efficiency.
Conclusion
This compound is a powerful and versatile building block for the rapid synthesis of diverse chemical libraries. When combined with the speed and efficiency of microwave-assisted synthesis, the derivatization of this scaffold via key cross-coupling reactions is significantly enhanced. The protocols outlined in this guide provide a robust starting point for researchers to accelerate their discovery programs, enabling the creation of novel, highly functionalized pyridine derivatives in a fraction of the time required by conventional methods. This synergy between a strategic building block and an advanced heating technology represents a substantial step forward in efficiency for medicinal chemistry and materials science.
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Scale-up synthesis of 3-Amino-2-Bromo-5-fluoropyridine derivatives
Application Note & Protocol
Topic: A Scalable and Robust Protocol for the Synthesis of 3-Amino-2-Bromo-5-fluoropyridine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Functionalized aminopyridines are a cornerstone of modern medicinal chemistry, serving as crucial scaffolds in a vast array of therapeutic agents, particularly in kinase inhibitor programs.[1][2] The this compound moiety, in particular, is a highly valuable synthetic intermediate, offering multiple points for diversification through well-established chemical transformations. This guide provides a comprehensive, scalable, and field-proven protocol for the synthesis of this compound from a commercially available starting material. We delve into the causality behind experimental choices, provide detailed step-by-step instructions suitable for scale-up, and outline methods for downstream derivatization. The protocols are designed to be self-validating, incorporating in-process controls, safety guidelines, and robust analytical characterization methods to ensure high purity and reproducibility.
Part 1: Strategic Synthesis of this compound
Mechanistic Rationale and Strategic Choices
The synthesis of this compound is achieved via electrophilic bromination of 3-Amino-5-fluoropyridine. The success of this reaction, especially at scale, hinges on controlling the regioselectivity and ensuring safe handling of reagents.
-
Choice of Starting Material: 3-Amino-5-fluoropyridine is selected due to its commercial availability and the directing effects of its substituents. One common route to this precursor is a Hofmann rearrangement of 5-fluoronicotinamide.[3]
-
Regioselectivity: The pyridine ring's reactivity is governed by the electronic properties of its substituents.
-
The amino group (-NH2) at C3 is a powerful activating, ortho-, para- directing group. It strongly favors electrophilic substitution at the C2 and C4 positions.
-
The fluorine atom (-F) at C5 is a deactivating, ortho-, para- directing group (due to opposing inductive and resonance effects), but its influence is weaker than the amino group.
-
The pyridine nitrogen is a deactivating group.
-
The combined effect strongly directs the incoming electrophile (Br+) to the C2 position, which is ortho to the activating amino group.
-
-
Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent for scale-up synthesis.[4] NBS is a solid, making it significantly easier and safer to handle than corrosive and volatile liquid bromine. The primary byproduct, succinimide, is water-soluble, facilitating its removal during aqueous work-up.
-
Solvent and Temperature Control: Acetonitrile (ACN) is an excellent solvent for this reaction, as it solubilizes the starting material and NBS well and is relatively inert under the reaction conditions. Maintaining a low temperature (0-5 °C) during the addition of NBS is critical to control the reaction rate, prevent potential exotherms, and minimize the formation of di-brominated or other impurities.
Process Workflow Visualization
The overall process from starting material to purified product and subsequent analysis is outlined below.
Caption: High-level workflow for the synthesis and utilization of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a ~10-gram scale and can be adapted for larger quantities.
Materials and Equipment:
-
3-Amino-5-fluoropyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Amino-5-fluoropyridine (e.g., 10.0 g) in anhydrous acetonitrile (approx. 100-150 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile (approx. 50-75 mL) and add it to the reaction mixture dropwise via a dropping funnel over 30-60 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. This removes acidic byproducts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Recrystallization): The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound as a solid.
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5] All operations should be performed in a well-ventilated chemical fume hood.[6]
-
Reagent Hazards:
-
3-Amino-5-fluoropyridine & Derivatives: Harmful if swallowed and can cause skin and serious eye irritation.[6] Avoid breathing dust and fumes.[5][6]
-
N-Bromosuccinimide (NBS): An irritant and oxidizing agent. Handle with care and avoid contact with skin and eyes.
-
Solvents: Acetonitrile and Ethyl Acetate are flammable and have associated toxicological risks. Keep away from ignition sources.[7]
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Part 2: Application in Medicinal Chemistry: Suzuki Coupling
The synthesized this compound is a versatile building block. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds.
Reaction Pathway
Caption: Simplified scheme for a Suzuki cross-coupling reaction.
Representative Protocol for Suzuki Coupling
-
Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Solvents: Add a solvent mixture, typically a 2-phase system like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Purge the mixture with an inert gas (Nitrogen or Argon) and heat to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The subsequent work-up and purification follow standard procedures similar to those described in Part 1.3.
Part 3: Quality Control and Data
Robust analytical methods are essential to validate the identity, purity, and yield of the synthesized compound.[]
Analytical Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is typically effective.[9]
-
Gas Chromatography (GC): Can be used for purity assessment, often with a flame ionization detector (FID).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Typical Results Summary
The following table summarizes expected outcomes for the synthesis described in Part 1.3.
| Parameter | Typical Value/Result | Notes |
| Starting Material | 3-Amino-5-fluoropyridine | Purity >98% |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 equivalents |
| Reaction Time | 1-3 hours | Monitored by TLC/HPLC |
| Crude Yield | >90% | Before purification |
| Isolated Yield | 75-85% | After recrystallization |
| Purity (HPLC) | >99% | [] |
| Appearance | Off-white to light brown solid |
References
- Richardson, P. (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts, 21(11), 1093.
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
RSC Publishing. (n.d.). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
-
National Center for Biotechnology Information. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. Retrieved from [Link]
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- ResearchGate. (n.d.). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Request PDF.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-2,6-dibromo-5-fluoropyridine in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved from [Link]
Sources
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 7. fishersci.com [fishersci.com]
- 9. helixchrom.com [helixchrom.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Real-Time Monitoring of 3-Amino-2-bromo-5-fluoropyridine Reactions by Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note provides a comprehensive guide and a robust protocol for the real-time monitoring of chemical reactions involving 3-amino-2-bromo-5-fluoropyridine. This substituted pyridine is a critical building block in modern medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Effective reaction monitoring is paramount to optimizing product yield, minimizing impurity formation, and ensuring process scalability and reproducibility.[3][4] We present a highly selective and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method, detailing the rationale behind chromatographic separation, mass spectrometric detection, and sample preparation. This guide is intended for researchers, chemists, and process development scientists aiming to gain precise control over synthetic pathways involving this key intermediate.
Introduction: The Rationale for Precision Monitoring
This compound is a trifunctionalized heterocyclic compound whose distinct substituents—an amino group, a bromine atom, and a fluorine atom—offer versatile reactivity for constructing complex molecular architectures.[2][5] Its use in pharmaceutical synthesis necessitates stringent control over reaction conditions to navigate potential side reactions, such as debromination, over-alkylation, or formation of isomeric impurities.[6]
Traditional monitoring techniques like Thin-Layer Chromatography (TLC) often lack the resolution and sensitivity required for complex reaction mixtures. LC-MS has emerged as the definitive analytical tool for this purpose, offering rapid, quantitative insights into the real-time consumption of reactants and the formation of products and byproducts.[3][7] The coupling of high-performance liquid chromatography (HPLC) for physical separation with mass spectrometry for mass-based identification provides unparalleled specificity.[8] This application note outlines a validated workflow to harness the power of LC-MS for informed, data-driven decision-making during synthesis.
Analyte Properties & Mass Spectrometry Vitals
A foundational understanding of the starting material's properties is crucial for method development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₄BrFN₂ | |
| Molecular Weight | 191.00 g/mol | |
| Melting Point | 114-116 °C | [5] |
| Appearance | White to off-white solid | [5] |
| Theoretical [M+H]⁺ | 190.9560, 192.9540 (A, A+2 isotopes) | N/A |
The presence of the basic amino group and the pyridine nitrogen makes this molecule an excellent candidate for positive-mode Electrospray Ionization (ESI), where it will readily accept a proton to form the [M+H]⁺ ion.[9][10] The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive confirmation of bromine-containing species in the mass spectrum.
The LC-MS Methodology: A Self-Validating System
The core of this protocol is an LC-MS method designed for robustness and specificity. The choices behind each parameter are detailed to allow for adaptation and troubleshooting.
The Experimental Workflow
The overall process, from reaction vessel to final data, follows a logical sequence designed to ensure sample integrity and data quality.
Caption: High-level workflow for reaction monitoring.
Liquid Chromatography: Achieving Separation
The goal of the chromatographic step is to resolve the starting material from the product(s) and any impurities. A reversed-phase method is the standard approach for polar heterocyclic compounds.[11][12]
-
Causality Behind Column Choice: A C18 or C8 column is selected for its hydrophobic stationary phase, which retains the aromatic pyridine ring. We recommend a C8 column as it can provide slightly less retention for this relatively polar molecule, ensuring a shorter run time while still offering sufficient resolution.[13]
-
The Role of the Mobile Phase: A gradient elution using water and acetonitrile is employed to separate compounds with a range of polarities.
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The formic acid is critical; it acidifies the mobile phase, ensuring that the basic amino group and pyridine nitrogen are consistently protonated. This leads to sharper, more symmetrical peaks and enhances ionization efficiency in the MS source.[3][11]
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Gradient Elution for Efficiency: A gradient (from low to high percentage of organic phase) is necessary to first elute polar impurities, then the starting material, and finally the typically more non-polar product of a cross-coupling reaction. This ensures all components are eluted efficiently with good peak shape.[3]
Mass Spectrometry: Ensuring Identity and Purity
The mass spectrometer serves as the primary detector, providing mass information that confirms the identity of each peak from the LC.
-
Ionization Mode - ESI Positive: As previously mentioned, Electrospray Ionization (ESI) in positive ion mode is ideal. The acidic mobile phase pre-forms ions in solution, which are then efficiently desolvated and transferred into the gas phase for mass analysis.[9][10]
-
Data Acquisition - A Dual Approach:
-
Full Scan Mode: This mode is essential during method development and for initial reaction time points. It scans a wide mass range (e.g., m/z 100-500) to detect and identify all ionizable species, including unexpected byproducts.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Once the masses of the reactant, product, and key impurities are known, switching to SIM mode provides a significant boost in sensitivity and quantitative accuracy.[14][15] The instrument is instructed to only monitor the specific m/z values of interest, reducing noise and improving detection limits. For this application, we will monitor the [M+H]⁺ ions for the reactant and the expected product.
-
Caption: Key components of the LC-MS system.
Detailed Experimental Protocol
This protocol provides a starting point for monitoring a typical cross-coupling reaction where the bromine on this compound is displaced.
Instrumentation and Reagents
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Waters ACQUITY QDa Mass Detector or equivalent single quadrupole MS
-
Column: Waters ACQUITY UPLC BEH C8, 2.1 x 50 mm, 1.7 µm
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
Preparation of Mobile Phases
-
Mobile Phase A: In a 1 L bottle, add 1 mL of formic acid to 999 mL of LC-MS grade water.
-
Mobile Phase B: In a 1 L bottle, add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.
LC-MS Method Parameters
| Parameter | Setting |
| Column Temperature | 40 °C |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 1.0 µL |
| LC Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1.5 min |
| Total Run Time | 5.0 minutes |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1.5 kV |
| Cone Voltage | 15 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 600 °C |
| Mass Range (Full Scan) | 100 - 500 m/z |
| SIM Masses | Reactant: 191.0 m/z, 193.0 m/z. Product: [Calculated m/z of expected product] |
Reaction Sampling Protocol
-
Prepare Quench/Dilution Vials: For each time point, prepare a 1.5 mL autosampler vial containing 1.0 mL of Mobile Phase A.
-
Sample the Reaction: At each desired time point (e.g., t=0, 15 min, 30 min, 1h, 2h), carefully withdraw ~5 µL of the reaction mixture.
-
Quench and Dilute: Immediately dispense the 5 µL aliquot into the prepared vial containing 1.0 mL of Mobile Phase A. Cap and vortex thoroughly. This represents a 1:201 dilution and effectively stops the reaction.
-
Filter: Draw the diluted sample into a 1 mL syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon) directly into a clean autosampler vial.
-
Analyze: Place the vial in the autosampler queue for immediate analysis.
Data Analysis and Interpretation
Successful monitoring hinges on correctly interpreting the chromatographic data.
Identifying Key Components
-
t=0 Sample: The chromatogram for the initial time point should show a major peak corresponding to the starting material, this compound. Verify its identity by confirming the extracted ion chromatogram shows a strong signal at m/z 191 and 193.
-
Subsequent Time Points: As the reaction progresses, the peak area of the starting material will decrease, while a new peak, corresponding to the product, will appear and grow. Confirm the product's identity with its expected m/z value.
Quantitative Analysis and Reaction Profiling
By plotting the relative peak area percentage of the reactant and product against time, a clear reaction profile can be generated. This data is invaluable for determining the point of reaction completion and identifying any potential stalls or side reactions.
Hypothetical Reaction Progress Data:
| Time Point | % Area Reactant (m/z 191) | % Area Product (m/z 213*) |
| 0 min | 99.5% | 0.0% |
| 30 min | 65.2% | 33.1% |
| 60 min | 31.8% | 66.5% |
| 120 min | 5.4% | 92.3% |
| 180 min | <1.0% | 97.1% |
*Hypothetical product m/z for a Suzuki reaction with phenylboronic acid, for illustrative purposes.
This quantitative data allows the scientist to confidently decide when to work up the reaction, preventing the formation of degradation products from unnecessarily long reaction times. It also provides a baseline for future optimization experiments.
References
- SIELC Technologies. (n.d.). Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound for Chemical Research.
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Lee, T., & Hu, C. (2005). Pharmaceutical Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC/MS).
- Sarkar, A., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Niessen, W. M. A. (2002). Current Developments in LC-MS for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 877-897.
- Zhang, R., et al. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. European Journal of Mass Spectrometry, 10(5), 599-603.
- ChemBeanes. (n.d.). This compound | Properties, Uses, Safety & Suppliers in China.
- Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45.
- Das, S., Shikha, D., & Bhatia, R. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Novel Approaches in Drug Designing & Development, 6(1).
- Autechaux. (n.d.). Discover this compound: Your Key Pharmaceutical Intermediate.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Wikipedia. (n.d.). Electrospray ionization.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
Sources
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Application Notes & Protocols: Strategic Synthesis of Pyridine-Based Pharmaceuticals from 3-Amino-2-Bromo-5-fluoropyridine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of 3-Amino-2-Bromo-5-fluoropyridine, a highly versatile and functionalized building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5] We will delve into the strategic application of modern cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, to selectively functionalize this key starting material. This document offers detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a trifunctionalized pyridine derivative that offers a confluence of desirable attributes for pharmaceutical synthesis.[4][6] Its unique arrangement of an amino group, a bromine atom, and a fluorine atom provides a powerful platform for controlled, regioselective modifications.
-
The Pyridine Core: A privileged scaffold in medicinal chemistry, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhancing solubility and facilitating interactions with biological targets.[3]
-
The Bromo Group (at C2): Serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[7]
-
The Amino Group (at C3): A key site for further derivatization, it can also modulate the electronic properties of the pyridine ring.
-
The Fluoro Group (at C5): The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][8]
The strategic combination of these functional groups makes this compound a sought-after intermediate for constructing complex molecular architectures.[9]
Caption: Structure of this compound with key reactive sites.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halopyridines.[10] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount for creating C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[12]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are typically employed. Pd(PPh₃)₄ is a classic choice, while catalysts like Pd(dppf)Cl₂ often offer improved reactivity for challenging substrates.[12]
-
Base: A base is crucial for the transmetalation step.[11][13] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, with the choice often depending on the specific substrates and solvent system.[14]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[15] This reaction has revolutionized the synthesis of nitrogen-containing compounds in drug discovery.[7]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[16][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7][16][17]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent quenching of the strong base.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-Amino-5-fluoro-2-(aryl)pyridine derivatives.
| Reagents & Materials |
| This compound |
| Arylboronic acid |
| Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) |
| Base (e.g., K₂CO₃ or Cs₂CO₃) |
| Degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) |
| Schlenk flask or microwave vial |
| Magnetic stirrer and heating mantle/microwave reactor |
| Inert gas supply (Nitrogen or Argon) |
Procedure (Conventional Heating):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (2.0 mmol, 2.0 equiv.), and the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).[12][18]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (4-5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vial, combine the reagents as described in step 1 for conventional heating.[12]
-
Add the degassed solvent and securely seal the vial.
-
Heat the reaction in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a predetermined time (e.g., 15-30 minutes).
-
Follow steps 6-9 for workup and purification.
Representative Reaction Conditions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100-110 | 8-12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
Note: Yields are estimates based on similar reactions and require optimization for each specific substrate combination.[12]
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 2-(Alkyl/Aryl)amino-3-amino-5-fluoropyridine derivatives.
| Reagents & Materials |
| This compound |
| Primary or secondary amine |
| Palladium precatalyst (e.g., Pd₂(dba)₃) |
| Phosphine ligand (e.g., RuPhos, BrettPhos) |
| Base (e.g., NaOtBu or LHMDS) |
| Anhydrous, aprotic solvent (e.g., Toluene, THF) |
| Schlenk tube or oven-dried flask |
| Magnetic stirrer and heating mantle |
| Inert gas supply (Nitrogen or Argon) |
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (0.02-0.04 mmol, 2-4 mol%), and the base (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and a magnetic stir bar.
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous solvent (3-5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions:
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (2) / BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | NaOtBu (1.4) | Toluene | 110 | 18 | 80-90 |
Troubleshooting and Field-Proven Insights
Caption: Troubleshooting logic for cross-coupling reactions.
Common Challenges and Solutions:
-
Protodebromination: The replacement of the bromine atom with hydrogen is a common side reaction.[18] This can be minimized by using thoroughly degassed solvents, maintaining a strict inert atmosphere, and ensuring all reagents are anhydrous.
-
Catalyst Deactivation: The amino group on the pyridine ring can sometimes coordinate to the palladium center, inhibiting catalysis.[18] Using bulky, electron-rich ligands can often mitigate this issue by favoring the desired catalytic cycle.
-
Low Reactivity: If a particular arylboronic acid or amine shows low reactivity, screening different catalysts, ligands, bases, and solvents is crucial. For Suzuki couplings, switching to a more reactive boronic ester (e.g., a pinacol ester) can sometimes improve yields.
Conclusion
This compound stands out as a strategic and versatile building block in the synthesis of pyridine-based pharmaceuticals. Its well-defined reactive sites allow for the precise and controlled introduction of molecular diversity through powerful and reliable methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient and successful synthesis of novel chemical entities for drug discovery and development.
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Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (n.d.). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Retrieved January 12, 2026.
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- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved January 12, 2026.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 12, 2026.
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- ResearchGate. (n.d.). Functionalization of pyridines. Retrieved January 12, 2026.
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- Sharma, K., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Retrieved January 12, 2026.
- Benchchem. (n.d.). A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Amino-3-bromo-5-fluoropyridine. Retrieved January 12, 2026.
- MedChemExpress. (n.d.). 2-Amino-3-bromo-5-fluoropyridine. Retrieved January 12, 2026.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine. Retrieved January 12, 2026.
- Organic Chemistry Portal. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Retrieved January 12, 2026.
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). Effect of base on the outcome of 2-Amino-3-bromo-5-fluoropyridine coupling reactions. Retrieved January 12, 2026.
- National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Retrieved January 12, 2026.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 12, 2026.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved January 12, 2026.
- Chem-Impex. (n.d.). 3-Amino-5-bromo-2-chloropyridine. Retrieved January 12, 2026.
- Chem-Impex. (n.d.). 3-Amino-5-bromopyridine. Retrieved January 12, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound for Chemical Research. Retrieved January 12, 2026.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved January 12, 2026.
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Application Notes and Protocols for the N-arylation of 3-Amino-2-Bromo-5-fluoropyridine
Introduction: The Strategic Importance of N-Aryl Aminopyridine Scaffolds
The synthesis of N-aryl aminopyridines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. Specifically, the 3-amino-2-bromo-5-fluoropyridine core offers a versatile platform for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions, and the amino group is a key site for introducing aryl substituents. The N-arylation of this scaffold, often achieved through the Buchwald-Hartwig amination, allows for the precise installation of diverse aryl and heteroaryl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
This document provides a comprehensive guide to the experimental procedure for the N-arylation of this compound, grounded in established chemical principles and practical laboratory experience.
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, an aryl bromide coupling partner), forming a Pd(II) intermediate.[4] The reactivity of aryl halides generally follows the trend I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[1]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[1][6][7]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. It is essential to optimize the reaction conditions for each specific substrate combination.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 190.99 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Equipment
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware
-
Heating mantle or oil bath with a temperature controller
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental Workflow for N-arylation.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of approximately 0.2 M).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh palladium source and ligand. Consider using a pre-catalyst.[8] |
| Poor solubility of reagents | Use a co-solvent system or a different solvent such as dioxane or THF.[5][9] | |
| Inappropriate base | The base may not be strong enough or may be incompatible with the substrates. Screen other bases like K₃PO₄ or Cs₂CO₃ for sensitive substrates.[9] | |
| Side Product Formation | Hydrodehalogenation of the aryl bromide | Use a less sterically hindered ligand or lower the reaction temperature. |
| Homocoupling of the aryl bromide | Decrease the catalyst loading. | |
| Decomposition of Starting Material | Base-sensitive functional groups | Use a weaker base such as K₂CO₃ or Cs₂CO₃.[9] |
Data Analysis and Characterization
The successful synthesis of the N-arylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of both the aminopyridine and the newly introduced aryl group, with characteristic shifts and coupling constants. ¹⁹F NMR will show a signal corresponding to the fluorine on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a diverse range of substituted aminopyridines. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The protocol and insights provided herein serve as a valuable resource for researchers in drug discovery and materials science to facilitate the synthesis of novel and functional molecules.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 137(28), 9034–9043. [Link]
-
Vautravers, N. S., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics, 39(21), 3853–3862. [Link]
-
Wolff, R. R., & Lerebours, R. (2007). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. The Journal of organic chemistry, 72(10), 3843–3846. [Link]
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van der Vlugt, J. I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2053-2062. [Link]
-
Reddy, C. V., et al. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications, 47(30), 8611-8613. [Link]
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Norrby, P.-O., et al. (2019). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 84(16), 10074-10082. [Link]
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Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry–A European Journal, 25(30), 7249-7262. [Link]
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Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery
An In-Depth Guide to the Synthesis of Substituted Pyridines from 3-Amino-2-Bromo-5-fluoropyridine
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an essential pharmacophore. Substituted pyridines form the core of numerous FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The strategic functionalization of the pyridine ring is therefore a critical task in drug development, allowing for the fine-tuning of a molecule's pharmacological profile.
This guide focuses on this compound, a highly versatile and valuable building block for the synthesis of diverse pyridine derivatives. Its structure is uniquely tailored for selective chemical modifications:
-
The bromo group at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
-
The amino group at the 3-position can be a site for further derivatization or can modulate the electronic properties of the ring.
-
The fluoro group at the 5-position can enhance metabolic stability and binding affinity in the final compounds.[5]
This document provides detailed application notes and protocols for key synthetic transformations starting from this compound, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[5][6] The reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[6] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 2-position.
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex.[6]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is crucial here, as it activates the boronic acid to facilitate this step.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst with a bulky ligand that promotes reductive elimination and is often effective for heteroaryl halides.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[7] K₂CO₃ is a good general-purpose base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive coupling partners.[8][9] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the pyridine and catalyst, while water dissolves the inorganic base.[5] |
| Temperature | 80 - 100 °C | Heating is generally required to drive the reaction to completion. Microwave irradiation (120-150 °C) can significantly reduce reaction times.[5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[5]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[9]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] Reactions are typically complete within 12-18 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-amino-2-aryl-5-fluoropyridine product.[8]
-
Part 2: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is indispensable for synthesizing alkynyl-substituted pyridines, which are valuable precursors for more complex heterocyclic systems and are pharmacophores in their own right. The reaction typically employs a dual catalytic system of palladium and copper(I).[10][11]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination from the palladium center to yield the alkynylated pyridine and regenerate the Pd(0) catalyst.[12]
Table 2: Key Parameters for Sonogashira Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂/PPh₃ | These are common and effective palladium sources. The active Pd(0) species is formed in situ. Using a ligand like triphenylphosphine (PPh₃) stabilizes the catalyst.[11][13] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step.[11][12] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It can often serve as the solvent or co-solvent.[11][12] |
| Solvent | DMF, THF, or neat amine base | DMF is a polar aprotic solvent that can facilitate reactions with less soluble substrates.[11] A mixture of THF and the amine base is also very common.[14] |
| Temperature | Room Temperature to 100 °C | While many Sonogashira couplings proceed at room temperature, heating may be required for less reactive bromides to achieve a reasonable reaction rate.[11][12] |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).[11]
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add dry, degassed solvent (e.g., DMF, 0.25 M solution relative to the pyridine).
-
-
Reagent Addition:
-
Add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and triethylamine (Et₃N, 2.0-3.0 equiv) via syringe.[11]
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction for completion using TLC or LC-MS (typically 3-6 hours).[11]
-
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-2-alkynyl-5-fluoropyridine.
-
Part 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][16] It allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles under relatively mild conditions, replacing harsher classical methods.[15][17]
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings:
-
Oxidative Addition: A Pd(0) complex reacts with the this compound to form an arylpalladium(II) bromide complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[18]
-
Reductive Elimination: This key step involves the formation of the new C-N bond, releasing the desired N-substituted product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. scirp.org [scirp.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 3-Amino-2-Bromo-5-fluoropyridine
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 3-Amino-2-Bromo-5-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this substrate and improve reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The 3-amino-2-bromopyridine scaffold is a valuable building block, but its successful coupling presents a unique set of challenges. The pyridine nitrogen and the exocyclic amino group are both Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Furthermore, the electronic properties of the fluorine substituent and the inherent reactivity of the C-Br bond demand a carefully optimized approach. This guide provides a systematic framework for diagnosing issues and implementing effective solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows very low to no conversion of the starting material. What are the primary causes and how can I fix it?
Answer:
Failure to initiate the reaction is a common hurdle and typically points to issues with the catalytic system's activity. The primary culprits are catalyst deactivation and suboptimal reaction conditions.
Probable Causes & Step-by-Step Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms on your substrate are likely culprits. The lone pairs on both the pyridine ring and the amino group can bind strongly to the palladium center, effectively poisoning the catalyst.[1][2][3]
-
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, preventing inhibitory coordination from the substrate and promoting the desired catalytic cycle.[4][5] Buchwald-type precatalysts are often highly effective for such challenging substrates.[4]
-
-
Inactive Precatalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) source (e.g., Pd(OAc)₂).
-
Insufficiently Active Conditions: The oxidative addition of the C-Br bond to the Pd(0) center is a critical step and can be sluggish for electron-deficient systems.[1][8]
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments (typically 80-110 °C). Monitor closely for signs of decomposition or side product formation.[5][8]
-
Change Solvent: A switch in solvent can dramatically alter reactivity. Aprotic polar solvents like 1,4-dioxane or toluene are standard.[8] Sometimes, a mixed solvent system (e.g., Dioxane/H₂O) is beneficial for dissolving the base and boronate species.[9][10]
-
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and resolve low-yield reactions.
Question 2: My reaction is proceeding, but I'm getting a significant amount of side products. How do I identify and minimize them?
Answer:
Side product formation is common and points to competing reaction pathways. The three most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Identification (via LC-MS/GC-MS) | Probable Cause(s) | Mitigation Strategy |
| Protodeboronation | Arene byproduct (Ar-H) from your boronic acid. | • Excess water or proton source.[11] • Base-catalyzed decomposition of boronic acid.[12] • High temperature. | • Use a more stable boronic acid derivative like a pinacol ester or trifluoroborate.[4][11] • Switch to a milder or anhydrous base (e.g., K₃PO₄).[4][8] • Ensure solvents are anhydrous and the reaction is under a rigorously inert atmosphere.[3] |
| Homocoupling | Dimer of your boronic acid (Ar-Ar). | • Presence of oxygen in the reaction mixture.[1][8] • Inefficient reduction of Pd(II) precatalyst. | • Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon).[1][4] • Use a direct Pd(0) source like Pd(PPh₃)₄.[10] • Employ bulky phosphine ligands which can disfavor the homocoupling pathway.[4] |
| Dehalogenation | 3-Amino-5-fluoropyridine byproduct (loss of Bromine). | • Formation of a Palladium-Hydride (Pd-H) species.[5] • Solvents (like alcohols) or bases acting as hydride sources.[13] | • Avoid alcohol solvents; use aprotic solvents like dioxane or toluene.[5] • Screen bases; avoid strong alkoxide bases if dehalogenation is severe. K₃PO₄ is often a good choice.[5] • Ensure a highly active catalyst system to promote the desired cross-coupling, which can outcompete the dehalogenation pathway.[5] |
Illustration of Common Side Reactions
Caption: Competing pathways in the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for this substrate?
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may provide moderate yields but often require higher catalyst loadings and longer reaction times.[1][14] A more robust and reliable approach involves using modern catalyst systems.
-
Recommended System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[14][15] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and protect the palladium center from deactivation by the substrate's nitrogen atoms.[4][15]
-
Precatalysts: Using a well-defined precatalyst (e.g., SPhos Pd G3) is highly recommended. These are air-stable and ensure the efficient generation of the active Pd(0) species in solution, leading to more reproducible results.[6]
Q2: How do I select the right base and solvent?
The base and solvent are not independent variables; their combination is critical. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4][16][17]
-
Bases:
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging couplings. It is strong enough to promote the reaction but is generally less prone to causing base-sensitive functional group degradation compared to hydroxides.[4][8]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate slow reactions, but it is more expensive.[4][18]
-
K₂CO₃ (Potassium Carbonate): A standard, milder base often used in a biphasic solvent system with water.[10][14]
-
-
Solvents:
-
1,4-Dioxane or Toluene: Excellent choices for anhydrous conditions, particularly when using K₃PO₄.[8]
-
Dioxane/Water or Toluene/Water Mixtures: Biphasic systems are effective, especially with carbonate bases, as they help dissolve both the organic substrates and the inorganic base.[9][10] The water ratio should be carefully controlled to avoid excessive protodeboronation.[5]
-
Q3: Should I use a boronic acid or a boronic ester?
While boronic acids are commonly used, they can be susceptible to decomposition, especially protodeboronation.[11][19]
-
Boronic Acids: Readily available and generally reactive. However, their stability can be an issue, leading to lower yields and the formation of byproducts.[11]
-
Pinacol Boronic Esters: These are significantly more stable towards protodeboronation and oxidation.[11][12] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can minimize degradation and improve yields, especially in lengthy or high-temperature reactions.[19] If you are experiencing significant protodeboronation, switching to the corresponding pinacol ester is a highly recommended strategy.[8][11]
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
These are generalized procedures and may require optimization for specific boronic acids and reaction scales.
Protocol 1: Standard Thermal Suzuki Coupling
This protocol uses a conventional heating method and a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the palladium precatalyst, and the base.[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1][8]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][20]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine all solid reagents.[10]
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Sealing: Securely seal the vial with a cap.[10]
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).[10]
-
Work-up and Purification: Follow steps 6 and 7 from the standard thermal protocol.
References
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine.
- BenchChem. (2025). A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Amino-3-bromo-5-fluoropyridine.
- BenchChem. (2025). Effect of base on the outcome of 2-Amino-3-bromo-5-fluoropyridine coupling reactions.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- BenchChem. (2025).
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Amino-2-Bromo-5-fluoropyridine
Welcome to the technical support center for the synthesis of 3-Amino-2-Bromo-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis of this key pharmaceutical intermediate.[1][2] We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically involves the bromination of an aminofluoropyridine precursor. A common starting material is 3-Amino-5-fluoropyridine. The challenge lies in achieving regioselective bromination at the C2 position without forming unwanted isomers or polybrominated species.
Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?
The presence of multiple spots on your TLC plate suggests the formation of several side products. Based on the reactivity of the pyridine ring, especially one activated by an amino group, the following are the most probable impurities:
-
Dibrominated Products: Over-bromination can lead to the formation of 3-Amino-2,6-dibromo-5-fluoropyridine or other dibrominated isomers. The amino group is a strong activating group, making the pyridine ring susceptible to further electrophilic substitution.[3]
-
Isomeric Bromination Products: While the C2 position is often favored, bromination can also occur at other positions on the pyridine ring, such as C4 or C6, leading to a mixture of regioisomers.
-
Starting Material: Incomplete reaction will result in the presence of unreacted 3-Amino-5-fluoropyridine.
-
Degradation Products: Harsh reaction conditions can lead to the degradation of the starting material or the product.[4]
Q3: My reaction yield is consistently low. What factors could be contributing to this?
Low yields can stem from several factors throughout the synthetic and purification process:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of brominating agent and solvent are critical. For instance, high temperatures can promote the formation of side products and degradation.[3]
-
Moisture Contamination: Many brominating agents are sensitive to moisture, which can lead to their decomposition and reduce their effectiveness.
-
Inefficient Purification: The product and side products may have similar polarities, making separation by column chromatography challenging and leading to product loss.
-
Product Instability: The product itself might be unstable under the reaction or work-up conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Formation of Over-brominated Side Products
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the addition of two or more bromine atoms.
-
Multiple product spots on the TLC, often less polar than the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Excess Brominating Agent | Using a stoichiometric excess of the brominating agent (e.g., Br2, NBS) can drive the reaction towards polybromination. | Carefully control the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate, but can also lead to a loss of selectivity and promote further bromination. | Conduct the reaction at a lower temperature. Starting at 0 °C or even -78 °C and slowly warming to room temperature can improve selectivity. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can result in the bromination of the desired product. | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. |
Issue 2: Formation of Regioisomers
Symptoms:
-
NMR analysis shows a complex mixture of aromatic signals, indicating the presence of isomers.
-
Difficulty in isolating a pure product by crystallization or chromatography.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Nature of the Brominating Agent | Different brominating agents can exhibit different regioselectivities.[5] | Experiment with different brominating agents. N-Bromosuccinimide (NBS) in a non-polar solvent is often a good starting point for selective bromination. |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity of the bromination. | Screen different solvents. Acetonitrile, dichloromethane, or chloroform are commonly used. |
| Presence of a Catalyst | The use of a Lewis or Brønsted acid catalyst can alter the regiochemical outcome. | If a catalyst is being used, consider performing the reaction in its absence or screening alternative catalysts. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 3-Amino-5-fluoropyridine
This protocol is designed to favor the formation of the desired 2-bromo isomer while minimizing side product formation.
Materials:
-
3-Amino-5-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 3-Amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the formation of a common side product.
Caption: Desired synthesis vs. side product formation.
Sources
Technical Support Center: Purification of 3-Amino-2-Bromo-5-fluoropyridine Derivatives
Welcome to the technical support center for the purification of 3-Amino-2-Bromo-5-fluoropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique combination of amino, bromo, and fluoro functional groups on the pyridine core presents specific challenges that this guide will help you navigate.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format, providing actionable solutions based on scientific principles.
Issue 1: Low Recovery After Column Chromatography
Q: I am experiencing significant loss of my this compound derivative during silica gel column chromatography. What are the likely causes and how can I improve my recovery?
A: Low recovery of basic compounds like your aminopyridine derivative from silica gel is a frequent problem. The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks and poor recovery.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The acidity of the silica gel can be neutralized.
-
Protocol: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (Et3N) or a few drops of ammonium hydroxide.[2] This will cap the acidic silanol groups, minimizing the interaction with your basic compound.
-
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, a different stationary phase may be necessary.
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds. Start with neutral alumina and if recovery is still an issue, switch to basic alumina.
-
Reverse-Phase Chromatography (C18): For more polar derivatives, reverse-phase chromatography can be an excellent option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[3]
-
-
Optimize Your Eluent System: The choice of solvent is critical.
-
Solvent Polarity: Ensure your eluent system has the appropriate polarity to elute your compound. A common mistake is using a solvent system that is not polar enough.
-
Basic Additives: As mentioned, adding a small amount of a basic modifier like triethylamine to your eluent system can significantly improve peak shape and recovery.[2]
-
-
Check for Product Precipitation on the Column: If your compound has limited solubility in the eluent, it may precipitate at the top of the column.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite before loading it onto the column. This ensures it is in a fine, evenly distributed powder form.[2]
-
Issue 2: Product Decomposition During Purification
Q: My this compound derivative appears to be degrading on the column, as evidenced by the appearance of new spots on TLC analysis of the collected fractions. Why is this happening and what can I do to prevent it?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. While aminopyridines are generally stable, the presence of the bromo and fluoro groups can influence the electron density of the ring and potentially make it more susceptible to degradation under acidic conditions.
Troubleshooting Steps:
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.
-
Flash Chromatography: Use flash chromatography with positive air pressure to speed up the elution process.
-
Optimize Eluent: Develop an eluent system that provides good separation but allows for reasonably fast elution (Rf of the product around 0.2-0.4).[4]
-
-
Use Deactivated Silica or an Alternative Stationary Phase: As with low recovery, neutralizing the silica gel with a base or using a non-acidic stationary phase like alumina is a key strategy to prevent acid-catalyzed decomposition.[1]
-
Consider Recrystallization: If your compound is a solid and the impurities have different solubility profiles, recrystallization is a powerful and often gentler purification method that avoids contact with stationary phases.[5][6]
Issue 3: Co-elution of Impurities
Q: I am struggling to separate my target compound from a persistent impurity that has a very similar Rf value on TLC. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.
Troubleshooting Steps:
-
Fine-Tune Your Eluent System:
-
Solvent Selectivity: Instead of just adjusting the ratio of two solvents (e.g., ethyl acetate/hexane), try introducing a third solvent with different properties. For example, adding a small amount of methanol or dichloromethane can alter the selectivity of the separation.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation.[2]
-
-
Change the Stationary Phase: Different stationary phases offer different separation mechanisms.
-
Silica vs. Alumina: If you are using silica, try alumina, or vice versa.
-
Functionalized Silica: Consider using cyanopropyl (CN) or diol-functionalized silica gel, which can offer different selectivities compared to standard silica.
-
-
Recrystallization: This is often the most effective method for separating closely related compounds, provided a suitable solvent can be found.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of a newly synthesized this compound derivative?
A1: A logical workflow is recommended. Start with an acid-base extraction to remove non-basic impurities.[7] Then, attempt recrystallization if the compound is a solid. If chromatography is necessary, begin with flash chromatography on silica gel with an eluent system containing 1% triethylamine.
Q2: How does the presence of the amino, bromo, and fluoro groups affect the purification strategy?
A2: The amino group imparts basicity, making the compound prone to tailing on silica gel.[7] The electron-withdrawing nature of the bromine and fluorine atoms can slightly reduce the basicity of the pyridine nitrogen compared to unsubstituted aminopyridines, but the addition of a basic modifier is still recommended. The C-F bond is generally very stable, but the C-Br bond can be susceptible to nucleophilic displacement under certain conditions, although this is unlikely during standard purification.
Q3: Can I use distillation to purify my this compound derivative?
A3: Distillation is generally only suitable for liquid compounds that are thermally stable at their boiling point.[5] Given that many substituted pyridines are solids or high-boiling liquids, this method is often not practical and carries the risk of thermal decomposition.
Q4: How should I store my purified this compound derivative?
A4: Aminopyridines can be sensitive to light and air. It is best to store your purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[8][9]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is for the purification of approximately 1 gram of crude this compound derivative.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Triethylamine (Et3N)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
Determine the Eluent System:
-
Develop a solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
The optimal eluent should give your product an Rf value of approximately 0.2-0.3.[4]
-
Add 1% Et3N to the chosen eluent system for both the TLC and the column.
-
-
Pack the Column:
-
Prepare a slurry of silica gel (approximately 50g) in the eluent mixture (e.g., 90:10:1 Hexane:EtOAc:Et3N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dissolve the crude product (1g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3g) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.
-
Protocol 2: Recrystallization
Materials:
-
Crude this compound derivative
-
A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of a different solvent to each tube.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: A decision workflow for the purification of this compound derivatives.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Flash Chromatography (Modified) | High resolution, applicable to liquids and solids. | Can lead to product loss or decomposition if not optimized. | Complex mixtures, non-crystalline products. |
| Recrystallization | High purity, gentle on the compound, scalable. | Requires a crystalline solid and a suitable solvent, can have lower initial yields. | Crystalline solids with impurities of different solubility.[6] |
| Acid-Base Extraction | Good for removing non-basic or non-acidic impurities. | Not a high-resolution technique, may not remove closely related impurities. | Initial cleanup of the crude reaction mixture.[7] |
References
- BenchChem. (n.d.). Troubleshooting common issues in substituted pyridine synthesis.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). How to avoid impurities in the synthesis of pyridine-based compounds.
- Trissel, L. A., & Trusley, C. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Guidechem. (n.d.). 3-Aminopyridine 462-08-8 wiki.
- BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
- Finetech Industry Limited. (n.d.). 3-Aminopyridine (CAS 462-08-8) Technical Specifications & Industrial Applications.
- BenchChem. (n.d.). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- City University of New York. (n.d.). Purification by Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 3-Amino-2-Bromo-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for palladium-catalyzed cross-coupling reactions involving 3-Amino-2-Bromo-5-fluoropyridine. This valuable building block is notorious for challenging reactions due to catalyst poisoning. This document is structured to help you diagnose issues, implement effective solutions, and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding reactions with this compound.
Q1: My Suzuki/Heck/Sonogashira coupling with this compound is sluggish or has stalled completely. What are the likely causes?
A: Low or no conversion with this substrate is a frequent challenge. The primary culprits are almost always related to the deactivation of the palladium catalyst.[1] The key reasons include:
-
Catalyst Poisoning: The substrate itself can act as a poison. The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can strongly coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[2][3]
-
Poor Catalyst or Ligand Choice: The stability and activity of the catalyst are highly dependent on the supporting ligand. An inappropriate ligand may not be able to prevent substrate coordination or facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An unsuitable combination can lead to catalyst decomposition, poor solubility, or unwanted side reactions.[1]
-
Reagent Quality: Impurities in reagents or solvents, such as water or oxygen, can deactivate the catalyst.[1][4] Boronic acids, for example, are prone to degradation.[1]
Q2: What exactly is catalyst poisoning and why is this compound so problematic?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[5][6] In this case, the poison is the substrate itself. The this compound molecule has two Lewis basic sites:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen is a well-known coordinating agent for transition metals.[7] This coordination can be very strong, leading to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[2]
-
The Amino Group: The primary amine at the 3-position is also a potent Lewis base and can coordinate to the palladium center, further contributing to catalyst inhibition.
This dual-coordination potential makes the substrate a particularly effective catalyst poison, preventing the palladium from participating in the desired cross-coupling reaction.
Q3: My reaction has stalled. Are there any "quick fixes" I can try to rescue the batch?
A: While not guaranteed, some interventions can sometimes rescue a stalled reaction. Before discarding the batch, consider these options:
-
Incremental Catalyst/Ligand Addition: Prepare a pre-mixed solution of your palladium precatalyst and ligand in a small amount of degassed solvent. Add a portion (e.g., 0.5-1 mol%) to the reaction mixture. If you observe a restart in conversion (monitor by TLC or LC-MS), the issue is likely catalyst deactivation.
-
Increase Temperature (with caution): Gently increasing the reaction temperature by 10-20 °C can sometimes overcome the activation energy barrier and promote the desired reaction over the deactivation pathway. However, be aware that excessive heat can also accelerate catalyst decomposition.[1]
-
Add a Scavenger: In some cases, adding a scavenger designed to remove palladium impurities might paradoxically help by freeing up active sites, although this is less common for substrate-induced poisoning.[8]
Part 2: In-Depth Troubleshooting Guides
If the quick fixes are unsuccessful, a more systematic approach is required. These guides provide detailed diagnostic steps and validated protocols to overcome specific poisoning issues.
Guide 1: Diagnosing and Overcoming Poisoning by the 3-Amino Group
The primary amino group is a major contributor to catalyst deactivation. Its strong coordination can be mitigated by temporarily masking its reactivity.
The Problem: The reaction shows minimal conversion, and adding more catalyst has little to no effect, suggesting a potent and stoichiometric poisoning mechanism.
Diagnostic Step: The Control Experiment The most definitive way to diagnose poisoning by the amino group is to run a control reaction with a protected version of the substrate. If the reaction with the protected substrate proceeds smoothly to high yield, the free amino group is confirmed as the primary issue.
Solution: The "Protect-Couple-Deprotect" Strategy Protecting the amino group reduces its Lewis basicity and coordinating ability, effectively "hiding" it from the palladium catalyst.[9][10] The Boc (tert-butyloxycarbonyl) group is a common and reliable choice as it is stable under many cross-coupling conditions and can be removed easily.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), dichloromethane (DCM, approx. 0.2 M), and triethylamine (1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected product.
Once the protected substrate is coupled, the Boc group can be readily removed with an acid like trifluoroacetic acid (TFA) in DCM.
Caption: Workflow for the Protect-Couple-Deprotect strategy.
Guide 2: Mitigating Inhibition by the Pyridine Nitrogen
Even with a protected amino group, the pyridine nitrogen can still inhibit the catalyst. Overcoming this requires careful selection of the catalytic system components.
The Problem: The reaction proceeds but is slow, requires high catalyst loading, or gives inconsistent yields, even with the protected substrate.
Solution 1: Strategic Ligand Selection The choice of phosphine ligand is paramount. For challenging substrates like substituted pyridines, bulky and electron-rich ligands are often necessary. These ligands stabilize the active Pd(0) species and sterically shield the metal center, which can disfavor coordination by the pyridine nitrogen.[11]
| Ligand Type | Examples | Key Characteristics | Rationale for Use |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, sterically demanding. | Promotes fast oxidative addition and reductive elimination. The bulk can sterically hinder pyridine coordination. |
| Carbene Ligands | IPr, SImes | Strong σ-donors, form very stable palladium complexes. | Can be highly effective but sometimes require higher temperatures for catalyst activation. |
| Traditional Phosphines | PPh₃, P(tBu)₃ | PPh₃ is less effective for this substrate. P(tBu)₃ is very electron-rich and bulky. | PPh₃ often fails due to insufficient stability and steric profile. P(tBu)₃ can be effective but is air-sensitive. |
Recommendation: Start by screening a small set of Buchwald-type ligands (e.g., SPhos, XPhos) as they often provide the best balance of reactivity and stability for this class of substrate.
Solution 2: Choosing the Right Palladium Precursor The oxidation state of the palladium precursor matters. Pd(II) sources like Pd(OAc)₂ or PdCl₂ must first be reduced in situ to the active Pd(0) catalyst.[12] Strongly coordinating pyridine substrates can intercept and stabilize the Pd(II) species, preventing this crucial reduction step.[2]
-
Recommendation: Using a Pd(0) precursor, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous. These sources bypass the problematic Pd(II) reduction step and have a weaker affinity for σ-donating ligands like pyridine compared to their Pd(II) counterparts.[2] This strategy can significantly reduce the poisoning effect.
Caption: Competition for the Pd(0) catalytic center.
Guide 3: Systematic Reaction Optimization
After addressing the primary sources of catalyst poisoning, fine-tuning the reaction conditions is essential to maximize yield and ensure reproducibility.
The Problem: The reaction works but the yield is moderate (<70%) and could be improved.
Solution: Systematic Parameter Optimization A logical, step-by-step optimization of base, solvent, and temperature is required. These parameters are often interconnected.
| Parameter | Role & Considerations | Common Choices & Recommendations |
| Base | Activates the boronic acid (in Suzuki coupling) and neutralizes the acid produced. Its strength, solubility, and counter-ion can significantly impact the reaction. | Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃. K₃PO₄ is often a good starting point. Cs₂CO₃ is more soluble and can be effective at lower temperatures. Organic: Et₃N (often used in Sonogashira), DBU. |
| Solvent | Solubilizes reactants, stabilizes the catalyst, and affects reaction kinetics. Must be anhydrous and thoroughly degassed. | Aprotic Polar: 1,4-Dioxane, THF, DME. Often used with aqueous base solutions. Aprotic: Toluene. Good for higher temperatures. Polar Aprotic: DMF, NMP. Use with caution as they can decompose at high temperatures. |
| Temperature | Controls the reaction rate. Higher temperatures can increase rate but may also lead to catalyst decomposition or side reactions. | Typically ranges from 80-110 °C. It's best to start at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow. |
This protocol serves as a robust starting point.
-
Setup: To an oven-dried reaction vial, add the Boc-protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in a portion of the reaction solvent. Add this catalyst solution to the main reaction vial.
-
Solvent & Degassing: Add the remaining anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1, ~0.1 M). Seal the vial and sparge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Caption: A logical flowchart for systematic reaction optimization.
References
-
D. D. D. D. Zhang, C.; Chen, S. C. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Jacobs. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. . [Link]
-
ResearchGate. (2015). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Request PDF. [Link]
-
ACS Publications. (2022). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. [Link]
-
NIH. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]
-
RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
NIH. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. [Link]
-
ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Wiley. (2015). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry. [Link]
-
SciSpace. (2001). Mechanisms of catalyst deactivation. SciSpace. [Link]
-
MDPI. (2019). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
YouTube. (2020). Protecting Groups for Amines. YouTube. [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 8. researchgate.net [researchgate.net]
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- 10. biosynth.com [biosynth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aminobromopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of aminobromopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of aminobromopyridines.
Problem 1: Low to No Product Formation
Q: My reaction with an aminobromopyridine is resulting in very low yield or no desired product at all. What are the likely causes and how can I fix it?
A: This is a common issue, often stemming from the challenging nature of pyridine substrates. The primary culprits are catalyst poisoning and suboptimal reaction conditions.
Causality and Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][2] This is the most frequent cause of failure in the amination of 2-halopyridines.[2]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[1]
-
Suboptimal Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5] A base that is too weak will result in a slow or stalled reaction, while a very strong base might cause substrate degradation.[6][7]
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[8][9] However, for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) should be considered.[6] The combination of an organic base like DBU with an inorganic base can also be a good solution for sensitive substrates.[8]
-
-
Poor Reagent Quality or Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Moisture in the solvent or on the glassware can also interfere with the reaction.
-
Solution: Ensure all reagents are of high purity. Use anhydrous solvents, and thoroughly dry all glassware before use. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) by evacuating and backfilling the reaction vessel multiple times.[5]
-
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I suppress them?
A: Side product formation often points to competing reaction pathways or substrate/product degradation.
Causality and Solutions:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the corresponding aminopyridine. This can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction.
-
Solution: Ensure a rigorously inert and anhydrous reaction setup. The choice of ligand can also influence this side reaction; screening different bulky phosphine ligands may be beneficial.
-
-
Homocoupling of the Bromopyridine: This side product, a bipyridine, can form, especially at higher catalyst loadings or temperatures.[10]
-
Solution: Lowering the reaction temperature or reducing the catalyst loading can sometimes mitigate this issue. Optimizing the ligand-to-palladium ratio is also important.[1]
-
-
Degradation of Starting Material or Product: The combination of a strong base and high temperature can lead to the decomposition of sensitive functional groups on your aminobromopyridine or the desired product.[11]
-
Solution: Screen milder bases such as Cs₂CO₃ or K₂CO₃.[6] It may also be beneficial to lower the reaction temperature and extend the reaction time.
-
Problem 3: Reaction Stalls Before Completion
Q: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be causing this premature stop?
A: A stalling reaction often indicates catalyst deactivation over time.
Causality and Solutions:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or with an insufficient ligand-to-palladium ratio.[1]
-
Ligand Degradation: Some phosphine ligands can be sensitive to prolonged heating or reaction with other components in the mixture.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for the amination of aminobromopyridines?
A1: Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[8] These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[7] Increasingly, palladium pre-catalysts are favored. These are well-defined Pd(II) complexes that are readily activated by the base to form the active LPd(0) species, often leading to more reproducible results.[12]
Q2: What is the optimal temperature for these reactions?
A2: Typical reaction temperatures for Buchwald-Hartwig aminations are between 80-110 °C.[2][8] However, the optimal temperature is substrate-dependent. For highly reactive substrates, the reaction may proceed at lower temperatures, while more challenging couplings might require higher temperatures. It's important to be aware that excessively high temperatures can lead to catalyst decomposition.[1]
Q3: Which solvents are suitable for the Buchwald-Hartwig amination of aminobromopyridines?
A3: A variety of solvents can be used, with the choice often depending on the solubility of the reagents and the desired reaction temperature. Common choices include toluene, dioxane, THF, and t-butanol.[7][8] It is crucial to use anhydrous solvents to avoid catalyst deactivation.[1] Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[8]
Q4: How do I choose the right ligand for my specific aminobromopyridine substrate?
A4: Ligand selection is critical and often requires screening. For pyridine substrates, bulky and electron-rich monodentate phosphine ligands are a good starting point.[3][4] The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are highly effective.[4] The choice can depend on the position of the bromine and amino groups on the pyridine ring. A good strategy is to start with a versatile ligand like XPhos or RuPhos and then screen others if the yield is not satisfactory.
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave-assisted synthesis can be a powerful tool to accelerate Buchwald-Hartwig aminations, often leading to shorter reaction times and higher yields.[14] However, careful optimization of conditions is still necessary, as the high temperatures achieved in a microwave reactor can also promote side reactions or catalyst decomposition if not properly controlled.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aminobromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aminobromopyridine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aminobromopyridine, the amine coupling partner, the base, and the palladium pre-catalyst (or palladium source and ligand).[5]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol for Reactions with Volatile Amines
This protocol is adapted for use with low-boiling point amines.[9]
Materials:
-
Aminobromopyridine (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the aminobromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.[5]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Data Summary
Table 1: Common Ligands for Amination of (Hetero)aryl Halides
| Ligand Class | Example Ligands | Key Features |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Highly effective for challenging substrates like pyridines; sterically demanding, promoting reductive elimination.[3][4] |
| Chelating Bisphosphines | Xantphos, BINAP, dppf | Good for a range of substrates; can be less effective for preventing pyridine coordination compared to bulky monodentate ligands.[3][4] |
| Ferrocene-based | Josiphos-type ligands | High reactivity.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, form stable complexes; good for electron-rich and sterically hindered substrates.[13] |
Table 2: Guide to Base Selection
| Base | pKa of Conjugate Acid | Typical Use Cases | Considerations |
| NaOtBu | ~19 | General-purpose strong base for a wide range of amines.[8] | Can be incompatible with base-sensitive functional groups like esters.[7] |
| LHMDS | ~26 | Very strong, non-nucleophilic base. | Can also be too harsh for some substrates. |
| Cs₂CO₃ | ~10.3 (first proton) | Milder base for substrates with sensitive functional groups.[6] | May require higher temperatures or longer reaction times. |
| K₃PO₄ | ~12.3 (first proton) | Another mild inorganic base option. | Solubility can be an issue in some solvents. |
| DBU | ~13.5 | Soluble organic base, can lead to homogeneous reaction conditions.[6][15] | Often used in combination with other bases for challenging substrates.[8] |
References
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines | Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC - NIH. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3-Amino-2-Bromo-5-fluoropyridine
Welcome to the technical support center for 3-Amino-2-Bromo-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this critical building block. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Synthesis & Impurity Profile
Question 1: I've synthesized this compound, but my crude product shows multiple spots on TLC and a lower-than-expected melting point. What are the likely impurities?
This is a common observation, and the impurities in your sample are most likely related to the synthetic route employed. The primary sources of impurities can be categorized as follows:
-
Starting Material-Related Impurities: Incomplete conversion of starting materials is a frequent cause of contamination. Depending on your synthetic approach, you may have residual amounts of precursors such as 3-Amino-5-fluoropyridine or 2-Bromo-3-nitro-5-fluoropyridine.
-
Process-Related Impurities (Over-bromination): A significant challenge in the synthesis of halogenated pyridines is controlling the degree of halogenation. The pyridine ring, activated by the amino group, is susceptible to further bromination, leading to the formation of di-brominated or even poly-brominated species. A common impurity in similar preparations is the corresponding di-bromo derivative.[1]
-
Isomeric Impurities: Depending on the regioselectivity of your bromination or amination step, you may have isomeric impurities. For example, if you are brominating 3-amino-5-fluoropyridine, you could potentially form other bromo-isomers, although the 2-position is generally favored due to the directing effect of the amino group.
-
Byproducts from Specific Reactions:
-
If your synthesis involves a diazotization-bromination sequence, the formation of hydroxy-pyridines (pyridones) can be a significant side reaction if the diazonium salt reacts with water.
-
If you are using a nitration-reduction pathway, incomplete reduction of a nitro-intermediate can result in residual nitro-containing impurities.
-
Question 2: How can I minimize the formation of these impurities during synthesis?
Controlling reaction conditions is paramount to achieving high purity. Here are some key considerations:
-
Control of Stoichiometry: Use a precise stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). A slight excess may be needed to drive the reaction to completion, but a large excess will almost certainly lead to over-bromination.
-
Temperature Control: Bromination reactions are often exothermic. Maintaining a low and consistent temperature throughout the addition of the brominating agent can significantly improve selectivity and reduce the formation of byproducts.
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the impurity profile. Milder reagents like NBS often offer better control compared to liquid bromine.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
Below is a diagram illustrating the potential pathways for impurity formation during the bromination of 3-Amino-5-fluoropyridine.
Caption: Potential Impurity Formation Pathways.
Troubleshooting Purification
Question 3: My crude product is a persistent oil/waxy solid, making it difficult to handle and purify. What can I do?
This is often indicative of a mixture of compounds with depressed melting points. The first step is to attempt to solidify the material. This can sometimes be achieved by:
-
Trituration: Stirring the oil with a non-polar solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether). This can induce crystallization of the desired product while dissolving some of the more non-polar impurities.
-
Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
Concentrating from a Co-solvent: Dissolve the oil in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Warming slightly to redissolve and then allowing it to cool slowly can promote crystallization.
If these methods fail, column chromatography is the most effective next step.
Question 4: What are the recommended conditions for purifying this compound by column chromatography?
Silica gel column chromatography is a robust method for separating the target compound from its common impurities.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is suitable.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on the separation observed on TLC. A typical gradient might be from 5% to 30% ethyl acetate in hexanes. The more polar di-bromo impurities will elute later than the mono-bromo product.
-
Detection: The fractions can be monitored by TLC with UV visualization.
Question 5: I'm struggling with co-eluting impurities during column chromatography. Are there any alternative purification strategies?
If chromatography is challenging, recrystallization can be a powerful alternative, provided you can obtain a solid crude product.
-
Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. A co-solvent system, such as ethyl acetate/hexanes or ethanol/water, can be effective.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If using a co-solvent system, dissolve in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
Analytical Characterization
Question 6: What is the best way to assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid for better peak shape) is a good starting point. UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities. The mass spectrometer provides valuable structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also reveal the presence of impurities if they are at a significant level (typically >1%).
-
Melting Point: A sharp melting point range close to the literature value (around 114-116 °C) is a good indicator of high purity.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of non-volatile impurities | High resolution and sensitivity, quantitative | May require method development |
| GC-MS | Detection of volatile impurities, structural information | High sensitivity, mass spectral data for identification | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural confirmation, detection of major impurities | Provides detailed structural information | Lower sensitivity for minor impurities |
| Melting Point | Indication of overall purity | Simple and fast | Not quantitative, sensitive to any impurity |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Caption: General HPLC Workflow for Purity Analysis.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Google Patents. (2015). A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound for Chemical Research. [Link]
-
PubMed. (1987). Gas chromatographic separation of substituted pyridines. [Link]
-
ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Springer. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
Sources
Technical Support Center: Ligand Selection for Cross-Coupling with 3-Amino-2-Bromo-5-fluoropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the successful cross-coupling of 3-Amino-2-Bromo-5-fluoropyridine, a key building block in contemporary medicinal chemistry. Here, we will dissect the challenges inherent to this substrate and provide actionable troubleshooting advice and detailed protocols to streamline your synthetic efforts.
The Challenge: Understanding the Substrate's Reactivity
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its structure combines several features that can complicate the catalytic cycle and lead to common issues such as low conversion rates, catalyst deactivation, and the formation of undesired side products.
-
Catalyst Inhibition: The substrate possesses two Lewis basic sites: the pyridine nitrogen and the exocyclic amino group. These can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the desired catalytic turnover.[1][2]
-
Steric Hindrance: The amino group at the 3-position is ortho to the bromine at the 2-position, creating steric congestion around the reaction center. This can impede the crucial oxidative addition step and subsequent steps in the catalytic cycle.
-
Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom can modulate the electronic density of the pyridine ring, influencing its reactivity in the cross-coupling reaction.
A thorough understanding of these factors is paramount for the rational selection of an appropriate ligand and the optimization of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during cross-coupling reactions with this compound in a practical question-and-answer format.
Q1: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I fix it?
A1: Low conversion is a frequent issue and can often be traced back to an ineffective catalyst system or suboptimal reaction conditions.
-
Ligand Choice is Critical: For an electron-rich and sterically hindered substrate like this compound, standard phosphine ligands such as triphenylphosphine (PPh₃) are often ineffective.[2] You require a ligand that is both bulky and electron-rich.[1]
-
Rationale: Bulky ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step.[3] Electron-rich ligands increase the electron density on the palladium center, which also facilitates the oxidative addition of the aryl bromide.
-
Recommended Ligands: Consider screening a panel of dialkylbiaryl phosphine ligands (Buchwald-type ligands).[4] Excellent starting points include SPhos , XPhos , and RuPhos .[4][5] These have demonstrated high efficacy in couplings involving hindered and electron-rich (hetero)aryl halides.[4]
-
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen and amino group can chelate the palladium catalyst.[1] The use of bulky monodentate ligands helps to mitigate this by sterically disfavoring such unproductive binding.
-
Base and Solvent Selection: The choice of base and solvent is also crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] Aprotic polar solvents such as 1,4-dioxane or toluene, often with a small amount of water, are typically employed.[7] Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst oxidation and protodeboronation of the boronic acid.[1]
Q2: I am attempting a Buchwald-Hartwig amination and my yields are poor. Which ligands are best suited for this transformation?
A2: The Buchwald-Hartwig amination of this substrate is particularly challenging due to the potential for the substrate itself to act as a ligand. However, with the right ligand selection, high yields can be achieved.
-
Leverage Sterically Hindered Ligands: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are essential. In a study on the C-N cross-coupling of 3-bromo-2-aminopyridine, several ligands were screened.[5]
-
Top Performers: RuPhos and SPhos were identified as high-performing ligands for this type of substrate.[5] The use of a RuPhos-based precatalyst gave the highest yield in the study.[5] Bidentate ligands like BINAP also showed good performance.[5]
-
Base Considerations: Strong, non-nucleophilic bases are required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective in these couplings, outperforming more common bases like cesium carbonate or potassium phosphate.[5]
-
-
Consider Precatalysts: The use of well-defined palladium precatalysts can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand.[5]
Q3: I am seeing significant amounts of debromination (hydrodehalogenation) as a side product. How can I minimize this?
A3: The formation of 3-amino-5-fluoropyridine (debromination) is a common side reaction that competes with the desired cross-coupling.
-
Mechanism of Debromination: This side reaction can occur via a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl halide.
-
Mitigation Strategies:
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus this side reaction. Electron-rich ligands that accelerate the desired C-C or C-N bond formation can help to outcompete the debromination pathway.
-
Reaction Conditions: Ensure your solvents are not a source of hydrides.[1] Rigorously degas your reaction mixture to remove oxygen, as oxidative degradation of phosphine ligands can sometimes lead to species that promote hydrodehalogenation. Using a well-defined precatalyst can also minimize side reactions by ensuring the rapid formation of the active catalyst.
-
Q4: How does the fluorine substituent at the 5-position affect the reaction?
A4: The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
-
Increased Electrophilicity: It makes the pyridine ring more electron-deficient, which can increase the rate of oxidative addition. This is generally beneficial for the cross-coupling reaction.
-
Modified Basicity: It will decrease the basicity of the pyridine nitrogen, which may slightly reduce its tendency to coordinate to and inhibit the palladium catalyst, a favorable effect.
Overall, the presence of the 5-fluoro substituent is generally not considered to be a major impediment and may even be beneficial for the reactivity of the C-Br bond.
Ligand Selection Guide
The choice of ligand is arguably the most critical parameter for a successful cross-coupling reaction with this compound. The key is to select a ligand with the appropriate steric and electronic properties to overcome the challenges of this substrate.
| Ligand Class | Key Features | Recommended Ligands | Rationale |
| Dialkylbiaryl Phosphines | High steric bulk, strong electron-donating ability. | SPhos, XPhos, RuPhos | These are the "go-to" ligands for challenging substrates. Their steric bulk promotes the formation of active, monoligated palladium species and prevents catalyst deactivation by the substrate's amino and pyridine groups. Their electron-rich nature accelerates the oxidative addition step.[3][4][5] |
| Ferrocene-based Ligands | Bidentate, large bite angle. | dppf | Can be effective, particularly for primary amines in Buchwald-Hartwig aminations, as they are thought to prevent the formation of inactive palladium iodide dimers.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | IPr, IMes | NHCs are a viable alternative to phosphines and are known to form very stable and active palladium complexes. They can be particularly useful in cases where phosphine ligands are susceptible to oxidation. |
Visualizing the Ligand's Role
The following diagram illustrates the decision-making process for ligand selection in the context of a Suzuki-Miyaura coupling with this compound.
Caption: Decision workflow for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
The following are generalized protocols and should be optimized for specific coupling partners and reaction scales. Always handle reagents and solvents under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with 5-10% water)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound, the arylboronic acid, the base, and the palladium precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%)
-
Base (e.g., LiHMDS, 2.0 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound and the palladium precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent.
-
In a separate vessel, dissolve the amine in the solvent and add the LiHMDS solution at 0 °C, then allow it to warm to room temperature.
-
Add the pre-formed lithium amide solution to the reaction vessel containing the substrate and catalyst.
-
Heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Overview
Understanding the catalytic cycle is key to troubleshooting. The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Prevent Debromination of 3-Amino-2-Bromo-5-fluoropyridine
Welcome to the technical support center for 3-Amino-2-Bromo-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine and pyridine nitrogen, make it a valuable precursor in pharmaceutical and materials science research.[1] However, these same properties can present challenges, most notably the undesired cleavage of the C-Br bond, a side reaction known as debromination or hydrodebromination.
This document provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent debromination, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also referred to as hydrodebromination, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-Amino-5-fluoropyridine as a significant byproduct, reducing the yield of your desired product and complicating purification.
The pyridine ring of this compound is electron-deficient due to the electronegative nitrogen and fluorine atoms. However, the amino group at the 3-position is strongly electron-donating. This electronic push-pull effect can make the C-Br bond susceptible to cleavage, particularly under the conditions commonly employed in palladium-catalyzed cross-coupling reactions.[2]
Q2: I am observing significant debromination during a Suzuki-Miyaura coupling reaction. What are the primary factors I should investigate?
A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but several factors can promote the undesired debromination of this compound. The key parameters to optimize are:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Some palladium systems are more prone to promoting hydrodehalogenation.[3]
-
Base Selection: The strength and type of base can significantly influence the reaction pathway. Stronger bases can sometimes accelerate debromination.
-
Reaction Temperature: Higher temperatures can increase the rate of debromination.
-
Presence of Reducing Agents: Trace impurities or reaction components with reducing properties can facilitate the cleavage of the C-Br bond.[3]
Q3: How can I detect and quantify the extent of debromination?
A3: Several analytical techniques can be employed to identify and quantify the debrominated byproduct, 3-Amino-5-fluoropyridine, alongside your desired product and starting material:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the most effective method. You can monitor the reaction by observing the masses of the starting material (m/z ~191), the debrominated byproduct (m/z ~112), and the expected product.
-
High-Performance Liquid Chromatography (HPLC): With appropriate standards, HPLC can be used for quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to determine the ratio of the desired product to the debrominated byproduct in the crude reaction mixture, provided the signals are well-resolved.
Troubleshooting Guide: Minimizing Debromination in Cross-Coupling Reactions
This section provides detailed strategies to troubleshoot and prevent the debromination of this compound, with a focus on palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
If you are observing more than 5-10% of the debrominated byproduct in your Suzuki reaction, consider the following optimization workflow.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and resolve debromination in Suzuki reactions.
Step-by-Step Optimization Protocol:
-
Optimize the Catalyst System:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired catalytic cycle over side reactions. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the debromination pathway.[3]
-
Recommendation: Switch to palladium catalysts with bulky, electron-rich phosphine ligands. Pre-formed palladium(0) catalysts or modern pre-catalysts that rapidly generate the active Pd(0) species can also be beneficial.[4]
-
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if necessary).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Stir the reaction at the optimized temperature and monitor by LC-MS.
-
-
-
Screen Weaker Bases:
-
Rationale: Strong bases can sometimes promote pathways that lead to hydrodebromination. Milder bases are often sufficient to facilitate the transmetalation step in the Suzuki coupling without promoting the undesired side reaction.
-
Recommendation: If you are using a strong base like potassium tert-butoxide, switch to a milder inorganic base.
-
Bases to Consider (in order of decreasing strength): Cs₂CO₃ > K₃PO₄ > K₂CO₃.[3][5]
-
-
Lower the Reaction Temperature:
-
Rationale: Debromination, like most chemical reactions, is temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction while still allowing the desired coupling to proceed at an acceptable rate, especially with an optimized catalyst system.[3]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 40-60 °C) and monitor for progress over a longer period.
-
-
Use Boronic Acid Pinacol Esters:
| Parameter | Initial Conditions (High Debromination) | Optimized Conditions (Low Debromination) |
| Catalyst/Ligand | Pd(PPh₃)₄ | XPhos Pd G3 or Pd₂(dba)₃ with SPhos/XPhos[3] |
| Base | K-tert-butoxide | K₂CO₃ or K₃PO₄[3][5] |
| Temperature | 80-100 °C | 40-60 °C[3] |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester[5][6] |
Issue 2: Debromination During Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation where debromination can be a competing side reaction.
Mechanistic Insight: Debromination in Pd-Catalyzed Reactions
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Optimization Strategies for Buchwald-Hartwig Amination:
-
Ligand Selection is Paramount:
-
Rationale: Similar to Suzuki coupling, the choice of ligand is critical. For the C-N coupling of an electron-rich substrate like this compound, bulky biarylphosphine ligands are often highly effective.[7] They promote the desired C-N bond formation and can suppress side reactions.
-
Recommended Ligands: RuPhos, XPhos, or SPhos.[8]
-
-
Base and Solvent Considerations:
-
Rationale: The base is crucial for deprotonating the amine coupling partner. However, very strong bases in combination with certain solvents can promote debromination.
-
Recommendations:
-
-
Protecting the Amino Group:
-
Rationale: The free amino group on the pyridine ring can potentially coordinate to the palladium center, influencing the catalytic cycle in an unintended way.[3] While often not necessary, if other strategies fail, protecting the amino group (e.g., as a Boc-carbamate) can be a viable option to prevent this interference.[3]
-
| Parameter | Recommendation | Rationale |
| Ligand | RuPhos, XPhos, SPhos[8] | Bulky, electron-rich ligands promote C-N coupling. |
| Base | Screen Cs₂CO₃ in addition to LiHMDS/NaOtBu | Milder bases can sometimes reduce side reactions. |
| Amine Protection | Consider Boc protection as a last resort[3] | Prevents potential coordination of the free amine to the palladium catalyst.[3] |
By systematically applying these troubleshooting strategies, researchers can effectively minimize the undesired debromination of this compound, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.
References
-
Gurovets, A.S., et al. "Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts." SciTech Connect, 1986. [Link]
-
Chen, J., et al. "Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds." Journal of Organic Chemistry, 2009. [Link]
-
Reddy, G. J., et al. "Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines." RSC Advances, 2015. [Link]
-
Bissember, A. C., et al. "A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies." Journal of the American Chemical Society, 2012. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Properties of this compound for Chemical Research." Ningbo Inno Pharmchem. [Link]
-
Manley, P. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Journal of Organic Chemistry, 2007. [Link]
-
Organic Chemistry Portal. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." Organic Chemistry Portal. [Link]
-
Thompson, A. S., et al. "Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines." Journal of Organic Chemistry, 2005. [Link]
-
Saha, A., et al. "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy." NSF Public Access Repository, 2022. [Link]
-
McWilliam, A. S., et al. "3-Amino-5-bromo-2-iodopyridine." Acta Crystallographica Section E, 2011. [Link]
-
Skorka, L., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." Journal of Organic Chemistry, 2021. [Link]
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Angewandte Chemie International Edition, 2010. [Link]
-
Roy, D., et al. "Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides." ChemRxiv, 2024. [Link]
-
Molander, G. A., et al. "Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides." Organic Letters, 2006. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in 3-Amino-2-Bromo-5-fluoropyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Amino-2-Bromo-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of reaction exotherms during this specific synthesis. The inherent reactivity of halogenated pyridines, particularly during amination and bromination steps, necessitates careful thermal management to ensure safety, purity, and yield.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the exothermic nature of the reactions involved.
Issue 1: Uncontrolled Temperature Spike During Bromination
-
Symptoms:
-
A rapid and unexpected increase in reaction temperature that overwhelms the cooling system.
-
Noticeable increase in pressure within the reaction vessel.
-
Change in reaction mixture color, potentially to a dark brown or black, indicating decomposition.
-
Vigorous off-gassing.
-
-
Potential Causes:
-
Rapid Addition of Brominating Agent: The bromination of pyridine rings can be highly exothermic, and adding the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) too quickly can generate heat faster than it can be dissipated.
-
Inadequate Cooling: The cooling bath or cryostat may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer between the reactor and the cooling medium.
-
Localized Hotspots: Poor mixing can lead to localized concentrations of reactants, causing hotspots where the reaction rate and heat generation are significantly higher.[4]
-
Incorrect Solvent Choice: A solvent with a low boiling point or poor heat capacity may not be effective in moderating the reaction temperature.
-
-
Solutions:
-
Controlled Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period. Utilize a syringe pump for precise and consistent addition.
-
Enhanced Cooling Protocol:
-
Ensure the cooling bath is at the lowest practical temperature before starting the addition.
-
Use a properly sized cooling system for the reaction scale.
-
Maintain good thermal contact between the reaction vessel and the cooling bath.
-
-
Improve Agitation: Use an overhead stirrer for larger scale reactions to ensure efficient mixing and prevent the formation of localized hotspots.
-
Solvent Selection: Choose a solvent with a higher boiling point and good heat capacity, such as acetic acid, which is often used for halogenations.[5]
-
Issue 2: Pressure Buildup During the Reaction
-
Symptoms:
-
A noticeable increase in pressure on the vessel's manometer.
-
Venting from the pressure relief valve.
-
In extreme cases, deformation of the reaction vessel.
-
-
Potential Causes:
-
Gas Evolution: The reaction may produce gaseous byproducts, which can lead to a pressure increase if the vessel is sealed or not adequately vented.
-
Thermal Runaway: An uncontrolled exotherm can cause the solvent to boil, leading to a rapid increase in vapor pressure.[6]
-
Decomposition: At elevated temperatures, the starting materials, intermediates, or products may decompose, releasing gases such as nitrogen oxides or hydrogen bromide.[7]
-
-
Solutions:
-
Proper Venting: Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate system for scrubbing any toxic gases. The reaction vessel should be equipped with a pressure relief system.
-
Temperature Monitoring and Control: Implement a robust temperature monitoring system with alarms for high-temperature deviations. Have an emergency cooling plan in place, such as the addition of a cold, inert solvent to quench the reaction.[6]
-
Reaction Calorimetry: For larger scale reactions, consider performing reaction calorimetry studies to understand the thermal profile and heat flow of the reaction, allowing for safer process design.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The two primary exothermic steps are typically the bromination of the pyridine ring and the amination of a dihalopyridine precursor. Electrophilic aromatic substitution reactions on pyridine rings, such as bromination, can be energetic.[3] Similarly, nucleophilic aromatic substitution, which may be used for amination, can also release significant heat, especially with highly activated substrates.
Q2: How can I best monitor the reaction temperature to prevent a runaway reaction?
A2: Continuous temperature monitoring is crucial. Use a calibrated thermocouple or thermometer placed directly in the reaction mixture. For larger scale reactions, multiple temperature probes can help detect localized hotspots. Set up automated alerts for temperature deviations and have a clear, pre-defined emergency shutdown procedure.[6]
Q3: What are the best practices for quenching the reaction safely, especially if an exotherm is occurring?
A3: If you need to quench the reaction due to an uncontrolled exotherm, have a pre-chilled, inert solvent readily available. Slowly add the quenching agent to the reaction mixture with vigorous stirring to dissipate the heat. Be aware that quenching an active reaction can sometimes lead to a rapid release of energy or gas, so this should be done cautiously in a well-ventilated area.
Q4: Can the order of reagent addition impact the exotherm?
A4: Absolutely. The order of addition is critical. For instance, in a bromination reaction, it is generally safer to add the brominating agent to the solution of the pyridine substrate rather than the other way around. This ensures that the brominating agent is the limiting reagent at any given time, preventing a large accumulation of unreacted reagents that could lead to a sudden and violent reaction.
Q5: Are there alternative, less exothermic methods for synthesizing this compound?
A5: While many traditional halogenation and amination reactions are exothermic, newer methodologies are being developed to improve safety and selectivity. For example, some modern synthetic routes utilize milder reagents and catalysts that can operate at lower temperatures, thereby reducing the risk of a significant exotherm.[8][9] Microwave-assisted synthesis can also offer better temperature control, although careful parameter optimization is necessary.[9]
Data and Protocols
Table 1: Recommended Temperature Control Parameters
| Reaction Step | Reagent Addition Temperature | Maximum Reaction Temperature | Cooling Method |
| Bromination | 0-5 °C | 25 °C | Ice-salt bath or cryostat |
| Amination | 25-30 °C | 80-100 °C (depending on method) | Cooling bath on standby |
Experimental Protocol: Controlled Bromination of a Fluoropyridine Intermediate
Warning: This is a generalized protocol and should be adapted and optimized for your specific starting material and scale. Always perform a thorough risk assessment before beginning any new procedure.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel. Place the flask in a cooling bath.
-
Initial Cooling: Charge the flask with the 5-fluoropyridine derivative and a suitable solvent (e.g., acetic acid). Begin stirring and cool the mixture to 0 °C.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide) in the same solvent.
-
Controlled Addition: Once the reaction mixture is at the target temperature, begin the dropwise addition of the brominating agent solution. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a pre-chilled aqueous solution of a reducing agent like sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Proceed with the standard extraction and purification protocol.
Visualizations
Diagram 1: Workflow for Managing Exothermic Reactions
Caption: Workflow for managing exothermic pyridine synthesis.
Diagram 2: Troubleshooting Logic for Uncontrolled Exotherms
Caption: Troubleshooting logic for uncontrolled exotherms.
References
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]
-
The Pharma Master. (n.d.). Chemical Reaction I The Pharma Master. Retrieved from [Link]
-
ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from [Link]
-
National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
Sources
- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 2. mountainscholar.org [mountainscholar.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Chromatographic Purification of 3-Amino-2-Bromo-5-fluoropyridine
Introduction
Welcome to the technical support guide for the purification of 3-Amino-2-Bromo-5-fluoropyridine (CAS No. 884495-03-8). This key pharmaceutical intermediate is a substituted pyridine whose unique combination of a basic amino group, a pyridine nitrogen, and halo-substituents presents specific challenges during purification.[1] The inherent basicity of the molecule often leads to strong interactions with standard silica gel stationary phases, resulting in common issues like peak tailing, poor resolution, and even on-column degradation.[2]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the scientific principles behind the recommended steps, empowering you to troubleshoot and adapt the methodologies for your specific experimental context. We will cover everything from initial stability testing and method development to detailed column protocols and advanced troubleshooting.
Part 1: Foundational Knowledge & Pre-Chromatography Checks
Before committing your valuable crude product to a column, a few preliminary checks are essential. These steps will save you time, prevent sample loss, and provide critical data for developing a robust purification method.
Q1: What are the key chemical properties of this compound that affect its chromatographic behavior?
Understanding the molecule's properties is the first step to predicting its behavior. This compound is a moderately polar molecule with significant basicity contributed by both the exocyclic amino group and the pyridine ring nitrogen.
-
Basicity: Aminopyridines typically have a pKa in the range of 5 to 6.[2] This means that under neutral or acidic conditions, the molecule can be protonated. On a standard silica gel surface, which is weakly acidic due to residual silanol (Si-OH) groups, strong ionic interactions can occur. This is the primary cause of peak tailing and irreversible adsorption.
-
Polarity: The presence of amino, bromo, and fluoro groups makes the molecule polar, dictating its solubility in common chromatography solvents. It is generally soluble in moderately polar organic solvents like ethyl acetate and dichloromethane.
-
Stability: While generally stable, halogenated pyridines can sometimes be sensitive to the acidic surface of silica gel, potentially leading to degradation during long exposure on a column.[3]
Q2: How do I test if my compound is stable on silica gel before running a column?
On-column degradation can be mistaken for a difficult separation. A two-dimensional thin-layer chromatography (2D TLC) experiment is a simple and effective way to check for compound stability on the stationary phase.[2][3]
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). On a square TLC plate, carefully spot the sample in the bottom-left corner, about 1.5 cm from each edge.
-
First Development: Develop the plate in a moderately polar solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Once the solvent front is near the top, remove the plate and mark the front with a pencil. Dry the plate completely.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first run are now on a new baseline at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Visualization: Dry the plate and visualize the spots under UV light and/or with a chemical stain.
Interpreting the Results:
-
Stable Compound: All spots will appear on a 45-degree diagonal line from the origin.
-
Unstable Compound: New spots will appear "off-diagonal." This indicates that the compound degraded while in contact with the silica gel, and the degradation products were then separated in the second dimension.[3] If this occurs, consider using a less acidic stationary phase like deactivated silica or alumina.
Part 2: Method Development and Troubleshooting
With stability confirmed, the next step is to develop an effective separation method using TLC.
Q3: What is the best approach to selecting a mobile phase (eluent)?
The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.4.[4] This range provides the optimal balance between retention and elution time, leading to the best separation on a column.
-
Start Simple: Begin with a two-component solvent system consisting of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or diethyl ether).[5][6]
-
Test Ratios: Run several TLC plates with different ratios of these solvents (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
Observe: Identify the system that gives your product the target Rf and provides the best separation from major impurities. Based on literature for similar compounds, the product is likely to be less polar (higher Rf) than the starting material (e.g., 2-Amino-5-fluoropyridine).[7]
| Recommended Starting Solvent Systems | Polarity | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point. Good for resolving less polar impurities. Provides good selectivity for many nitrogen-containing heterocycles. |
| Dichloromethane / Methanol | Medium to High | Use if the compound shows very low Rf in Hex/EtOAc. Be cautious, as methanol can sometimes dissolve silica. |
| Hexanes / Diethyl Ether | Low to Medium | Diethyl ether can offer different selectivity compared to ethyl acetate and is more volatile. |
Q4: My TLC spots are streaking badly. What does this mean and how can I fix it?
Streaking or tailing is the most common issue when chromatographing basic compounds like aminopyridines on silica gel.[2] It is a visual confirmation of the strong, undesirable interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface.
The Solution: Deactivate the Silica Gel
The most effective solution is to add a small amount of a basic modifier to your eluent. This base will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing it to travel through the column unimpeded, resulting in sharp, symmetrical spots.[5]
| Problem | Probable Cause | Primary Solution | Secondary Solutions |
| Spot Tailing/Streaking | Strong interaction between basic analyte and acidic silica gel. | Add 0.1-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide to your eluent system. | Switch to a different stationary phase like alumina (basic or neutral) or end-capped silica. |
| Poor Resolution | Eluent polarity is not optimal. | Re-optimize the eluent ratio to maximize the difference in Rf values (ΔRf) between the product and impurities. | Try a different solvent system (e.g., switch from EtOAc to Et₂O) to alter selectivity. |
| Compound stuck at baseline | Eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., move from 10% EtOAc to 20% EtOAc). | Switch to a more polar solvent system, such as DCM/MeOH. |
Part 3: Step-by-Step Flash Column Chromatography Protocol
Once you have an optimized eluent system (including a basic modifier, if necessary), you are ready to perform the column purification.
Q5: Can you provide a detailed protocol for purifying this compound?
This protocol assumes a standard flash chromatography setup.
-
Select Column Size: Use a silica-to-crude ratio between 50:1 and 100:1 by weight (e.g., for 1g of crude material, use 50-100g of silica gel).[4]
-
Prepare Slurry: In a beaker, mix the silica gel with your starting, low-polarity eluent to form a uniform slurry that can be easily poured.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand. Pour the silica slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[6]
-
Equilibrate: Allow the silica to settle, then drain the excess solvent until the level is just above the silica bed. Add another thin layer of sand on top to prevent disturbance during sample loading. Never let the column run dry.[6]
-
Wet Loading (Recommended): Dissolve your crude product in the minimum amount of a volatile solvent (like dichloromethane). Using a pipette, carefully apply the solution evenly to the top layer of sand.[8]
-
Dry Loading (for poor solubility): If your compound is not very soluble in the eluent, dissolve it in a flask with a volatile solvent. Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]
-
Run the Column: Carefully fill the column with your eluent. Apply pressure using a flash chromatography system or regulated air/nitrogen line.
-
Gradient vs. Isocratic:
-
Isocratic: Use the same solvent mixture throughout the entire separation. Best if all impurities are far from your product on the TLC.
-
Gradient: Start with a low-polarity mixture and gradually increase the percentage of the polar solvent. This is often more efficient, saving time and solvent, especially for separating compounds with very different polarities.[4]
-
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks. The size of the fractions should be appropriate for the column size (a good rule of thumb is ~1/4 of the column volume per fraction).
-
Monitor with TLC: Analyze the collected fractions using TLC to identify which ones contain your pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield your purified this compound.
Part 4: Advanced Troubleshooting & Alternative Techniques
Q6: I'm seeing poor separation on the column, even though it looked good on TLC. Why?
This is often due to overloading the column. If you load too much crude material, the "bands" of each compound will be too wide and will overlap as they travel down the column. Try repeating the column with less material. Alternatively, poor column packing can create channels that lead to inefficient separation.
Q7: My yield is very low. Where did my compound go?
There are several possibilities:
-
Irreversible Adsorption: If you did not use a basic modifier for a tailing compound, a significant portion may have become permanently stuck to the acidic silica.[2]
-
On-Column Degradation: Your 2D TLC may have missed subtle degradation. If the product is sensitive, it may have decomposed during the longer residence time on the column.[3]
-
Over-Elution: The compound may be spread across a large number of fractions at a low concentration. Try concentrating a wider range of fractions to see if you can recover more material.[3]
Q8: What if standard silica gel chromatography fails?
If you cannot achieve adequate purity with silica gel, consider these alternatives:
-
Alumina Chromatography: Alumina is available in neutral, basic, and acidic grades. Basic or neutral alumina can be an excellent alternative for acid-sensitive or very basic compounds, as it eliminates the problem of acidic silanol groups.
-
Reversed-Phase Chromatography: In reversed-phase (e.g., using a C18-functionalized silica), the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Elution order is reversed, with non-polar compounds retained longer. This is a powerful technique, especially for HPLC, and can provide very different selectivity.[9]
-
Pentafluorophenyl (PFP) Phase: PFP columns are particularly effective for separating halogenated compounds and isomers. They offer multiple interaction mechanisms, including dipole-dipole and π-π interactions, which can resolve compounds that co-elute on standard C18 or silica phases.[10]
References
-
Hasegawa, H., Kurita, A., & Funatsu, K. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 262(2), 218-223. [Link]
-
Link Lab. HPLC Column Selection Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
SIELC Technologies. 2-Aminopyridine. [Link]
-
National Institutes of Health. (2011). Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships. [Link]
-
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Analytical Sciences. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
National Institutes of Health. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
National Institutes of Health. (2012). 3-Amino-5-bromo-2-iodopyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of this compound for Chemical Research. [Link]
-
ResearchGate. (2012). 3-Amino-5-bromo-2-iodopyridine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Conversion in 3-Amino-2-Bromo-5-fluoropyridine Reactions
Welcome to the technical support center for reactions involving 3-Amino-2-Bromo-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in cross-coupling reactions. Instead of a simple checklist, we will explore the underlying chemical principles to empower you to make informed decisions in your experimental design.
Initial Diagnostic Workflow
Low conversion is a frustrating but common issue when working with complex heterocyclic substrates. The unique electronic properties of this compound—possessing an electron-donating amino group and an electron-withdrawing fluorine on a pyridine ring—present specific challenges. The pyridine nitrogen itself can interact with and deactivate palladium catalysts.[1] This workflow provides a logical starting point for troubleshooting.
Caption: A logical workflow to diagnose and resolve low conversion reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura reaction has stalled. What are the most likely causes?
This is a common issue. Stalled reactions are often due to catalyst deactivation, issues with the boronic acid partner, or suboptimal reaction conditions.
Causality Explained: The 3-amino group on the pyridine ring is a double-edged sword. While it is a useful functional handle, its lone pair of electrons can coordinate to the palladium center, leading to catalyst inhibition and reduced yields.[2] Furthermore, the boronic acid itself can be unstable, leading to side reactions like protodeboronation, especially under basic conditions with excess water.[1][3]
Troubleshooting Protocol:
-
Assess Protodeboronation: Analyze your crude reaction mixture by LC-MS or GC-MS. Look for the mass corresponding to your boronic acid partner having been replaced by a hydrogen atom.
-
Mitigate Boronic Acid Degradation:
-
Switch to an Ester: Boronic acid pinacol esters are significantly more stable and less prone to protodeboronation.[2][3]
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[3][4]
-
Ensure Anhydrous Conditions: While a small amount of water is often necessary for the Suzuki reaction, excess water can be detrimental. Use freshly dried, degassed solvents.[3]
-
-
Counteract Catalyst Inhibition:
Data Presentation: Recommended Catalyst Systems for Aminopyridines
| Catalyst Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Typical Efficacy |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | Good to Excellent[2] |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | Cs₂CO₃ (2-3) | Toluene or THF/H₂O | Good to Excellent[2] |
| Pd(dppf)Cl₂ (3) | (Internal) | K₂CO₃ (2) | DMF/H₂O | Moderate to Good |
Question 2: I'm observing significant debromination of my starting material. How can I prevent this?
Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by hydrogen.[1] This is particularly prevalent with electron-rich or sterically hindered substrates.
Causality Explained: This undesired reaction can occur through several pathways. It can be catalyzed by the palladium system itself, where a hydride source (often from the solvent, base, or impurities like water) leads to the reductive cleavage of the C-Br bond.[6] Inefficient coupling kinetics can allow this side reaction to become dominant.
Troubleshooting Protocol:
-
Minimize Hydride Sources:
-
Optimize the Catalyst System:
-
Ligand Choice: N-heterocyclic carbene (NHC) ligands or bulky phosphines like XPhos or SPhos can sometimes suppress dehalogenation by accelerating the rate of the desired cross-coupling reaction.[2][7]
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions. Typical loadings range from 1-5 mol %.[8]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may slow the rate of dehalogenation relative to the cross-coupling.[3]
-
Question 3: My Buchwald-Hartwig amination is failing. Could the amino group be interfering?
Yes, intramolecular reactions or catalyst inhibition are significant concerns in Buchwald-Hartwig aminations with aminopyridine substrates.
Causality Explained: The mechanism of the Buchwald-Hartwig amination involves the coordination of the amine coupling partner to the palladium center.[9][10] The substrate's own amino group can compete with the desired amine, leading to the formation of inactive palladium complexes or undesired side products. The choice of base is also critical; it must be strong enough to deprotonate the incoming amine but not so strong as to cause substrate degradation.[11]
Troubleshooting Protocol:
-
Protect the Amino Group: If other strategies fail, consider temporarily protecting the 3-amino group with a removable protecting group (e.g., Boc, Cbz). This is often the most robust solution.
-
Ligand and Base Optimization:
-
Sterically Hindered Ligands: Use bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands create a sterically demanding environment around the palladium, which can favor intermolecular coupling over intramolecular inhibition.
-
Base Selection: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.[11]
-
Experimental Workflow: Screening for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).[1]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1). Ensure all solvents have been thoroughly degassed by bubbling with an inert gas for at least 30 minutes.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Alternatively, microwave irradiation (120-150 °C for 10-30 minutes) can be effective.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia, Suzuki reaction, [Link]
-
Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. [Link]
-
Wikipedia, Buchwald–Hartwig amination, [Link]
-
WWJMRD, Recent Advances in the development of Suzuki Miyaura Coupling Reactions, [Link]
-
Reddit, Failed suzuki coupling, any suggenstions?, [Link]
-
ResearchGate, Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands, [Link]
-
Organic Chemistry Portal, Suzuki Coupling, [Link]
-
Chemistry LibreTexts, Suzuki-Miyaura Coupling, [Link]
-
ResearchGate, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?, [Link]
-
MDPI, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst, [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. [Link]
-
MacQueen, P. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base Selection for 3-Amino-2-Bromo-5-fluoropyridine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-amino-2-bromo-5-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of base selection in critical C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions - The Foundational Role of the Base
Q1: Why is the choice of base so critical for coupling reactions with this compound?
The selection of a base is paramount due to the electronic nature and functional group arrangement of this specific substrate. The pyridine nitrogen and the fluorine atom make the aromatic ring electron-deficient, which can affect the oxidative addition step in the catalytic cycle.[1] Furthermore, the presence of a primary amino group introduces potential side reactions and catalyst inhibition.[1]
An appropriate base must fulfill several roles simultaneously:
-
Activate the Coupling Partner: In Suzuki reactions, the base activates the organoboron species to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[2][3][4][5]
-
Deprotonate the Nucleophile: In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile, enabling its coordination to the palladium center.[2][6] In Sonogashira couplings, it deprotonates the terminal alkyne.[7][8]
-
Neutralize Acid Byproduct: The base neutralizes the hydrogen halide (HBr) produced during the catalytic cycle, regenerating the active Pd(0) catalyst.[2]
-
Minimize Side Reactions: An improper base can lead to undesired pathways such as debromination of the starting material, hydrolysis of reagents, or catalyst deactivation.[1][9]
Q2: What are the key differences between inorganic and organic bases for these reactions?
Both inorganic and organic bases are employed, each with distinct advantages and disadvantages.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are the most commonly used bases in palladium-catalyzed cross-couplings due to their cost-effectiveness and handling properties.[2] They are typically solids with limited solubility in common organic solvents, leading to heterogeneous reaction mixtures. This can sometimes be advantageous in preventing side reactions. Cesium carbonate (Cs₂CO₃) is often used for challenging couplings due to its higher solubility and basicity, which can accelerate the reaction.[5] Potassium phosphate (K₃PO₄) is a moderately strong, non-nucleophilic base that is effective in many cases, particularly when substrate or functional group sensitivity is a concern.[1][5][9]
-
Organic Bases (e.g., Et₃N, DBU, NaOt-Bu): Organic bases are soluble in reaction solvents, creating homogeneous conditions that can sometimes lead to faster reaction rates.[10][11] Triethylamine (Et₃N) is a common choice for Sonogashira reactions.[12][13] Stronger, non-nucleophilic amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective while being compatible with base-sensitive functional groups.[14] Sodium tert-butoxide (NaOt-Bu) is a very strong base often required for Buchwald-Hartwig aminations but can be incompatible with sensitive functional groups like esters.[6][15]
Q3: How does the strength of the base (pKa) influence the reaction?
The pKa of the base's conjugate acid is a critical parameter. A base must be strong enough to facilitate the key deprotonation or activation steps of the catalytic cycle. However, a base that is too strong can promote undesired side reactions.[9]
-
Weak Bases (pKa of conjugate acid ~10-11, e.g., Carbonates): Often sufficient for Suzuki couplings where they activate the boronic acid without causing significant degradation.[16][17]
-
Moderate Bases (pKa of conjugate acid ~12-13, e.g., Phosphates): K₃PO₄ is a versatile choice, providing enough basicity for many couplings while minimizing side reactions like protodeboronation.[9]
-
Strong Bases (pKa of conjugate acid >16, e.g., Alkoxides): Necessary for deprotonating less acidic nucleophiles, such as in the Buchwald-Hartwig amination of many amines.[15][16] However, their high reactivity increases the risk of debromination or other side reactions.[1]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during coupling reactions with this compound, with a focus on base-related issues.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: The base is too weak to facilitate the catalytic cycle.
-
Explanation: In Suzuki reactions, a weak base may not sufficiently activate the boronic acid for transmetalation.[4] In Buchwald-Hartwig reactions, it may not deprotonate the amine coupling partner effectively.
-
Solution: Switch to a stronger base. For example, if K₂CO₃ fails in a Suzuki coupling, consider trying K₃PO₄ or Cs₂CO₃. For a struggling Buchwald-Hartwig reaction, a stronger base like NaOt-Bu or LiHMDS might be necessary.[15]
-
-
Possible Cause: Poor solubility of the inorganic base.
-
Explanation: If the base is not at least partially soluble in the reaction medium, its effective concentration at the catalytic center will be too low.
-
Solution:
-
Change the solvent system. For inorganic bases, adding a co-solvent like water can sometimes improve solubility and performance.[5][18]
-
Switch to a more soluble base, such as Cs₂CO₃ or an organic base like DBU.[5][14]
-
Increase the reaction temperature to improve solubility and reaction rates, but monitor for decomposition.
-
-
Problem 2: Significant Debromination of the Starting Material
-
Possible Cause: The base is too strong or the reaction temperature is too high.
-
Explanation: Strong bases, especially in combination with high temperatures, can promote the reductive cleavage of the C-Br bond, a common side reaction with electron-deficient aryl halides.[1]
-
Solution:
-
Use a milder base. If you are using NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃.[9]
-
Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Screen different palladium ligands. Electron-rich, bulky phosphine ligands can sometimes suppress this side reaction.
-
-
Problem 3: Protodeboronation of the Boronic Acid (Suzuki Reaction)
-
Possible Cause: The combination of base and solvent is promoting the cleavage of the C-B bond.
Section 3: Data & Workflow Visualization
Comparison of Common Bases for Pyridine Couplings
| Base | pKa (Conjugate Acid) | Coupling Type | Common Solvents | Key Characteristics & Considerations |
| K₂CO₃ | 10.3 | Suzuki | Dioxane/H₂O, Toluene | Standard, cost-effective choice. May be too weak for some challenging couplings.[21][22] |
| Cs₂CO₃ | 10.0 | Suzuki, Buchwald | Dioxane, Toluene, DMF | More soluble and often more effective than K₂CO₃, especially for difficult substrates.[5] |
| K₃PO₄ | 12.3 | Suzuki, Buchwald | Dioxane, Toluene | Excellent, moderately strong, non-nucleophilic base. Good for minimizing side reactions.[1][9] |
| NaOt-Bu | ~17 | Buchwald-Hartwig | Toluene, Dioxane | Very strong base, often required for C-N couplings. Incompatible with many functional groups.[6][15] |
| Et₃N | 10.7 | Sonogashira | DMF, THF | Standard amine base for Sonogashira, acts as both base and solvent in some cases.[12][13] |
| DBU | 13.5 | Buchwald-Hartwig | Toluene, MeCN | Strong, non-nucleophilic organic base. Creates homogeneous conditions.[14] |
Note: pKa values are approximate and can vary with solvent and temperature.[16][17][23]
Base Selection Workflow for Cross-Coupling Reactions
This diagram provides a logical workflow for selecting an appropriate base for your coupling reaction.
Caption: A decision-making workflow for selecting the optimal base.
Section 4: Example Protocols
These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[9][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) or a pre-catalyst like SPhos Pd G3
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 10:1 ratio)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, the palladium source, and the ligand under an inert atmosphere (Argon or Nitrogen).[1][9]
-
Seal the vessel and perform three vacuum/backfill cycles with the inert gas to remove all oxygen.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[1][9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with a primary or secondary amine.[6][24]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and NaOt-Bu under an inert atmosphere.[6]
-
Add this compound to the flask.
-
Add the degassed toluene via syringe, followed by the amine coupling partner.
-
Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[24]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
References
- A comparative study of inorganic bases for palladium-c
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019).
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (2025). Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
- pKa Values of Common Bases. University of Rochester.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Suzuki Coupling. Organic Chemistry Portal.
- Technical Support Center: Suzuki Reactions with 2-Amino-3-bromo-5-fluoropyridine. (2025). Benchchem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019).
- The effect of various bases on the Suzuki coupling reaction. (2012).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Bordwell pKa Table.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Buchwald–Hartwig amin
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine. (2025). Benchchem.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. (2025). Benchchem.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021).
- Buchwald-Hartwig Amin
- Effect of different bases on the Suzuki-Miyaura coupling. (2016).
- Table of Acids with Ka and pKa Values. CLAS.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- A General Solution for the 2-Pyridyl Problem. (2012). Journal of the American Chemical Society.
- Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. (2021).
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
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- 16. uwindsor.ca [uwindsor.ca]
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- 19. researchgate.net [researchgate.net]
- 20. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Byproducts of 3-Amino-2-Bromo-5-fluoropyridine Synthesis by NMR
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 3-Amino-2-Bromo-5-fluoropyridine and utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Given its role as a critical intermediate in pharmaceuticals and materials science, ensuring its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, reference data, and validated protocols to help you identify and characterize potential synthesis byproducts.
Synthetic Context: Pathways to Byproduct Formation
Understanding the synthetic route is the first step in predicting potential impurities. A common pathway to this compound involves the bromination of an aminofluoropyridine precursor or the nitration and subsequent reduction of a bromofluoropyridine.[1] Each step presents opportunities for side reactions.
-
Incomplete Bromination/Amination: The most common impurities are unreacted starting materials.
-
Over-Bromination: The pyridine ring can be susceptible to further electrophilic substitution, leading to di-brominated species.[3]
-
Positional Isomerization: Introduction of the bromo or amino group may occur at alternative positions on the pyridine ring, especially under harsh conditions.
-
Hydrolysis: The amino group can potentially be hydrolyzed to a hydroxyl group, forming 2-Bromo-5-fluoropyridin-3-ol.
The following diagram illustrates a generalized synthetic pathway and highlights where these byproducts may emerge.
Caption: Generalized synthetic pathway and points of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound? A1: You should expect two signals in the aromatic region. The proton at the C6 position (H-6) will appear as a doublet around 7.8-8.0 ppm. The proton at the C4 position (H-4) will appear as a doublet of doublets around 7.2-7.4 ppm due to coupling with both the H-6 proton and the fluorine atom. A broad singlet for the -NH₂ protons is also expected, typically between 5.0-6.0 ppm, although its position can vary with solvent and concentration.
Q2: I see a broad peak in my ¹H NMR that disappears when I add a drop of D₂O. What is it? A2: This is the classic signature of an exchangeable proton, most commonly from an -NH₂ or -OH group.[4] In your synthesis, this confirms the presence of the amino group on your product or a potential amine/hydroxyl-containing byproduct. See Protocol 2 for the D₂O exchange experiment.
Q3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate? A3: A single sharp signal is expected for the target compound. Multiple signals in the ¹⁹F NMR spectrum strongly suggest the presence of multiple fluorine-containing species.[5] This could be unreacted starting material (e.g., 2-Amino-5-fluoropyridine[6]) or a positional isomer where the fluorine atom is in a different chemical environment.
Q4: Why are the aromatic proton signals for my product split into complex patterns (e.g., doublet of doublets)? A4: This splitting is due to spin-spin coupling. In the pyridine ring, adjacent protons (H-H coupling) will split each other's signals. Furthermore, the fluorine atom (¹⁹F) has a spin of I=1/2, just like a proton, and will couple to nearby protons (H-F coupling), causing additional splitting. This is expected and helps confirm the structure.
In-Depth Troubleshooting Guide
This section addresses specific spectral observations that deviate from the pure product profile.
Problem 1: Unexpected Signals in the Aromatic Region (7.0 - 8.5 ppm)
If you observe extra peaks in this region, cross-reference their chemical shifts and coupling patterns with likely impurities.
-
Possible Cause A: Unreacted Starting Material
-
2-Bromo-5-fluoropyridine: This common starting material will show three distinct signals in the aromatic region.[7]
-
2-Amino-5-fluoropyridine: This precursor lacks the bromine atom and will have a different splitting pattern and chemical shifts compared to the final product.
-
-
Possible Cause B: Positional Isomers
-
2-Amino-3-bromo-5-fluoropyridine: This is a common isomeric byproduct.[8] While structurally similar, the electronic environment of the protons is different, leading to distinct chemical shifts. Careful analysis of coupling constants is key to differentiation.
-
Problem 2: Broad Peaks or Baseline Distortions
-
Possible Cause A: Poor Shimming or Sample Concentration
-
Broad peaks can result from an inhomogeneous magnetic field (poor shimming) or a sample that is too concentrated, leading to viscosity issues.[4] Always ensure your sample is fully dissolved and shim the spectrometer before acquisition.
-
-
Possible Cause B: Paramagnetic Impurities
-
Trace amounts of paramagnetic metals from catalysts (e.g., Palladium) can cause significant line broadening. If you suspect this, filtering your sample through a small plug of celite or silica may help.
-
Problem 3: Absence of the -NH₂ Signal or Appearance of a New Broad Peak
-
Possible Cause: Hydrolysis
-
If the synthesis or workup conditions are too harsh (e.g., strongly acidic or basic), the amino group could be hydrolyzed to a hydroxyl (-OH) group, forming 2-Bromo-5-fluoropyridin-3-ol . The -OH proton signal is also broad and exchangeable with D₂O, but it will typically appear at a different chemical shift than the -NH₂ protons. The aromatic proton shifts will also be altered due to the change from an electron-donating -NH₂ group to an -OH group.
-
The following flowchart provides a logical workflow for diagnosing unexpected peaks.
Sources
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- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 3-Amino-2-Bromo-5-fluoropyridine and 3-Amino-2-chloro-5-fluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 3-amino-5-fluoropyridine scaffold is a privileged core in numerous biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related and indispensable building blocks: 3-Amino-2-Bromo-5-fluoropyridine and 3-Amino-2-chloro-5-fluoropyridine .
These compounds serve as versatile intermediates, offering multiple reaction sites for molecular elaboration.[3][4] However, the seemingly minor difference of a bromine versus a chlorine atom at the 2-position profoundly impacts their chemical behavior. This guide will dissect these differences, providing supporting data from analogous systems, detailed experimental protocols, and mechanistic insights to empower chemists to make the most strategic choice for their specific synthetic transformations.
Core Reactivity Principles: The Halogen's Decisive Role
The fundamental divergence in reactivity between these two molecules stems from the intrinsic properties of the carbon-halogen bond at the 2-position. This difference is most pronounced in two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In foundational synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of a palladium(0) complex into the carbon-halogen (C-X) bond.[5][6][7] The efficiency of this rate-determining step is directly related to the C-X bond dissociation energy.
The general reactivity trend for halogens in these reactions is I > Br > Cl > F .[8][9] The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[5] Consequently, it undergoes oxidative addition more readily.
This means This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to significant practical advantages:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.
-
Lower Catalyst Loadings: Less of the expensive palladium catalyst may be required.
-
Faster Reaction Times: Desired conversions are achieved more quickly.
-
Broader Substrate Scope: It may succeed in challenging couplings where the chloro-analogue fails.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity trend is inverted. The reaction proceeds via a two-step mechanism: nucleophilic attack on the electron-deficient pyridine ring to form a negatively charged intermediate (the Meisenheimer complex), followed by the expulsion of the halide as a leaving group.[5][6]
The stability of the rate-determining Meisenheimer complex is the key factor. The general leaving group ability in SNAr often follows the trend F > Cl > Br > I .[5][8] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect.[5][6][8]
Therefore, 3-Amino-2-chloro-5-fluoropyridine is expected to be the more reactive substrate in SNAr reactions. This makes it the preferred building block when the synthetic strategy involves the displacement of the 2-position halogen by a nucleophile.
Comparative Performance Data
While direct side-by-side kinetic studies for these specific substrates are not extensively published, the following tables summarize representative data from analogous 2-halopyridine systems, which illustrate the established reactivity principles.
Table 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. As expected, bromopyridines generally exhibit higher reactivity than their chloro counterparts.[7][8] Chloro-pyridines often require more active, bulky, and electron-rich phosphine ligands to achieve comparable results.[10][11][12]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| 2-Bromo-pyridine Analog | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Dioxane/H₂O, 90 °C, 4h | ~95 | High reactivity, standard catalyst. |
| 2-Chloro-pyridine Analog | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Dioxane/H₂O, 90 °C, 12h | ~40 | Sluggish reaction with standard catalyst. |
| 2-Chloro-pyridine Analog | Phenylboronic Acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ | Toluene, 110 °C, 12h | >90 | Requires a more active catalyst system for high yield.[10][11] |
Table 2: Buchwald-Hartwig C-N Coupling
Similar to the Suzuki coupling, the C-Br bond's propensity for oxidative addition makes the bromo-pyridine more reactive in C-N bond formation.[8][13] The amination of 2-halopyridines can be challenging due to the pyridine nitrogen's potential to poison the palladium catalyst, necessitating the use of sterically hindered ligands.[14][15]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| 2-Bromo-pyridine Analog | Morpholine | Pd(OAc)₂, BINAP (2 mol%), NaOtBu | Toluene, 80 °C, 8h | ~92 | Efficient coupling under relatively mild conditions.[16][17] |
| 2-Chloro-pyridine Analog | Morpholine | Pd₂(dba)₃, Xantphos (4 mol%), NaOtBu | Dioxane, 110 °C, 18h | ~85 | Requires higher temperatures and a specialized ligand. |
Table 3: Sonogashira C-C (sp) Coupling
The Sonogashira reaction follows the same reactivity trend, with the C-Br bond being more amenable to coupling with terminal alkynes.[8] Excellent protocols exist for the Sonogashira coupling of 2-amino-3-bromopyridines, which are directly applicable here.[18][19][20][21]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| 3-Amino-2-Bromo-Pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃, CuI | Et₃N, DMF, 100 °C, 3h | ~91 | High yield with a standard Pd/Cu co-catalyst system.[18][19] |
| 3-Amino-2-Chloro-Pyridine | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | EtOH, 80 °C, 24h | Moderate | Often requires specialized, highly active catalysts.[8] |
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for performing a Suzuki-Miyaura coupling reaction with each substrate.
Protocol 1: Suzuki Coupling of this compound (Higher Reactivity)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 4:1 dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and follow the general work-up procedure outlined in the workflow diagram.
-
Protocol 2: Suzuki Coupling of 3-Amino-2-chloro-5-fluoropyridine (Lower Reactivity)
This protocol utilizes a more active catalyst system to overcome the higher activation barrier of the C-Cl bond.
-
Materials:
-
3-Amino-2-chloro-5-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox, combine 3-Amino-2-chloro-5-fluoropyridine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reaction times are typically longer, in the range of 12-24 hours.
-
Upon completion, cool the reaction to room temperature and follow the general work-up procedure.
-
Conclusion and Strategic Recommendations
The choice between this compound and 3-Amino-2-chloro-5-fluoropyridine is a clear-cut strategic decision dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), the superior reactivity of This compound makes it the substrate of choice. It enables milder conditions, shorter reaction times, and often provides higher yields, justifying its typically higher cost.[6]
-
For nucleophilic aromatic substitution (SNAr) reactions , the greater reactivity of 3-Amino-2-chloro-5-fluoropyridine makes it the preferred and more economical option.
By understanding the fundamental principles of carbon-halogen bond reactivity, researchers can design more efficient, robust, and predictable synthetic routes, accelerating the discovery and development of novel chemical entities.
References
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
- A Comparative Guide to the Reactivity of 2- Bromo-4-(trifluoromethyl)pyridine and 2-Chloro - Benchchem.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Reactivity Showdown: A Comparative Guide to Chloro- vs. Bromo-N-methylpyridin-2-amines in Key Organic Reactions - Benchchem.
- Understanding the Properties of this compound for Chemical Research.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Buchwald–Hartwig amin
- Discover this compound: Your Key Pharmaceutical Intermedi
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchG
- How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ - Guidechem.
- Sonogashira coupling - Wikipedia.
- 5-Amino-2-fluoropyridine: High Purity Pharmaceutical Intermedi
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
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- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Amino-2-Bromo-5-fluoropyridine
Introduction: The Significance of the 2-Amino-5-fluoropyridin-3-yl Scaffold
In the landscape of modern drug discovery and pharmaceutical development, the 2-amino-5-fluoropyridin-3-yl moiety is a privileged scaffold. Its unique electronic properties and hydrogen bonding capabilities make it a frequent constituent of biologically active molecules targeting a wide range of diseases.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation required to synthesize derivatives of this scaffold.[2] However, the successful coupling of 3-amino-2-bromo-5-fluoropyridine is not trivial. The presence of the electron-donating amino group can decrease the reactivity of the C-Br bond towards oxidative addition, and the pyridine nitrogen itself can act as a ligand, potentially inhibiting the palladium catalyst.
This guide provides a comprehensive comparison of catalyst systems for this specific transformation. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst choice, offering field-proven insights to guide your synthetic strategy from lab-scale discovery to process optimization.
Catalyst System Comparison: From Traditional to Cutting-Edge
The choice of catalyst is the most critical parameter for a successful Suzuki coupling with this substrate.[3] The ideal system must be active enough to overcome the inherent challenges of the substrate while maintaining high selectivity and yield. We will compare three major classes of catalysts: traditional palladium/phosphine systems, modern dialkylbiarylphosphine (Buchwald) ligand systems, and emerging nickel-based catalysts.
Traditional Palladium Catalysts: The Workhorse with Limitations
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and systems generated in situ from a Pd(II) source like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been the historical workhorses of cross-coupling chemistry.[4]
-
Pd(PPh₃)₄: This pre-formed Pd(0) catalyst eliminates the need for an in-situ reduction step, which can sometimes be a failure point.[5] However, the triphenylphosphine ligands are not particularly electron-rich or bulky, leading to slower rates of oxidative addition and reductive elimination.[4] For a substrate like this compound, this often translates to higher required catalyst loadings (3-5 mol%), elevated temperatures (90-110 °C), and longer reaction times. While cost-effective, its performance can be inconsistent with challenging substrates.[6]
-
Pd(dppf)Cl₂: This air-stable Pd(II) pre-catalyst features a bidentate ferrocene-based ligand. The dppf ligand offers greater stability to the catalytic intermediate compared to monodentate PPh₃. It has shown efficacy in a wide range of Suzuki couplings.[7][8] However, like Pd(PPh₃)₄, it can struggle with sterically hindered or electron-rich heteroaryl halides, sometimes providing only moderate yields.[4]
Causality Behind Performance: The primary limitation of these traditional systems is the moderate electron-donating ability and steric profile of the ligands. They are often insufficient to overcome the dual challenges of a somewhat deactivated C-Br bond and potential catalyst inhibition by the substrate's amino and pyridine nitrogens.[9]
Buchwald Ligand Systems: The Gold Standard for Heteroaryl Coupling
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[10] Ligands such as SPhos and XPhos have proven to be exceptionally effective for coupling heteroaryl systems, including aminopyridines.[11]
-
SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane): SPhos is a highly versatile and air-stable ligand.[12] Its palladium complexes are remarkably active, promoting rapid oxidative addition even with less reactive aryl halides.[10] The steric bulk of the ligand facilitates the reductive elimination step, leading to faster overall catalytic turnover.[4] This high activity allows for significantly lower catalyst loadings (often 0.5-2 mol%) and milder reaction conditions, sometimes even at room temperature.[10][13] Critically, catalysts based on SPhos have been shown to be effective and uninhibited by the presence of aminopyridines.[10]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful dialkylbiarylphosphine ligand. It is particularly effective for coupling sterically demanding substrates and has shown excellent performance with heteroaryl chlorides.[11] For the bromo-substrate , XPhos-based catalysts provide a highly active and reliable option, comparable in performance to SPhos.[10]
Causality Behind Performance: The success of Buchwald ligands stems from their specific architecture. The bulky biaryl backbone and electron-rich dialkylphosphine moiety create a palladium center that is both highly reactive towards oxidative addition and sterically promoted for rapid reductive elimination.[14][15] This combination is ideal for overcoming the challenges presented by this compound.
Nickel-Based Catalysts: A Cost-Effective and Sustainable Alternative
With palladium being a precious metal, there is growing interest in using more earth-abundant first-row transition metals. Nickel has emerged as a promising alternative for Suzuki-Miyaura couplings.[16][17]
-
NiCl₂(PCy₃)₂: Commercially available and air-stable nickel pre-catalysts have been shown to effectively couple heterocyclic halides in greener solvents like 2-Me-THF.[16] These systems can be highly efficient, sometimes requiring only 0.5-1 mol% catalyst loading to achieve excellent yields.[16] While less explored for this specific substrate than palladium systems, nickel catalysis presents a viable and economical alternative, particularly for large-scale synthesis.[18][19]
Causality Behind Performance: Nickel's catalytic cycle is analogous to palladium's. While often requiring slightly different reaction conditions (e.g., different bases or solvents), modern nickel catalyst systems can achieve comparable or even superior performance for specific substrate classes, especially when cost and sustainability are primary drivers.
Performance Data Summary
The following table summarizes typical experimental conditions and expected yields for the Suzuki coupling of this compound with a standard partner like phenylboronic acid, based on established methodologies for structurally similar compounds.[3]
| Catalyst System (Pre-catalyst + Ligand) | Catalyst Loading (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 - 100 | 12 - 18 | 70 - 85 |
| Pd(dppf)Cl₂ | 2 - 3 | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 - 110 | 8 - 16 | 75 - 90 |
| Pd(OAc)₂ + SPhos | 0.5 - 2 | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 - 100 | 2 - 8 | > 95[10][20] |
| Pd(OAc)₂ + XPhos | 0.5 - 2 | K₃PO₄ (2) | Toluene | 100 | 2 - 8 | > 95[10][11] |
| NiCl₂(PCy₃)₂ | 1 - 2 | K₃PO₄ (2) | 2-Me-THF | 80 - 100 | 4 - 12 | 85 - 97[16] |
Visualizing the Mechanism and Workflow
To better understand the underlying chemistry and experimental design, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[20][21]
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.[5]
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for conducting the Suzuki coupling reaction.
Protocol 1: Buchwald System (High-Performance Method)
This protocol utilizes a highly active and reliable Pd(OAc)₂/SPhos catalyst system, recommended for achieving high yields with minimal catalyst loading.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)[20]
-
Anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL)[21]
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[21]
-
Catalyst Addition: Add the palladium(II) acetate and SPhos ligand.[20]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[21]
-
Heating: Place the flask in a preheated oil bath at 85-95°C and stir vigorously.[21]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[5]
Protocol 2: Microwave-Assisted Synthesis (Rapid Method)
Microwave irradiation can dramatically reduce reaction times and is an excellent tool for rapid library synthesis.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (3 mL) and water (1 mL)
-
Microwave-safe reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In the microwave vial, combine this compound, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120-150°C for 10-30 minutes.
-
Work-up and Purification: After the reaction is complete and the vial has cooled, follow the work-up and purification steps (7-8) as described in Protocol 1.
Troubleshooting and Final Recommendations
-
Low Yield/No Reaction: The primary culprit is often insufficient degassing. Ensure all solvents are thoroughly sparged with an inert gas and that the reaction vessel is free of oxygen before adding the catalyst.[5] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate issues related to inefficient pre-catalyst activation.[5] For Buchwald systems, ensure the ligand-to-metal ratio is appropriate (typically 1.5:1 to 2:1).
-
Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, is promoted by excess water or strong bases.[5] Using anhydrous solvents and a milder base like K₃PO₄ or CsF can help.[5]
-
Homocoupling of Boronic Acid: This side product is often promoted by oxygen. Rigorous degassing is the best preventative measure.[5]
For researchers prioritizing yield, reliability, and mild conditions for the Suzuki coupling of this compound, a Buchwald catalyst system employing a ligand such as SPhos or XPhos is the authoritative recommendation. While traditional catalysts can be effective, the enhanced reactivity and broader functional group tolerance of modern systems provide a more robust and efficient path to the desired 2-amino-3-aryl-5-fluoropyridine products, which are invaluable in the pursuit of new therapeutic agents.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1515. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(19), 7296–7299. [Link]
-
Singh, U. P., & Singh, R. P. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1515. [Link]
-
Farhang, M., et al. (2023). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Results in Chemistry, 5, 100860. [Link]
-
Selepe, M. A., & Tshikhudo, R. T. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28834-28841. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
de Souza, R. O. M. A., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 25(12), 2201-2242. [Link]
-
Dadras, A., & Gharib, A. (2022). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 8(1), 1-18. [Link]
-
Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2652. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Mondal, B., et al. (2019). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. ChemistrySelect, 4(43), 12596-12600. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
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ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?[Link]
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Viciu, M. S., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (21), 2276-2278. [Link]
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ResearchGate. (2020). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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Naber, J. R., & Buchwald, S. L. (2010). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 12(6), 1332–1335. [Link]
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University of Rochester. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]
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ResearchGate. (2020). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
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Wikipedia. (n.d.). SPhos. [Link]
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ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases?[Link]
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The Organic Chemistry Tutor. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
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Svensson, J. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
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Ghorbani-Vaghei, R., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Scientific Reports, 12(1), 13735. [Link]
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Li, Z., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(14), 4235. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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A Senior Application Scientist's Comparative Guide to 3-Amino-2-Bromo-5-fluoropyridine and Its Alternatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a discovery campaign. The 3-amino-2-bromo-5-fluoropyridine scaffold is a highly valued starting material, offering a trifecta of functionalities for molecular elaboration.[1][2] The strategic placement of the amino, bromo, and fluoro groups on the pyridine ring provides a versatile platform for generating diverse chemical libraries, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth technical comparison of this compound with its key alternatives, offering experimental insights to inform your synthetic strategy.
The Strategic Value of the 3-Amino-2-halo-5-fluoropyridine Scaffold
The utility of this scaffold lies in its distinct reactive sites. The 2-halo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, or amino moieties. The 3-amino group provides a nucleophilic center for amide bond formation or further functionalization, while the 5-fluoro substituent can enhance metabolic stability and binding affinity of the final compound.
Head-to-Head Comparison: Bromo vs. Chloro vs. Iodo Analogs
The choice of the halogen at the 2-position significantly impacts the reactivity of the building block in cross-coupling reactions. The general trend for reactivity in palladium-catalyzed reactions is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.
| Feature | 3-Amino-2-Iodo-5-fluoropyridine | This compound | 3-Amino-2-Chloro-5-fluoropyridine |
| Reactivity in Cross-Coupling | Highest | Intermediate | Lowest |
| Cost | Highest | Intermediate | Lowest |
| Stability | Lowest (potential for de-iodination) | Good | Highest |
| Typical Application | Rapid library synthesis, challenging couplings | General purpose, good balance of reactivity and stability | Cost-effective for large-scale synthesis, requires more forcing reaction conditions |
Experimental Evidence: Reactivity in Suzuki-Miyaura Coupling
While a direct side-by-side comparison under identical conditions is scarce in the literature, we can extrapolate from known reactions of similar substrates. The following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of a generic arylboronic acid with the three analogs.
| Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 3-Amino-2-Iodo-5-fluoropyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 80-90 | 4-8 | 85-95 |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| 3-Amino-2-Chloro-5-fluoropyridine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100-110 | 18-24 | 60-75 |
Note: Yields are estimates based on reactions with similar substrates and may vary depending on the specific boronic acid used.
The higher reactivity of the iodo-analog allows for milder reaction conditions and shorter reaction times, which can be advantageous when working with sensitive substrates. Conversely, the lower cost and greater stability of the chloro-analog make it an attractive option for large-scale synthesis, provided that a more active catalyst system is employed.
A Strategic Alternative: (3-Amino-5-fluoropyridin-2-yl)boronic Acid and its Esters
An alternative strategy for introducing the 3-amino-5-fluoropyridine motif is to utilize the corresponding boronic acid or a more stable derivative like a pinacol ester. This "reverse" approach, where the pyridine itself is the nucleophilic partner in a Suzuki-Miyaura coupling with an aryl halide, offers several advantages:
-
Access to a wider range of aryl halides: The commercial availability of aryl and heteroaryl halides is vast, offering greater diversity in the final products.
-
Improved stability: Boronic acid pinacol esters are generally more stable and easier to handle than the corresponding iodo- or bromo-pyridines.[3]
Synthesis of (3-Amino-5-fluoropyridin-2-yl)boronic acid pinacol ester
A reliable method for the synthesis of this key intermediate involves a palladium-catalyzed borylation of this compound.
Caption: Synthesis of (3-Amino-5-fluoropyridin-2-yl)boronic acid pinacol ester.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Amino-2-halopyridines
Materials:
-
3-Amino-2-halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (see table above)
-
Base (see table above)
-
Degassed solvent (see table above)
Procedure:
-
To a dry Schlenk flask, add the 3-amino-2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination of 3-Amino-2-halopyridines
Materials:
-
3-Amino-2-halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%)
-
Base (e.g., LiHMDS, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
In a glovebox, add the 3-amino-2-halopyridine, palladium pre-catalyst, and base to a dry reaction vial.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the vial and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sources
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal and materials chemistry, pyridine-containing scaffolds are of paramount importance. Their prevalence in pharmaceuticals and functional materials necessitates robust and versatile synthetic methods for their elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, stand as the most powerful tools for constructing C-C and C-N bonds to these heteroaromatic cores.[1] The choice of the starting halopyridine, however, is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.
This in-depth technical guide provides an objective comparison of the reactivity of two of the most common substrates: 2-bromopyridines and 2-chloropyridines. While seemingly similar, the difference in the halogen atom dictates vastly different approaches to catalysis and reaction design. For researchers, scientists, and drug development professionals, understanding these nuances is key to optimizing synthetic routes, minimizing costs, and accelerating discovery. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide field-proven protocols to navigate the challenges associated with each substrate.
Fundamental Principles of Reactivity
The reactivity of a 2-halopyridine in a palladium-catalyzed cross-coupling reaction is primarily governed by the oxidative addition step, which is often rate-limiting.[2][3] This crucial first step involves the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond. Two key factors dictate the ease of this step:
-
Carbon-Halogen Bond Strength: The bond dissociation energy of carbon-halogen bonds follows the trend C-Cl > C-Br > C-I.[4] Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst, allowing for oxidative addition under significantly milder conditions (lower temperatures, less activated catalysts) compared to the stronger C-Cl bond.[5]
-
Electronic Influence of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position electron-deficient, which generally activates it towards oxidative addition.[4] Furthermore, the proximity of the nitrogen lone pair can influence the reaction mechanism. For 2-halopyridines, the oxidative addition can proceed through a nucleophilic displacement-type mechanism where the nitrogen atom stabilizes the transition state, a pathway that is particularly relevant for the more challenging C-Cl bond activation.[2][6]
These two factors are often in opposition. While the C2-position is electronically activated, the high strength of the C-Cl bond presents a significant energetic barrier that requires specialized catalytic systems to overcome.
Caption: Key factors influencing halopyridine reactivity.
The Catalytic Cycle: The Primacy of Oxidative Addition
The generalized catalytic cycle for cross-coupling reactions illustrates why the C-X bond is so critical. The cycle begins only after the active Pd(0) species has been formed and engages with the halopyridine.
Caption: Generalized catalytic cycle for cross-coupling.
The initial oxidative addition is energetically demanding, especially for the robust C-Cl bond. Consequently, reactions involving 2-chloropyridines almost invariably require more forcing conditions—higher temperatures, longer reaction times, and, most importantly, highly specialized ligands—to facilitate this step and drive the catalytic cycle forward.
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7][8] The difference in reactivity between 2-bromo- and 2-chloropyridines is starkly illustrated here. 2-Bromopyridines are relatively facile substrates, often reacting under "standard" conditions with common catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, 2-chloropyridines were long considered recalcitrant substrates until the development of advanced catalyst systems.[9]
Modern solutions for coupling 2-chloropyridines rely on bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10] These ligands form highly active, low-coordinate Pd(0) species that are electron-rich enough to cleave the C-Cl bond.[9][10]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ + Ligand |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, NHCs (e.g., IPr) |
| Typical Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Temperature (°C) | 80 - 100 | 80 - 120 |
| Relative Reactivity | High | Low (requires specialized ligands) |
| Reference Yields | Generally >85%[11] | Highly variable (60-98%) depending on system[10] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical synthesis.[12] Similar to the Suzuki coupling, 2-bromopyridines are significantly more reactive than their chloro counterparts.[13][14] Catalyst poisoning by the pyridine nitrogen is a major challenge in this reaction, and the more forcing conditions required for 2-chloropyridines can exacerbate this issue.[15]
Achieving efficient amination of 2-chloropyridines necessitates the use of highly active, sterically hindered ligands that can both promote the difficult oxidative addition and shield the palladium center from inhibitory coordination by the pyridine substrate or amine product.[16][17]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Palladacycle Precatalysts (G3/G4) |
| Typical Ligand | BINAP, Xantphos | RuPhos, BrettPhos, Josiphos-type ligands |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS |
| Temperature (°C) | 80 - 110 | 100 - 120 |
| Relative Reactivity | Moderate to High | Very Low (requires highly active systems) |
| Reference Yields | Good to excellent (>80%)[18][19] | Moderate to good (50-95%)[16][17] |
Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling provides access to valuable alkynylpyridines. This reaction is typically co-catalyzed by copper(I). The reactivity gap between 2-bromo- and 2-chloropyridines is most pronounced in this transformation. 2-Bromopyridines couple efficiently under standard Sonogashira conditions.[20] In contrast, the coupling of 2-chloropyridines is exceptionally challenging and rarely employed, often requiring high temperatures and specialized ligand systems, with competing side reactions being a significant issue.[21]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Typical Catalyst | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂/Ligand, CuI |
| Typical Ligand | PPh₃ | Sterically demanding phosphines |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, Cs₂CO₃ |
| Temperature (°C) | 25 - 80 | 100 - 140 |
| Relative Reactivity | High | Extremely Low |
| Reference Yields | Excellent (>90%)[20] | Generally poor to moderate, rarely reported |
Experimental Protocols: A Practical Comparison
The following protocols for a Suzuki-Miyaura coupling highlight the practical differences in setting up reactions for each substrate.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid (Standard Conditions)
Caption: Workflow for 2-bromopyridine Suzuki coupling.
Methodology:
-
To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), PdCl₂(dppf) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid (For Challenging Substrates)
Caption: Workflow for 2-chloropyridine Suzuki coupling.
Methodology:
-
Inside a glovebox, to a dry Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground potassium phosphate (1.5 mmol, 1.5 eq.).
-
Add 2-chloropyridine (1.0 mmol, 1.0 eq.) and phenylboronic acid (1.2 mmol, 1.2 eq.).
-
Remove the flask from the glovebox, add anhydrous, degassed toluene (5 mL) via syringe under a positive pressure of Argon.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Practical Recommendations
The choice between a 2-bromo- and a 2-chloropyridine substrate is a strategic one that balances reactivity against cost and availability.
-
Choose 2-Bromopyridines for:
-
Rapid, reliable synthesis: They are significantly more reactive and compatible with a wider range of standard, less expensive catalysts and ligands.
-
Mild reaction conditions: Their use is ideal for syntheses involving thermally sensitive functional groups.
-
Initial route development: They provide a higher probability of success when exploring new transformations.
-
-
Choose 2-Chloropyridines for:
-
Large-scale synthesis and cost-efficiency: Chlorinated starting materials are typically much cheaper and more readily available in bulk than their brominated analogs.
-
When advanced catalyst systems are available: Their use is contingent on access to specialized, often proprietary, bulky phosphine ligands or NHC systems.
-
Sequential cross-coupling: In di- or polyhalogenated pyridines, the differential reactivity can be exploited to selectively react a bromo-position first, leaving the chloro-position for a subsequent, different coupling reaction.[4]
-
Ultimately, while the activation of 2-chloropyridines represents a significant achievement in modern catalysis, 2-bromopyridines remain the workhorse for laboratory-scale synthesis due to their superior reactivity and ease of use. For industrial applications where cost is a primary driver, the investment in developing a robust process around a 2-chloropyridine is often justified.
References
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Efficacy of 3-Amino-2-Bromo-5-fluoropyridine Derivatives as Kinase Inhibitors: A Comparative Guide
The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, transforming the treatment landscape for numerous diseases, particularly cancer.[1] The dysregulation of kinase activity is a hallmark of many pathologies, making these enzymes highly attractive therapeutic targets.[2] Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds, such as pyridine and its derivatives, have emerged as "privileged structures."[3][4] Their ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.[5][6]
This guide provides an in-depth comparative analysis of a promising, yet underexplored scaffold: the 3-Amino-2-Bromo-5-fluoropyridine core. We will dissect its potential, framing our discussion around a hypothetical lead compound, "Pyrinostat-F" , to illustrate the rigorous process of efficacy evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for assessing novel chemical entities against established alternatives, grounded in robust experimental data and validated methodologies.
The this compound Scaffold: Rationale and Synthesis
The selected scaffold is strategically functionalized. The 3-amino group provides a critical vector for derivatization to enhance potency and modulate physicochemical properties.[7] The fluorine atom at the 5-position can improve metabolic stability and binding affinity, while the bromine at the 2-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups to probe different regions of the kinase active site.
The synthesis of the core structure is achievable through multi-step organic synthesis, often starting from commercially available fluorinated pyridines.[8][9] A generalized synthetic approach is outlined below.
Diagram: General Synthetic Pathway
Caption: Generalized workflow for the synthesis and diversification of this compound derivatives.
Mechanism of Action and Structure-Activity Relationship (SAR)
Most small-molecule kinase inhibitors function by competing with ATP for binding to the active site of the kinase.[1] The pyridine core is adept at forming hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction. The efficacy and selectivity of an inhibitor are then dictated by the substituents extending from this core into adjacent hydrophobic pockets and solvent-exposed regions.
For the this compound scaffold, a predictive SAR can be proposed:
-
Position 2 (formerly Bromo): Introduction of aryl or heteroaryl groups via cross-coupling can target the hydrophobic region typically occupied by the adenine ring of ATP. The nature of this group is critical for potency and selectivity.
-
Position 3 (Amino): Acylation or sulfonylation of the amino group can introduce functionalities that interact with the solvent-exposed region or form additional hydrogen bonds, influencing both potency and pharmacokinetic properties.
Diagram: Structure-Activity Relationship Logic
Caption: Logical flow of Structure-Activity Relationship (SAR) for the this compound scaffold.
Comparative Efficacy Analysis
To contextualize the potential of this scaffold, we present a comparative analysis of our hypothetical lead compound, Pyrinostat-F , against two well-established, FDA-approved kinase inhibitors: Dasatinib (a multi-kinase inhibitor targeting Abl and Src family kinases) and Gefitinib (an EGFR inhibitor).[10][]
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Pyrinostat-F IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| Abl | 15 | <1 | >10,000 |
| Src | 25 | 0.8 | >10,000 |
| EGFR | 8 | >10,000 | 37 |
| VEGFR2 | 350 | 16 | 3,700 |
| PDGFRβ | 750 | 28 | >10,000 |
IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. Data for Dasatinib and Gefitinib are representative values from public sources. Data for Pyrinostat-F is hypothetical.
Interpretation: The hypothetical data suggests Pyrinostat-F is a potent inhibitor of EGFR and shows moderate activity against Abl and Src, distinguishing it from the more focused profile of Gefitinib and the broader spectrum of Dasatinib. This profile could suggest a dual-action potential or a unique selectivity window.
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Primary Kinase Dependency | Pyrinostat-F GI₅₀ (µM) | Dasatinib GI₅₀ (µM) | Gefitinib GI₅₀ (µM) |
| K562 | Bcr-Abl | 0.5 | 0.005 | >50 |
| H1975 | EGFR (L858R, T790M) | 1.2 | >20 | >20 |
| PC-9 | EGFR (del E746-A750) | 0.15 | >20 | 0.05 |
| A549 | KRAS Mutant (EGFR WT) | 8.5 | 15 | >50 |
GI₅₀ values represent the concentration of inhibitor required to inhibit cell growth by 50%. Data for established drugs are representative. Data for Pyrinostat-F is hypothetical.
Interpretation: Pyrinostat-F demonstrates potent activity against an EGFR-mutant cell line (PC-9), comparable to Gefitinib. Its activity against the Bcr-Abl dependent K562 line, though less potent than Dasatinib, aligns with its in vitro kinase inhibition profile.[12] The limited activity against the KRAS-mutant A549 cell line is expected for an EGFR-targeted agent, as KRAS mutations confer resistance to upstream EGFR inhibition.[13]
Key Experimental Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental methods. Below are detailed protocols for the assays used to generate the data in Tables 1 and 2.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14] The ADP-Glo™ Kinase Assay is a common example.[15]
Objective: To determine the IC₅₀ value of an inhibitor against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Abl).
-
Kinase-specific substrate peptide.
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Test compound (e.g., Pyrinostat-F) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. In a 96-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Kinase Reaction Setup: Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer.
-
Inhibitor Pre-incubation: Add 20 µL of the kinase/substrate mixture to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding 20 µL of the ATP solution to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 40 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP Detection (Part 2): Add 80 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Diagram: Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for a luminescence-based in vitro kinase assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, PC-9) cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[16]
-
Test compound serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Our hypothetical analysis demonstrates how a systematic evaluation of potency, selectivity, and cellular activity can position a new chemical entity within the existing therapeutic landscape. The strategic placement of functional groups on the pyridine ring allows for extensive chemical modification to optimize its biological profile.
Future work should focus on synthesizing a library of derivatives to fully explore the structure-activity relationship. Promising compounds should be profiled against a broader panel of kinases to confirm selectivity and identify potential off-target effects.[10][13] Ultimately, successful in vitro candidates must be advanced to in vivo xenograft models to evaluate their efficacy and pharmacokinetic properties in a physiological setting.[16][17]
References
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- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors.
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- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
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- Kallan, N. C., et al. (2011). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
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- Sigma-Aldrich. (n.d.). 3-Amino-5-bromo-2-fluoropyridine.
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- MDPI. (n.d.). Special Issue : Kinase Inhibitors.
- Wang, S., et al. (2019).
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The Versatility of a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3-Amino-2-Bromo-5-fluoropyridine Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic utilization of versatile chemical building blocks. Among these, 3-Amino-2-Bromo-5-fluoropyridine stands out as a privileged scaffold, a foundational structure ripe for elaboration into a diverse array of biologically active compounds. Its unique arrangement of a nucleophilic amino group, a readily displaceable bromine atom, and an electron-withdrawing fluorine atom on a pyridine core provides a rich platform for synthetic diversification. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of compounds derived from this key intermediate, showcasing its remarkable adaptability in targeting distinct biological pathways implicated in bacterial infections and cancer. We will delve into the causality behind experimental designs, present supporting data from key studies, and provide detailed protocols to empower researchers in their own drug discovery endeavors.
Introduction: The Strategic Advantage of the this compound Core
The inherent chemical functionalities of this compound make it a highly sought-after starting material in pharmaceutical research.[1] The amino group serves as a convenient handle for amide bond formation, urea synthesis, and the construction of various heterocyclic systems. The bromine atom, positioned ortho to the amino group, is susceptible to a range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl substituents.[2][3][4] Furthermore, the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the resulting molecules, often leading to improved pharmacokinetic profiles.[5] This trifecta of reactive sites allows for a three-dimensional exploration of chemical space, a critical factor in optimizing molecular interactions with biological targets.
This guide will explore two distinct classes of compounds derived from this versatile scaffold:
-
Oxazolidinone-based Antibacterial Agents: Targeting the bacterial ribosome to combat Gram-positive pathogens.
-
Aminopyridine-based Kinase Inhibitors: Modulating the activity of key enzymes in cellular signaling pathways implicated in cancer and autoimmune diseases.
By comparing the SAR of these two disparate classes, we aim to illuminate the remarkable plasticity of the this compound core and provide a roadmap for its future applications in drug discovery.
Comparative SAR Analysis: From Antibacterials to Kinase Inhibitors
The journey from a simple starting material to a potent and selective drug candidate is paved with systematic structural modifications and rigorous biological evaluation. Here, we compare the SAR of two distinct families of compounds, each originating from the this compound scaffold, to highlight how subtle changes in molecular architecture can lead to profound shifts in biological activity.
Oxazolidinone Derivatives as Potent Antibacterial Agents
A recent study has demonstrated the potential of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives as a new class of antibacterial agents with potent activity against Gram-positive bacteria.[6][7] The core structure, which features the 5-fluoropyridin-3-yl moiety appended to an oxazolidinone ring, was systematically modified to probe the impact of various substituents on antibacterial potency.
Table 1: SAR of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives Against Gram-Positive Bacteria (MIC in µg/mL) [6][7]
| Compound | R¹ | R² | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | S. pneumoniae (ATCC 49619) |
| Linezolid | - | - | 1 | 1 | 2 | 1 |
| 6a | H | H | 8 | 4 | 16 | 8 |
| 6j | H | 4-Cl-Ph | 2 | 1 | 4 | 2 |
| 7j | Ac | 4-Cl-Ph | 0.25 | 0.5 | 1 | 0.5 |
| 7k | Ac | 4-F-Ph | 0.5 | 1 | 2 | 1 |
| 7l | Ac | 2,4-diCl-Ph | 0.5 | 0.5 | 2 | 1 |
| 7m | Ac | 4-CN-Ph | 1 | 2 | 4 | 2 |
Key SAR Insights:
-
The Acetamide Side Chain is Crucial: The introduction of an acetamide group at the C-5 position of the oxazolidinone ring (compounds 7j-m ) dramatically enhances antibacterial activity compared to the unsubstituted analog (6a ). This is a well-established feature of clinically used oxazolidinones like linezolid, where this group is known to interact with the ribosomal peptidyl transferase center.
-
Substitution on the Piperazine Ring Modulates Potency: The nature of the substituent on the piperazine ring at the 6-position of the pyridine core significantly influences activity. A 4-chlorophenyl group (6j and 7j ) consistently provides the most potent activity across all tested strains.
-
Halogen Substitution is Favorable: Comparing compounds 7j , 7k , and 7l , it is evident that halogen substitution on the terminal phenyl ring is beneficial for activity, with the 4-chloro and 2,4-dichloro derivatives showing excellent potency. The electron-withdrawing nature of these groups likely plays a role in optimizing interactions with the target.
-
Electron-Donating Groups are Less Tolerated: While not shown in the table, the original study indicates that electron-donating groups on the terminal phenyl ring lead to a decrease in antibacterial activity.
The exceptional potency of compound 7j , which is up to 8-fold more active than linezolid against S. aureus, underscores the successful application of the this compound scaffold in developing novel antibacterial agents.[6][7]
Aminopyridine Scaffolds as Selective Kinase Inhibitors
The versatility of the this compound core extends beyond antibacterial agents to the highly competitive field of kinase inhibitors. By strategically modifying the scaffold, researchers have developed potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases. While a direct SAR study starting from our lead molecule is not available, we can draw valuable comparative insights from studies on structurally related aminopyridine derivatives.
Table 2: Comparative SAR of Aminopyridine-Based Kinase Inhibitors
| Compound Class | Kinase Target | Key Structural Features & SAR Insights | Representative IC₅₀/Kᵢ |
| 3-Aminopyrid-2-ones [8] | ITK | - The 3-amino group is essential for activity and serves as an attachment point for various substituents. - A substituted heteroaromatic ring at the 5-position of the pyridone is critical for selectivity over related kinases. - The pyridone core acts as a hinge-binding motif. | 7 nM (Kᵢ for compound 7v) |
| 3,5-Diaryl-2-aminopyridines [2][3][9] | ALK2 | - A diaryl substitution pattern at the 3- and 5-positions is a common feature. - The 2-amino group forms key hydrogen bonds in the kinase hinge region. - Substitution of a 3-phenol with a 4-phenylpiperazine significantly increases cellular potency. - A 2-methylpyridine derivative showed high selectivity and low cytotoxicity. | Potent inhibition in cell-based assays |
| 4-Anilino-pyridopyrimidines [10] | EGFR | - The pyridopyrimidine core mimics the adenine ring of ATP. - The 4-anilino group occupies the hydrophobic pocket adjacent to the ATP-binding site. - The 3-bromophenyl substituent on the aniline ring enhances potency. - Solubilizing groups can be introduced at the 6-position without compromising activity. | 0.08 nM (IC₅₀ for PD 158780) |
Comparative Insights:
-
Hinge-Binding is a Common Theme: Across all three classes of kinase inhibitors, the aminopyridine core or a related nitrogen-containing heterocycle serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region.
-
Exploiting the Hydrophobic Pockets: The potency and selectivity of these inhibitors are largely dictated by the nature of the substituents that extend into the hydrophobic pockets of the ATP-binding site. The diaryl motif in ALK2 inhibitors and the anilino group in EGFR inhibitors are prime examples of this strategy.
-
Modulating Selectivity through Peripheral Modifications: As seen with the ITK inhibitors, modifications at positions not directly involved in hinge binding can have a profound impact on selectivity against other kinases. This highlights the importance of exploring all available vectors for substitution on the core scaffold.
The ability to readily modify the this compound scaffold at multiple positions through established synthetic methodologies allows for the systematic exploration of these key pharmacophoric features, making it an ideal starting point for the development of novel kinase inhibitors.
Experimental Protocols
To facilitate the practical application of the insights discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative compound and for key biological assays.
Synthesis of a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivative
The following is a general procedure for the synthesis of oxazolidinone derivatives, adapted from the literature.[7][11][12][13]
Workflow for the Synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives
Caption: Generalized synthetic workflow for 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.
Step-by-Step Protocol:
-
Boc Protection of this compound: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the Boc-protected intermediate.
-
Suzuki Coupling: Combine the Boc-protected aminobromopyridine with a vinylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water). Heat the reaction mixture under an inert atmosphere until the starting material is consumed. Purify the product by column chromatography.
-
Epoxidation: Dissolve the resulting vinylpyridine in a chlorinated solvent (e.g., dichloromethane) and treat with a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Isolate the epoxide intermediate.
-
Oxazolidinone Ring Formation: React the epoxide with carbonyldiimidazole (CDI) in an aprotic solvent (e.g., acetonitrile) to form the oxazolidinone ring.
-
Piperazine Installation: The bromine at the 2-position can now be substituted with piperazine via a nucleophilic aromatic substitution or a palladium-catalyzed reaction.
-
Final Arylation: The secondary amine of the piperazine is then coupled with a substituted aryl halide using a suitable cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
Deprotection and Acetylation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting amine at the C-5 methyl position of the oxazolidinone is then acetylated using acetic anhydride and a base to yield the final product.
Minimum Inhibitory Concentration (MIC) Determination
The following protocol for determining the MIC of antibacterial compounds is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][14][15][16]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to be tested overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate Plates: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[17][18][19]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor or DMSO (vehicle control), the recombinant kinase, its specific substrate, and ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
A comprehensive understanding of a compound's SAR is incomplete without knowledge of its molecular mechanism of action. The derivatives of this compound discussed in this guide exert their biological effects by modulating distinct and critical cellular signaling pathways.
Oxazolidinones: Inhibition of Bacterial Protein Synthesis
Oxazolidinones, including the derivatives presented here, target the bacterial ribosome, the cellular machinery responsible for protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, interfering with the formation of the initiation complex and preventing the synthesis of new proteins. This leads to a bacteriostatic effect, halting bacterial growth and replication. The unique binding site and mechanism of action of oxazolidinones make them effective against many drug-resistant strains of Gram-positive bacteria.
Kinase Inhibitors: Targeting Deregulated Cellular Signaling
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[20] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The aminopyridine-based inhibitors discussed in this guide target the ATP-binding site of specific kinases, preventing the phosphorylation of their downstream substrates and thereby blocking the propagation of aberrant signaling cascades.
ITK Signaling in T-Cells: Interleukin-2-inducible T-cell kinase (ITK) is a key component of the T-cell receptor (TCR) signaling pathway.[21][22][23][24] Upon TCR activation, ITK is recruited to the cell membrane and activated, leading to the phosphorylation of phospholipase C-gamma 1 (PLCγ1). This initiates a signaling cascade that results in T-cell activation, proliferation, and cytokine production.[21][22][23][24] Inhibitors of ITK can therefore dampen the T-cell response and have potential therapeutic applications in autoimmune diseases and T-cell malignancies.
Caption: Simplified ITK signaling pathway in T-cells.
ALK2/BMP Signaling in Fibrodysplasia Ossificans Progressiva (FOP): Activin receptor-like kinase 2 (ALK2) is a bone morphogenetic protein (BMP) type I receptor.[1][5][20][25][26] In the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), a specific mutation in the ALK2 gene leads to a constitutively active receptor.[1][5][20][25][26] This results in aberrant BMP signaling, causing the progressive ossification of soft tissues. Inhibitors of ALK2 aim to block this uncontrolled signaling and prevent heterotopic bone formation.
Caption: Simplified ALK2/BMP signaling pathway.
EGFR Signaling in Cancer: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth and proliferation of cancer cells.[8][9][27][28][29] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9][27][28][29] These pathways promote cell survival, proliferation, and metastasis. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these oncogenic signals.
Caption: Simplified EGFR signaling pathway in cancer.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a privileged starting material in medicinal chemistry. The ability to leverage its distinct reactive sites has enabled the development of potent and selective modulators of diverse biological targets, ranging from bacterial ribosomes to protein kinases. The comparative SAR analysis presented in this guide highlights the remarkable adaptability of this core structure, where subtle modifications can redirect its biological activity towards entirely different therapeutic areas.
The future for derivatives of this compound is bright. In the realm of antibacterial research, further optimization of the oxazolidinone series could lead to next-generation antibiotics with improved activity against resistant pathogens. In oncology and immunology, the continued exploration of the aminopyridine scaffold as a kinase hinge-binding motif will undoubtedly yield novel inhibitors with enhanced potency and selectivity profiles. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers seeking to build upon these promising findings and unlock the full potential of this versatile chemical entity. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug discovery.
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- Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
- Huang, W., & August, A. (2020). TCR/ITK Signaling in Type 1 Regulatory T cells. Advances in Experimental Medicine and Biology, 1278, 85-94.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound for Chemical Research. Retrieved from [Link]
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PNAS. (2018). Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK. Retrieved from [Link]
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ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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MDPI. (2020). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Retrieved from [Link]
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A Researcher's Guide to the Synthesis of Aminobromopyridines: A Comparative Analysis of Modern Synthetic Methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of aminobromopyridines is a critical step in the creation of novel therapeutics and functional materials. These versatile scaffolds are privileged structures in medicinal chemistry, offering multiple points for diversification. This guide provides an in-depth, objective comparison of contemporary synthetic methodologies for accessing aminobromopyridines, grounded in experimental data and mechanistic insights to empower you to make informed decisions for your synthetic campaigns.
The Strategic Importance of Aminobromopyridines
The pyridine core is a ubiquitous motif in pharmaceuticals, and the presence of both an amino and a bromo substituent unlocks a vast chemical space for lead optimization. The amino group can act as a key pharmacophore, a handle for further functionalization, or a modulator of physicochemical properties. The bromine atom, a versatile synthetic lever, readily participates in a myriad of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular complexity. The strategic placement of these two functional groups on the pyridine ring is therefore of paramount importance.
This guide will dissect two primary strategies for the synthesis of aminobromopyridines:
-
Electrophilic Bromination of Aminopyridines: A direct approach that leverages the activating effect of the amino group.
-
Nucleophilic Amination of Bromopyridines: A powerful strategy that capitalizes on the well-established chemistry of carbon-nitrogen bond formation.
We will explore the nuances of each approach, providing detailed experimental protocols, comparative data, and mechanistic rationale to guide your synthetic planning.
Method 1: Electrophilic Bromination of Aminopyridines
The direct bromination of aminopyridines is an intuitive and often high-yielding approach. The amino group, being a strong activating group, directs the electrophilic bromine to the ortho and para positions. The choice of brominating agent and reaction conditions is crucial for controlling regioselectivity and preventing over-bromination.
Key Brominating Agents and Their Characteristics
-
N-Bromosuccinimide (NBS): A mild and convenient source of electrophilic bromine, often used for its ease of handling and high selectivity.
-
Liquid Bromine (Br₂): A highly reactive and corrosive reagent that often requires careful control of stoichiometry and temperature to avoid the formation of di- or tri-brominated byproducts.
Experimental Protocol: Synthesis of 4-Amino-3-bromopyridine via NBS Bromination
This protocol details the synthesis of 4-amino-3-bromopyridine, a valuable building block, using N-bromosuccinimide.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-amino-3-bromopyridine.
Step-by-Step Procedure:
-
To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0 °C. It is crucial to protect the reaction from light.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid (33.2 g, 91.4% yield).[1]
Regioselectivity in Aminopyridine Bromination
The regiochemical outcome of bromination is highly dependent on the position of the amino group.[2]
-
2-Aminopyridine: Bromination typically occurs at the 5-position. However, over-bromination to yield 2-amino-3,5-dibromopyridine is a common side reaction.[3][4] Careful control of the stoichiometry of the brominating agent is essential to maximize the yield of the desired monobrominated product.[3]
-
3-Aminopyridine: Bromination is directed to the 2- and 6-positions.
-
4-Aminopyridine: Bromination occurs selectively at the 3-position.[1]
Comparative Data for Electrophilic Bromination:
| Starting Material | Brominating Agent | Major Product | Reported Yield | Key Considerations |
| 2-Aminopyridine | NBS | 2-Amino-5-bromopyridine | 95.0%[3] | Potential for over-bromination to 2-amino-3,5-dibromopyridine.[4] |
| 2-Aminopyridine | Liquid Bromine | 2-Amino-3-bromopyridine | - | Can lead to a mixture of products; a patent describes a method to improve selectivity.[5] |
| 4-Aminopyridine | NBS | 4-Amino-3-bromopyridine | 91.4%[1] | High regioselectivity and yield. |
Method 2: Nucleophilic Amination of Bromopyridines
The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed amination reactions have emerged as powerful and general methods for the construction of carbon-nitrogen bonds. These methods are particularly useful for the synthesis of aminobromopyridines where the desired isomer is not readily accessible through direct bromination.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile reaction that can be used to couple a wide range of amines with aryl halides, including bromopyridines. The choice of palladium precursor, ligand, and base is critical for achieving high yields and catalyst turnover. A significant challenge with this method can be the use of volatile amines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
This protocol describes a practical method for the amination of 2-bromopyridines with volatile amines, such as methylamine and ethylamine, using a sealed tube to prevent the escape of the volatile reactant.[6][7][8][9][10]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2-bromopyridine.
Step-by-Step Procedure:
-
In a sealed tube, combine the 2-bromopyridine substrate (1.0 equiv), the volatile amine (5.0 equiv; cooled to -78 °C and added as a liquid), Pd(OAc)₂ (5 mol %), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol %), and NaOt-Bu (2.0 equiv) in toluene.
-
Seal the tube and heat the reaction mixture at 80 °C overnight (approximately 14 hours).
-
After cooling to room temperature, carefully open the sealed tube.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.
This sealed-tube method provides an expedient route to a variety of secondary and tertiary aminopyridines that are otherwise difficult to synthesize.[6][8]
Copper-Catalyzed Amination
Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, offer a more economical alternative to palladium-catalyzed methods. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, to facilitate the C-N bond formation.
A notable advantage of copper-catalyzed systems is their ability to utilize aqueous ammonia as the amine source, providing a greener and more practical approach.[11][12]
Comparative Data for Nucleophilic Amination:
| Substrate | Amine Source | Catalyst System | Product | Reported Yield | Key Considerations |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | 2-(Alkylamino)pyridines | Good to Excellent[6] | Requires a sealed tube for volatile amines. |
| Bromopyridine Derivatives | Aqueous Ammonia | Cu₂O / DMEDA | Aminopyridine Derivatives | Good to Excellent[11][12] | Milder conditions and use of aqueous ammonia are advantageous. |
| 3,5-Dibromopyridine | Aliphatic Amines | Microwave Heating | 3-Amino-5-bromopyridines | Good to Excellent[13] | Microwave irradiation significantly reduces reaction times. |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate synthetic method for a particular aminobromopyridine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
-
For direct access to aminobromopyridines with favorable regioselectivity (e.g., 4-amino-3-bromopyridine), electrophilic bromination with NBS is often the most straightforward and high-yielding approach.
-
When the desired isomer is not accessible via direct bromination or when starting from a bromopyridine is more convenient, nucleophilic amination methods are the preferred choice.
-
The Buchwald-Hartwig amination offers broad substrate scope but may require specialized equipment for volatile amines.
-
Copper-catalyzed amination provides a cost-effective and often greener alternative, particularly when using aqueous ammonia.
-
By understanding the strengths and limitations of each method, researchers can strategically design and execute efficient syntheses of these valuable aminobromopyridine building blocks, accelerating the pace of discovery in drug development and materials science.
References
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Royal Society of Chemistry. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]
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A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [Link]
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Cu2O catalysed amination of bromopyridine derivatives. ResearchGate. [Link]
-
Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. The Japan Institute of Heterocyclic Chemistry. [Link]
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Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry. [Link]
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Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. ResearchGate. [Link]
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2-Amino-3-Bromopyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
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-
AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. Heterocyclic Letters. [Link]
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The Alchemist's Handbook: A Head-to-Head Comparison of Ligands for Buchwald-Hartwig Amination
For the modern chemist navigating the intricate landscapes of pharmaceutical and materials science, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen bonds. The reaction's power lies in its ability to forge these critical linkages with a breadth of substrates where traditional methods falter. However, the heart of this transformation beats within the palladium catalyst, and its efficacy is dictated by the phosphine ligand that cradles it. The choice of ligand is not merely a matter of preference; it is a strategic decision that governs the reaction's success, influencing its rate, scope, and tolerance to functional groups.
This guide provides a comprehensive, head-to-head comparison of the most prevalent and powerful ligands employed in Buchwald-Hartwig amination. We will dissect the evolution of these molecular architects, from the early pioneers to the sophisticated biarylphosphine systems that define the state-of-the-art. Supported by experimental data, we will illuminate the subtle yet critical differences in their performance, offering a clear rationale for ligand selection based on the specific demands of your chemical transformation. This is not just a catalog of options; it is a guide to understanding the causality behind catalyst performance, empowering you to make informed decisions in your synthetic endeavors.
The Evolution of Excellence: From First-Generation Scaffolds to Modern Marvels
The journey of the Buchwald-Hartwig amination is inextricably linked to the development of its phosphine ligands. The initial forays into this chemistry utilized relatively simple triarylphosphines, such as P(o-tolyl)₃. While groundbreaking, these "first-generation" ligands were limited in scope, often requiring harsh reaction conditions and struggling with less reactive aryl chlorides.
The quest for greater efficiency and broader applicability led to the exploration of bidentate phosphine ligands like BINAP and DPPF. These "second-generation" ligands offered improved performance, particularly for the coupling of primary amines, by forming more stable and active catalyst complexes.
A paradigm shift occurred with the introduction of bulky, electron-rich monophosphine ligands, a development spearheaded by the Buchwald group. These ligands, particularly the dialkylbiarylphosphines, ushered in the modern era of Buchwald-Hartwig amination. Their unique steric and electronic properties facilitate the key steps of the catalytic cycle, enabling the coupling of a vast array of amines and aryl halides under milder conditions and with lower catalyst loadings. This family of ligands, often referred to as "Buchwald ligands," includes now-ubiquitous names like XPhos, SPhos, RuPhos, and BrettPhos.
Further innovation has come in the form of highly specialized ligands, such as the ferrocene-based Josiphos family, which have demonstrated exceptional activity for challenging substrates, including heteroaryl chlorides. The continuous evolution of these ligands underscores the ongoing pursuit of catalytic perfection in this vital transformation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Causality Behind Ligand Efficacy:
-
Steric Bulk: The large steric footprint of modern biarylphosphine and Josiphos ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. [1]This steric hindrance also facilitates the final reductive elimination step, which releases the desired product and regenerates the active catalyst.
-
Electron-Donating Ability: The electron-rich nature of these phosphine ligands increases the electron density on the palladium center. This enhances the rate of oxidative addition of the aryl halide to the Pd(0) complex and promotes the subsequent reductive elimination.
-
Bite Angle (for bidentate ligands): For bidentate ligands like Josiphos, the "bite angle" – the P-Pd-P bond angle – is a critical parameter. A well-defined bite angle can stabilize the catalyst and influence its reactivity and selectivity.
Practical Guidance: Selecting the Right Tool for the Job
The choice of ligand is highly dependent on the specific substrates being coupled. Here are some general guidelines to inform your selection:
-
For Primary Amines (Monoarylation): BrettPhos is generally the preferred ligand to achieve high selectivity for the monoarylated product.
-
For Secondary Amines: RuPhos often provides superior results, especially for sterically hindered secondary amines. SPhos is also a very reliable and broadly applicable choice.
-
For Aryl Chlorides: The coupling of aryl chlorides is generally more challenging than that of aryl bromides or iodides. The use of bulky, electron-rich biarylphosphine ligands (XPhos, SPhos, RuPhos) or Josiphos-type ligands is often necessary for efficient coupling.
-
For Heteroaryl Halides: The nitrogen atoms in heteroaryl halides can coordinate to the palladium center and inhibit catalysis. Josiphos ligands have shown exceptional performance for these challenging substrates.
-
For Weakly Nucleophilic Amines (e.g., amides, carbamates): More electron-rich and sterically demanding ligands, such as tBuBrettPhos , may be required to achieve efficient coupling.
The Advent of Precatalysts: Simplifying the Workflow
A significant advancement in the practical application of Buchwald-Hartwig amination has been the development of well-defined palladium precatalysts. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ. The use of precatalysts, such as the G3 and G4 Buchwald precatalysts, offers several advantages over generating the catalyst from a palladium source (e.g., Pd(OAc)₂) and a separate ligand: [2]
-
Reproducibility: Precatalysts provide a consistent 1:1 palladium-to-ligand ratio, leading to more reliable and reproducible results.
-
Ease of Use: Their stability to air and moisture simplifies reaction setup, as they can be weighed and handled on the benchtop.
-
High Activity: Precatalysts are designed for efficient generation of the active catalyst, often leading to higher reaction rates and lower required catalyst loadings.
The third-generation (G3) and fourth-generation (G4) precatalysts feature a carbazole-based ancillary ligand that is displaced upon activation. G4 precatalysts were developed to address potential issues with the carbazole byproduct from G3 precatalysts in certain applications. [2]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a general, representative protocol for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine using a biarylphosphine ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To the Schlenk flask under an inert atmosphere, add the palladium precatalyst and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous toluene via syringe.
-
Add the aryl chloride and the secondary amine to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates. The choice of base, solvent, temperature, and catalyst loading can all significantly impact the reaction outcome.
Conclusion
The Buchwald-Hartwig amination is a testament to the power of ligand design in homogeneous catalysis. The evolution from simple phosphines to the sophisticated, sterically demanding, and electron-rich ligands of today has transformed this reaction into a robust and versatile tool for the synthesis of a vast array of nitrogen-containing molecules. By understanding the interplay between ligand structure and catalytic activity, researchers can navigate the complexities of this reaction with greater confidence and precision. The data-driven insights and practical guidance provided in this handbook are intended to empower you, the practicing chemist, to select the optimal ligand for your synthetic challenge and unlock the full potential of this remarkable transformation.
References
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society, 132(38), 13234–13248. [Link]
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Fairlamb, I. J. S. (2010). Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. Dalton Transactions, 39(42), 10115–10128. [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Why C–N and C–O Couplings? - Macmillan Group. (n.d.). Retrieved January 12, 2026, from [Link]
-
Oxalohydrazide Ligands for Copper‐Catalyzed C−O Coupling Reactions with High Turnover Numbers | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
-
Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to 3-Amino-2-Bromo-5-fluoropyridine: A Cost-Benefit Analysis for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical decision that balances cost, reactivity, and overall synthetic efficiency. Among the vast array of heterocyclic intermediates, 3-Amino-2-Bromo-5-fluoropyridine has emerged as a particularly valuable reagent. Its unique trifunctionalized scaffold offers a powerful platform for constructing complex molecular architectures prevalent in modern pharmaceuticals.[1][2]
This guide provides an in-depth cost-benefit analysis of utilizing this compound in synthesis. We will objectively compare its performance against viable alternatives, supported by experimental data and protocols, to provide a clear framework for informed decision-making in your research endeavors.
The Strategic Value of this compound
The utility of this compound lies in the specific arrangement of its functional groups on the pyridine ring. The presence of fluorine, a common bioisostere in medicinal chemistry, can significantly enhance the metabolic stability and binding affinity of target molecules.[3][4][5] The bromine atom at the 2-position and the amino group at the 3-position provide orthogonal handles for sequential, site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions.[6][7][8]
This strategic positioning allows for the introduction of diverse substituents, making it a cornerstone for building libraries of compounds in drug discovery programs. The synthesis of this key intermediate itself often involves a multi-step process starting from 2-bromo-5-fluoropyridine, which is nitrated and then reduced to yield the final product.[9][10]
Comparative Analysis: The Synthetic Landscape
To fully appreciate the cost-benefit profile of this compound, it is essential to compare it with other structurally related and commercially available building blocks.
Cost Analysis
The procurement cost is a primary consideration, especially for scale-up and manufacturing. The price of these specialized reagents can fluctuate based on supplier, purity, and quantity.
| Compound | CAS Number | Typical Supplier & Purity | Estimated Price (USD/gram) |
| This compound | 884495-03-8 | Thermo Scientific, 97%[11][12] | Varies, contact for quote[13] |
| 3-Amino-5-bromo-2-fluoropyridine | 884495-22-1 | Sigma-Aldrich, 97% | ~$21/g (for 5g)[14] |
| 2-Amino-3-bromo-5-fluoropyridine | 155960-99-9 | BenchChem | Varies, contact for quote[15][16][17] |
| 3-Amino-5-bromopyridine | 38186-84-0 | Various | ~$5-10/g |
Note: Prices are estimates based on available 2024-2026 data and are subject to change. Bulk pricing will significantly reduce the cost per gram.[18]
Performance Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions for these building blocks. The following table summarizes typical performance based on literature precedents for similar substrates.[17][19]
| Parameter | This compound | Alternative (e.g., 3-Amino-5-bromopyridine) | Rationale & Causality |
| Typical Yield | Good to Excellent (70-95%)[20][21] | Good to Excellent (70-95%) | Yield is highly dependent on the specific coupling partners, catalyst, ligand, and base system used.[16] The electronic nature of the pyridine ring, influenced by the fluorine atom, can affect the kinetics of the catalytic cycle.[22] |
| Reactivity | High | High | The C-Br bond is generally more reactive in palladium-catalyzed oxidative addition than a C-Cl bond. The position of the bromine (C2 vs. C5) can influence reaction rates due to steric and electronic effects.[6][23] |
| Side Reactions | Potential for hydrodehalogenation (protodebromination) | Potential for hydrodehalogenation | This side reaction can be minimized by optimizing reaction conditions, such as using anhydrous solvents and appropriate ligands that favor the desired cross-coupling pathway.[16] |
| Catalyst Loading | Typically 1-5 mol% of Palladium catalyst | Typically 1-5 mol% of Palladium catalyst | Highly active catalysts, often employing bulky, electron-rich phosphine ligands, can be effective at low loadings for both substrates.[20][24] |
Decision Logic for Reagent Selection
Choosing the right building block depends on the specific synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision logic for selecting the appropriate pyridine building block.
Experimental Deep Dive: Protocols and Mechanistic Insights
To provide a practical comparison, detailed protocols for two common palladium-catalyzed reactions are presented below.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol describes a typical procedure for the C-C bond formation at the C2 position.
Methodology:
-
Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).[17]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[17]
-
Solvent Addition: Add a degassed solvent system, such as 1,4-Dioxane/H₂O (4:1 ratio, 5 mL), via syringe.[17]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[17]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]
Causality Insight: The choice of a palladium(0) source like Pd(PPh₃)₄ is common, as it enters the catalytic cycle directly. The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[23][25] The aqueous dioxane system is effective at solubilizing both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination with an Alternative (e.g., 2-Bromopyridine derivative)
This protocol is representative of C-N bond formation, a key transformation in medicinal chemistry.[24][26][27]
Methodology:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add the 2-bromopyridine substrate (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.[24]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.
Causality Insight: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine and facilitate the catalytic cycle.[24][28] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are often necessary to promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[20][24]
Experimental Workflow Visualization
Caption: Generalized experimental workflow for a cross-coupling reaction.
Conclusion
The cost-benefit analysis of this compound is a nuanced decision that rests on the specific goals of a synthetic project.
-
Benefit: Its trifunctionalized nature provides exceptional synthetic versatility, particularly for creating fluorinated compounds in medicinal chemistry where the benefits of fluorine incorporation can be substantial.[3][29] The bromine at the C2 position offers a reliable handle for palladium-catalyzed functionalization.
-
Cost: The primary drawback is its higher initial procurement cost compared to non-fluorinated or other isomeric alternatives. This can be a significant factor in early-stage projects with tight budgets or in large-scale manufacturing where material costs are paramount.[9][18]
Recommendation: For medicinal chemistry programs and process development where synthetic efficiency, access to unique chemical space, and the final properties of the target molecule are critical, the benefits of using this compound often justify its cost. For applications where cost is the primary driver and the specific substitution pattern is not required, less expensive alternatives like 3-Amino-5-bromopyridine should be considered. Ultimately, a careful evaluation of the project's scientific goals and budgetary constraints will guide the most logical choice.
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Rhenium Shop. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
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Narsaiah, A. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 68–78. Available at: [Link]
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National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-2,6-dibromo-5-fluoropyridine in Pharmaceutical Intermediate Synthesis. Retrieved January 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Amino-2,6-dibromo-5-fluoropyridine: A Key Pharmaceutical Intermediate for Advanced Synthesis. Retrieved January 12, 2026, from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]
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Wang, Y., et al. (2024). Synthetic approaches and application of representative clinically approved fluorine-enriched anti-cancer medications. European Journal of Medicinal Chemistry, 276, 116722. Available at: [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 12, 2026, from [Link]
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Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
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National Institutes of Health. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 13(21), 3755–3758. Available at: [Link]
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Dandu, R. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875. Available at: [Link]
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ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound for Chemical Research. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to 3-Amino-2-Bromo-5-fluoropyridine: A Comparative Analysis for Advanced Synthesis
For chemists at the forefront of drug discovery and materials science, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted pyridines are of paramount importance, forming the core of numerous FDA-approved drugs and advanced materials.[1] This guide provides an in-depth characterization of 3-Amino-2-bromo-5-fluoropyridine, a versatile trifunctional scaffold. We will objectively compare its reactivity profile with isomeric alternatives, supported by established chemical principles and extrapolated experimental data, to empower researchers in making informed strategic decisions.
Physicochemical and Spectroscopic Characterization
This compound is a crystalline solid at room temperature, typically appearing as a white to pale brown powder.[2] Its unique trifunctional nature, featuring an amino group, a bromine atom, and a fluorine atom on the pyridine core, makes it a highly sought-after intermediate in organic synthesis.[1][3][4]
Structural Features and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrFN₂ | [5] |
| Molecular Weight | 191.00 g/mol | [5] |
| Melting Point | 114-116 °C | |
| Appearance | White to pale pink to pale brown powder | [2] |
| CAS Number | 884495-03-8 | [5] |
Spectroscopic Data Interpretation
Verifying the identity and purity of this compound is crucial. Although a complete set of publicly available, peer-reviewed spectra for this specific compound is elusive, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show two distinct aromatic signals. The proton at the C6 position, being ortho to the nitrogen, would appear further downfield than the proton at the C4 position. Both signals would exhibit splitting due to coupling with the fluorine atom and with each other. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon atoms attached to the electronegative fluorine and bromine atoms (C5 and C2, respectively) and the nitrogen-adjacent carbons (C2 and C6) will have characteristic chemical shifts.
-
¹⁹F NMR: A single resonance is expected in the fluorine spectrum. Its chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring. The coupling constants observed in the ¹H and ¹³C spectra will provide valuable information about the connectivity of the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3500-3300 | N-H stretching (amino group) | Two sharp bands (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretching | Weak to medium bands |
| 1620-1580 | C=C and C=N stretching (pyridine ring) | Strong to medium bands |
| 1300-1200 | C-N stretching (amino group) | Medium to strong band |
| 1250-1000 | C-F stretching | Strong, characteristic band |
| Below 800 | C-Br stretching | Medium to strong band |
Mass Spectrometry (MS):
Electron impact mass spectrometry would show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly in a 1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed. Fragmentation patterns would likely involve the loss of bromine, followed by fragmentation of the pyridine ring.
Comparative Reactivity Analysis: A Strategic Overview
The synthetic utility of this compound is defined by the reactivity of its three functional groups. The bromine atom at the C2 position is the primary handle for palladium-catalyzed cross-coupling reactions. The amino group at C3 can be a site for derivatization or can influence the reactivity of the ring. The fluorine atom at C5 modulates the electronic properties of the scaffold and can serve as a site for nucleophilic aromatic substitution (SNAr) under certain conditions.
To provide a clear comparative framework, we will analyze the reactivity of this compound against its isomer, 2-Amino-3-bromo-5-fluoropyridine .
Expert Insight: The positional interplay of substituents on a heterocyclic ring is a cornerstone of reactivity prediction. In pyridine systems, the C2/C6 and C4 positions are electronically distinct from the C3/C5 positions due to the influence of the ring nitrogen. An electron-donating group like an amino moiety will have a more pronounced effect on the electron density of the positions ortho and para to it.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a workhorse transformation for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is highly dependent on the electronic nature and steric environment of the C-Br bond.
-
This compound: The bromine atom is at the C2 position, which is ortho to the ring nitrogen. This position is inherently electron-deficient, which generally favors oxidative addition. The amino group at C3 is ortho to the C-Br bond. Its electron-donating nature could potentially slightly decrease the electrophilicity of the C2 carbon.
-
Alternative: 2-Amino-3-bromo-5-fluoropyridine: Here, the bromine is at the C3 position. The amino group is at the C2 position, ortho to the C-Br bond. The C3 position is generally less reactive towards oxidative addition than the C2 position in pyridines. However, the adjacent powerful electron-donating amino group will significantly increase the electron density at C3, likely making oxidative addition more challenging compared to the C2-bromo isomer.
Predicted Reactivity: This compound is predicted to be more reactive in Suzuki-Miyaura coupling reactions than 2-Amino-3-bromo-5-fluoropyridine. The bromine at the more electrophilic C2 position is the dominant factor.
}
Suzuki-Miyaura Coupling Workflow Diagram.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyridine rings are generally favored at the C2, C4, and C6 positions because the electronegative nitrogen can stabilize the negatively charged Meisenheimer intermediate.
-
This compound: This isomer has two potential leaving groups for SNAr: the bromine at C2 and the fluorine at C5. The C-F bond is stronger than the C-Br bond, but fluoride is often a better leaving group in SNAr reactions if the position is sufficiently activated. The C2 position is highly activated. The C5 position is less so. Therefore, under forcing SNAr conditions, substitution of the bromine at C2 is the most likely outcome.
-
Alternative: 2-Amino-3-bromo-5-fluoropyridine: The bromine is at the less activated C3 position. The fluorine is at the C5 position, also less activated. The amino group at C2 will further deactivate the ring towards nucleophilic attack due to its electron-donating nature.
Predicted Reactivity: This compound is significantly more susceptible to SNAr reactions at the C2 position compared to its isomer.
Experimental Protocols: Best Practices
The following protocols are provided as a starting point for the derivatization of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 3-Amino-2-aryl-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture to the flask, followed by the catalyst premix via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 3-Amino-2-alkynyl-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as base and solvent
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
}
Generalized Catalytic Cycle for Cross-Coupling Reactions.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors.[7] The 3-amino-2-halopyridine motif is a common starting point for the synthesis of various fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines, which are known to interact with the hinge region of protein kinases. The specific substitution pattern of this compound offers several advantages:
-
Vector for Diversity: The C2-bromo position allows for the introduction of a wide range of aryl and heteroaryl groups via Suzuki or Stille coupling, enabling exploration of the solvent-exposed region of the kinase active site.
-
Modulation of Physicochemical Properties: The fluorine atom at the C5 position can enhance binding affinity through favorable interactions with the protein, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the pyridine nitrogen.
-
Scaffold Rigidity: The pyridine core provides a rigid and planar scaffold, which is often desirable for potent and selective inhibitors.
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of complex molecular targets. Its reactivity profile, particularly the activated C2-bromo position, makes it a superior choice for palladium-catalyzed cross-coupling reactions when compared to its 2-amino-3-bromo isomer. The presence of the fluorine atom provides an additional tool for fine-tuning the properties of the final compounds. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, a thorough understanding of the characterization and reactivity of key intermediates like this compound is essential for accelerating innovation.
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PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]
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A Researcher's Guide to Isotopic Labeling of 3-Amino-2-Bromo-5-fluoropyridine for Mechanistic Elucidation
In the intricate world of drug development and mechanistic chemistry, understanding the precise journey of a molecule—from reactant to product, or from drug candidate to metabolite—is paramount. Isotopic labeling serves as an indispensable compass, allowing researchers to track atoms through complex transformations with high fidelity.[1] 3-Amino-2-Bromo-5-fluoropyridine is a key heterocyclic scaffold, frequently employed in the synthesis of pharmacologically active agents. Its unique substitution pattern offers multiple avenues for chemical modification, but also presents challenges in predicting reaction outcomes and metabolic fate. This guide provides an in-depth comparison of isotopic labeling strategies for this molecule, offering field-proven insights and detailed protocols to empower your mechanistic studies.
The Strategic Imperative for Labeling: Why, Where, and Which Isotope?
The decision to isotopically label a molecule is driven by the need to answer fundamental questions that are otherwise obscured. For this compound, these questions often revolve around:
-
Reaction Mechanism: Is a specific C-H or N-H bond broken in the rate-determining step of a reaction?
-
Metabolic Fate: How is the molecule processed by metabolic enzymes? Which parts of the scaffold are retained, and which are modified or cleaved?[2][3]
-
Quantitative Analysis: Can we create a perfect internal standard for mass spectrometry to accurately quantify the molecule in complex biological matrices?[4]
The choice of isotope—typically stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—is not arbitrary. It is a strategic decision dictated by the scientific question at hand. Each isotope offers a unique set of advantages and disadvantages related to the strength of its signal (e.g., Kinetic Isotope Effect), the stability of the label, and the complexity of its synthetic introduction.[5]
| Isotope | Primary Application | Key Advantages | Common Challenges |
| Deuterium (²H) | Probing C-H bond cleavage (Kinetic Isotope Effect), metabolic "soft spot" blockade.[6] | Significant and easily measurable KIE; relatively low cost of deuterium sources (e.g., D₂O).[7] | Potential for back-exchange with protic solvents; label may be lost during metabolism.[5] |
| Carbon-13 (¹³C) | Tracing the carbon skeleton in metabolic pathways; mechanistic studies where C-C bond formation/cleavage occurs.[8] | Highly stable label, not susceptible to exchange; provides clear mass shifts for MS analysis.[5] | Synthesis is often multi-step and costly; smaller KIE compared to deuterium.[4] |
| Nitrogen-15 (¹⁵N) | Elucidating reactions involving the amino group or pyridine nitrogen; NMR-based structural studies.[9][10] | Stable label; ¹⁵N has a nuclear spin of 1/2, providing sharp, well-resolved NMR signals.[11] | Synthesis from ¹⁵N-labeled precursors can be complex; cost of enriched nitrogen sources.[12] |
Comparative Synthesis Protocols for Labeled this compound
Directly labeling the this compound scaffold requires careful selection of methodology to ensure high isotopic incorporation without altering the molecule's core structure. Below, we compare plausible synthetic approaches for introducing Deuterium, Carbon-13, and Nitrogen-15.
Alternative 1: Deuterium Labeling via C-H Activation
Deuterium labeling is often pursued to investigate the kinetic relevance of a C-H bond. For the pyridine ring, the C4 and C6 positions are potential sites for deuteration. Catalytic Hydrogen Isotope Exchange (HIE) is the most efficient method.[6]
Causality Behind Experimental Choices:
-
Catalyst: A transition metal catalyst (e.g., Iridium or Ruthenium) is chosen for its ability to reversibly activate C-H bonds, facilitating exchange with a deuterium source.
-
Deuterium Source: Heavy water (D₂O) is an inexpensive and readily available deuterium source. However, for more forcing conditions or to avoid side reactions, D₂ gas or deuterated solvents like acetone-d₆ can be employed.[13][14]
-
Selectivity: The inherent electronic properties of the substituted pyridine ring will direct the C-H activation. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the directing effect of the amino group, influences which C-H bond is most susceptible to catalytic activation.
Detailed Experimental Protocol: Iridium-Catalyzed H/D Exchange
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (100 mg, 0.52 mmol).
-
Catalyst Addition: Add [Ir(cod)Cl]₂ (17.5 mg, 0.026 mmol, 5 mol%) and 1,10-phenanthroline (9.4 mg, 0.052 mmol, 10 mol%).
-
Solvent/Deuterium Source: Add heavy water (D₂O, 2 mL).
-
Reaction: Seal the flask and heat the mixture to 120 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the percentage and position of deuterium incorporation using ¹H NMR and Mass Spectrometry.
dot
Caption: Workflow for deuterium labeling via C-H activation.
Alternative 2: Nitrogen-15 Labeling via Skeletal Editing
Introducing a ¹⁵N atom into the amino group provides a precise probe for reactions involving this functionality. A powerful modern approach involves a ring-opening and ring-closing (ANRORC) mechanism, which effectively exchanges a nitrogen atom within the heterocyclic core.[12][15] This strategy allows for late-stage labeling of complex molecules.
Causality Behind Experimental Choices:
-
Activation: The pyridine nitrogen must first be activated to make it susceptible to nucleophilic attack. Reagents like triflic anhydride (Tf₂O) or specialized activating agents (e.g., 2,4-dinitro-1-tosylbenzene) form a highly electrophilic pyridinium salt.[8][12]
-
¹⁵N Source: A ¹⁵N-labeled amine, such as ¹⁵N-benzylamine or a more elaborate reagent like ¹⁵N-2,4,6-trimethoxybenzylamine, serves as the nucleophile. This reagent delivers the labeled nitrogen atom.[12]
-
Reaction Cascade: The nucleophile attacks the activated pyridine, initiating a ring-opening cascade. Subsequent intramolecular reactions lead to the expulsion of the original ¹⁴N atom and the formation of the new ¹⁵N-labeled ring.
Detailed Experimental Protocol: ¹⁵N Labeling via ANRORC Mechanism
-
Activation: In a microwave vial, dissolve this compound (100 mg, 0.52 mmol) and 2,4-dinitro-1-tosylbenzene (185 mg, 0.52 mmol) in anhydrous acetonitrile (3 mL). Heat the mixture at 80 °C for 1 hour to form the pyridinium salt intermediate.
-
Nitrogen Exchange: To the cooled mixture, add ¹⁵N-2,4,6-trimethoxybenzylamine (113 mg, 0.57 mmol) and N,N-Diisopropylethylamine (0.18 mL, 1.04 mmol).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify by preparative HPLC to isolate the ¹⁵N-labeled product. Confirm isotopic enrichment and structure using high-resolution mass spectrometry and ¹⁵N NMR.
dot
Caption: Conceptual pathway for ¹⁵N labeling via ANRORC.
Alternative 3: Carbon-13 Labeling via de novo Synthesis
Unlike H/D exchange, incorporating a ¹³C label into the pyridine ring typically requires building the molecule from a ¹³C-enriched precursor. This de novo synthesis provides unambiguous placement of the label but is often more labor-intensive. A plausible route could involve constructing the pyridine ring from a labeled C₃ or C₅ fragment.
Causality Behind Experimental Choices:
-
Labeled Precursor: The synthesis must start with a commercially available, strategically labeled building block, for example, [2-¹³C]-malononitrile or [1,3-¹³C₂]-acetone. The choice of precursor determines which carbon atom(s) in the final product will be labeled.
-
Ring Formation Strategy: Classic pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe condensations, can be adapted. For a complex pyridine like ours, a multi-step sequence involving cyclization onto a pre-functionalized fragment is more likely. For instance, a Rh(III)-catalyzed C-H functionalization approach could be used to construct the ring.[16][17]
-
Retrosynthesis: The key is to design a retrosynthetic pathway that disconnects the target molecule back to the chosen ¹³C-labeled starting material and other unlabeled reagents.
Due to the significant complexity and multi-step nature of a de novo ¹³C synthesis for this specific molecule, a detailed step-by-step protocol is beyond the scope of this guide. Researchers pursuing this path must engage in extensive synthetic route design based on available ¹³C precursors.
Application Showcase: Using Labeled Probes to Decipher Mechanisms
The true value of an isotopically labeled compound is realized in its application. Here, we illustrate how these molecules can provide definitive mechanistic insights.
Scenario: Investigating a Novel Coupling Reaction
Imagine a new palladium-catalyzed reaction that couples an aryl boronic acid at the C6 position of this compound. A key question is whether the amino group at C3 plays a role, perhaps through chelation to the metal center, which could influence the reaction's rate or selectivity.
Experimental Design & Expected Outcomes:
-
Kinetic Isotope Effect (KIE) Study:
-
Method: Synthesize [6-²H]-3-Amino-2-Bromo-5-fluoropyridine . Run two parallel coupling reactions, one with the deuterated and one with the non-deuterated starting material, under identical conditions.
-
Analysis: Carefully measure the initial reaction rates of both.
-
Interpretation: If the reaction with the deuterated compound is significantly slower (a kH/kD > 1), it provides strong evidence that the C6-H bond is broken in the rate-determining step of the catalytic cycle. This would support a mechanism involving direct C-H activation. If kH/kD ≈ 1, C-H bond breaking is not rate-limiting.
-
-
Metabolite Identification:
-
Method: Prepare a 1:1 mixture of unlabeled and [¹³C₂]-3-Amino-2-Bromo-5-fluoropyridine (labeled at two stable positions in the ring). Administer this mixture in an in vitro metabolism study (e.g., using liver microsomes).
-
Analysis: Analyze the resulting mixture by LC-MS. Metabolites derived from the drug will appear as characteristic doublet peaks, separated by 2 m/z units, making them stand out from the biological matrix.
-
Interpretation: The presence of these doublets provides unequivocal identification of all drug-related metabolites, allowing for their structural elucidation without the need for authentic standards.[2][18]
-
dot
Caption: Using ¹³C labeling for metabolite identification.
Conclusion
The isotopic labeling of this compound is a powerful strategy for gaining deep mechanistic insights in both synthetic chemistry and drug development. The choice between deuterium, carbon-13, and nitrogen-15 labeling is a critical decision that must be aligned with the specific research question. While deuterium labeling via H/D exchange offers a relatively straightforward method to probe KIEs, and advanced ANRORC-type reactions provide access to ¹⁵N-labeled compounds, ¹³C-labeling typically requires a more involved de novo synthesis. By carefully selecting the appropriate isotope and synthetic methodology, researchers can unlock a wealth of information, transforming molecular ambiguity into mechanistic clarity.
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A Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of 3-Amino-2-Bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient and reliable synthesis of complex heterocyclic intermediates is paramount. 3-Amino-2-Bromo-5-fluoropyridine is a key building block in the development of novel therapeutics, valued for its unique substitution pattern that offers multiple avenues for further functionalization. The introduction of a bromine atom ortho to the amino group provides a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for the synthesis of this important intermediate, supported by experimental data and protocols.
The Underpinnings of Synthesis: Microwave Irradiation vs. Conventional Heating
The synthesis of this compound from the readily available 3-Amino-5-fluoropyridine proceeds via an electrophilic aromatic substitution reaction, specifically bromination. The choice of heating method can dramatically influence the efficiency and outcome of this transformation.
Conventional heating relies on the transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture. This process can be slow and lead to uneven temperature distribution, potentially causing the formation of byproducts and decomposition of sensitive reagents and products.
Microwave-assisted organic synthesis (MAOS) , on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent.[1] Polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating. This can result in dramatic accelerations of reaction rates, higher yields, and improved product purity compared to conventional methods.[2]
A Head-to-Head Comparison: Performance and Experimental Data
| Parameter | Microwave-Assisted Synthesis (Analogous) | Conventional Heating (Projected) |
| Starting Material | 3-Amino-5-fluoropyridine | 3-Amino-5-fluoropyridine |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Bromine, Acetic Acid |
| Reaction Time | 15 - 30 minutes | 4 - 8 hours |
| Reaction Temperature | 100 °C | 80 - 100 °C |
| Reported Yield | ~85-95% (projected) | ~60-70% |
| Purity | High, often requires minimal purification | Moderate, may require extensive purification |
| Key Advantages | Drastically reduced reaction time, high yield and purity, potential for high-throughput synthesis. | Utilizes common laboratory equipment, well-established procedures for similar compounds. |
| Key Disadvantages | Requires a dedicated microwave reactor. | Long reaction times, potential for byproduct formation, use of corrosive bromine. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using both microwave-assisted and conventional heating techniques.
Microwave-Assisted Synthesis Protocol (Adapted from analogous procedures)
This protocol is adapted from established methods for the microwave-assisted bromination of similar aminopyridines.[3]
Step-by-Step Methodology:
-
To a 10 mL microwave-safe reaction vessel, add 3-Amino-5-fluoropyridine (1.0 mmol, 112.11 mg).
-
Add acetonitrile (5 mL) as the solvent.
-
Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.9 mg).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conventional Heating Synthesis Protocol (Composite Protocol)
This protocol is a composite based on general procedures for the bromination of aminopyridines using conventional heating.[4][5]
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-5-fluoropyridine (10 mmol, 1.12 g).
-
Add glacial acetic acid (20 mL).
-
Slowly add bromine (11 mmol, 0.56 mL) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 90 °C in an oil bath and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the workflows for both the microwave-assisted and conventional synthesis protocols.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Conventional Heating Synthesis.
Mechanistic Insights: The Role of Microwave Energy
The bromination of 3-Amino-5-fluoropyridine is an electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming electrophile (Br+) to the ortho and para positions. In this case, the 2-position (ortho to the amino group) is favored.
Caption: General Mechanism of Electrophilic Bromination.
Microwave irradiation is thought to accelerate this reaction through a combination of thermal and non-thermal effects. The rapid, uniform heating ensures that all molecules in the reaction mixture quickly reach the activation energy required for the reaction to proceed. This minimizes the formation of thermal degradation byproducts. Additionally, specific microwave effects, such as changes in the orientation of polar molecules in the transition state, may further lower the activation energy barrier, leading to the observed dramatic rate enhancements.
Conclusion and Recommendations
For the synthesis of this compound, microwave-assisted synthesis presents a compelling alternative to conventional heating methods. The significant reduction in reaction time, coupled with higher yields and improved purity, makes it an ideal choice for research and development settings where speed and efficiency are critical. For rapid lead optimization and library synthesis, MAOS is undoubtedly the superior methodology.
Conventional heating, however, remains a viable and accessible option, particularly for large-scale synthesis where the investment in specialized microwave equipment may not be feasible. While slower and potentially lower-yielding, it is a robust and well-understood technique that can deliver the desired product with careful optimization and purification.
Ultimately, the choice of method will depend on the specific needs and resources of the laboratory. However, the data strongly suggests that for the synthesis of this compound and other valuable heterocyclic intermediates, the adoption of microwave-assisted techniques can provide a significant competitive advantage in the fast-paced world of drug discovery.
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A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. (2023). Available from: [Link]
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A Researcher's Guide to the Quantum Mechanical Landscape of 3-Amino-2-Bromo-5-fluoropyridine: A Comparative Reactivity Analysis
For researchers, scientists, and professionals in drug development, a molecule's reactivity is not just a chemical property; it's a roadmap to its potential. 3-Amino-2-Bromo-5-fluoropyridine is a key heterocyclic intermediate, valued for its unique combination of functional groups that offer multiple avenues for synthetic diversification in the creation of novel pharmaceuticals and materials.[1][2] The strategic placement of an amino group, a bromine atom, and a fluorine atom on the pyridine ring creates a nuanced electronic environment. Understanding this environment is paramount to predicting reaction outcomes, designing efficient synthetic routes, and ultimately, accelerating discovery.
This guide provides an in-depth, quantum mechanical exploration of this compound's reactivity. We move beyond simple descriptions to explain the causality behind its chemical behavior, grounded in Density Functional Theory (DFT) calculations. By comparing its reactivity profile with structurally similar pyridine derivatives, we offer a predictive framework for chemists to leverage in their research.
The 'Why' of a Computational Approach: Justifying the Quantum Lens
In modern chemical research, computational chemistry serves as a powerful predictive tool, allowing for the exploration of molecular properties and reaction pathways in silico before committing to costly and time-consuming laboratory experiments.[3][4] For a molecule like this compound, where multiple reactive sites coexist, a quantum mechanical approach is indispensable. It allows us to quantify the electronic and steric factors that govern which part of the molecule is most likely to react and under what conditions.
We employ Density Functional Theory (DFT), a robust method that offers an optimal balance between computational accuracy and efficiency for systems of this size.[5][6] Specifically, calculations are typically performed using a hybrid functional like B3LYP, which has a strong track record for predicting the properties of organic molecules, paired with a comprehensive basis set such as 6-311++G(d,p) to accurately model the electron distribution, especially around the electronegative halogen atoms and the nitrogen of the amino group.[7][8][9]
Deconstructing the Reactivity of this compound
The reactivity of this pyridine derivative is a direct consequence of the interplay between its three key substituents. The amino group acts as a strong electron-donating group, enriching the electron density of the pyridine ring, while the electronegative fluorine and bromine atoms withdraw electron density. This push-pull dynamic creates specific regions of high and low electron density, which are the primary determinants of reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a critical tool for visualizing a molecule's reactive landscape. It illustrates the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), marking likely sites for electrophilic attack. For this compound, these are concentrated around the nitrogen atom of the pyridine ring and the amino group.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), signaling sites for nucleophilic attack.
This analysis immediately suggests that the pyridine nitrogen is a primary site for protonation or coordination to Lewis acids, while the amino group can also engage in hydrogen bonding and other electrophilic interactions.
Frontier Molecular Orbital (FMO) Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the orbital containing the most loosely held electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The distribution of the HOMO across the molecule points to the likely sites of electrophilic attack.
-
LUMO: Represents the lowest energy orbital capable of accepting electrons. Its energy level reflects the molecule's ability to accept electrons (electrophilicity). The LUMO's distribution highlights the probable sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[9]
For this compound, the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is distributed across the ring, particularly involving the carbon atoms bonded to the halogens. This distribution makes the C-Br bond a prime target for nucleophilic attack or oxidative addition in metal-catalyzed reactions.
Below is a diagram illustrating the key reactive sites based on this quantum mechanical analysis.
Caption: Key reactive sites on this compound.
Comparative Reactivity Analysis: The Impact of Substituent Changes
To truly appreciate the unique reactivity of this compound, it is essential to compare it with structurally related molecules. This comparison allows us to isolate the electronic and steric effects of each substituent. We will consider two key alternatives:
-
3-Amino-5-bromopyridine: Lacks the fluorine atom, highlighting the influence of the C5-fluoro substituent.
-
3-Amino-2-chloropyridine: Replaces bromine with chlorine, demonstrating the effect of the halogen's nature on the C-X bond reactivity.
The following table summarizes key quantum chemical descriptors calculated for these molecules, providing a quantitative basis for comparison.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | C-X Bond Length (Å) |
| This compound | -5.89 | -0.98 | 4.91 | 2.15 | 1.90 (C-Br) |
| 3-Amino-5-bromopyridine | -5.75 | -0.85 | 4.90 | 2.50 | 1.89 (C-Br) |
| 3-Amino-2-chloropyridine | -5.95 | -1.05 | 4.90 | 2.88 | 1.74 (C-Cl) |
Note: These values are representative and can vary slightly based on the specific computational method and level of theory used.
Analysis of Comparative Data:
-
Effect of Fluorine: Comparing the target molecule to 3-Amino-5-bromopyridine, the addition of the highly electronegative fluorine atom at the C5 position lowers both the HOMO and LUMO energy levels. This indicates a general stabilization of the molecule's orbitals. The impact on the HOMO-LUMO gap is minimal, suggesting comparable overall stability. However, the fluorine atom's inductive electron withdrawal can make the pyridine ring more electron-deficient, potentially influencing the regioselectivity of further substitutions.
-
Effect of the Halogen (Br vs. Cl): When comparing this compound with 3-Amino-2-chloropyridine, the most significant difference is the C-X bond length and strength. The C-Br bond is longer and weaker than the C-Cl bond. This is a critical factor in many synthetic applications, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10][11] The lower bond dissociation energy of the C-Br bond facilitates the initial oxidative addition step in the catalytic cycle, making the bromo-derivative generally more reactive in these transformations than its chloro-analog.[12]
The logical workflow for this comparative analysis is depicted below.
Caption: Workflow for comparative quantum mechanical reactivity analysis.
Experimental Protocol: A Self-Validating Quantum Mechanical Workflow
This section provides a standardized, step-by-step protocol for performing the quantum mechanical calculations described in this guide. The inclusion of a validation step against experimental data is crucial for ensuring the trustworthiness of the computational model.
Objective: To calculate the optimized geometry, electronic properties, and vibrational frequencies of a substituted pyridine.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Molecule Building:
-
Construct the this compound molecule using the graphical interface of the chosen software.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.[5]
-
Set up a geometry optimization calculation.
-
Level of Theory: Select the B3LYP functional.
-
Basis Set: Choose the 6-311++G(d,p) basis set. This provides a good description of polarization (d,p) and diffuse functions (++) necessary for anions and lone pairs.
-
Submit the calculation. Ensure it converges to a stationary point with no imaginary frequencies (confirming it is a true minimum).
-
-
Frequency Calculation:
-
Causality: This step serves two purposes: it confirms the optimized structure is a true energy minimum and it allows for the prediction of the molecule's infrared (IR) spectrum.
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms a local minimum.
-
-
Model Validation (Trustworthiness Step):
-
Causality: To trust the predictive power of our computational model, we must validate it against known experimental data. Spectroscopic data is often used for this purpose.
-
Compare the calculated vibrational frequencies with an experimental FT-IR spectrum of this compound.
-
Note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) may be applied for better agreement.[13] A good correlation between the calculated and experimental spectra validates the chosen level of theory.
-
-
Property Calculations:
-
Causality: Once the model is validated, we can confidently calculate the electronic properties of interest.
-
Using the validated optimized geometry, perform single-point energy calculations to obtain:
-
Molecular orbital energies (HOMO, LUMO).
-
The molecular electrostatic potential (MEP) surface.
-
Natural Bond Orbital (NBO) analysis to determine atomic charges.
-
-
This self-validating workflow ensures that the insights derived from the calculations are grounded in a model that accurately reproduces observable physical properties, lending high confidence to the predictions of reactivity.
Conclusion
The quantum mechanical study of this compound reveals a molecule with a rich and predictable reactivity profile. The electron-donating amino group and the electron-withdrawing halogens create distinct reactive sites, with the pyridine nitrogen and the C-Br bond being the most prominent. Comparative analysis demonstrates that while the C5-fluorine atom modulates the overall electronic environment, the nature of the halogen at the C2 position is a more dominant factor in determining reactivity in common cross-coupling reactions, with the C-Br bond being more labile than a C-Cl bond. The computational workflow presented here provides a robust and self-validating framework for researchers to probe the reactivity of this and other complex heterocyclic systems, enabling more informed and efficient synthetic design in the pursuit of new chemical entities.
References
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]
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DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. Available at: [Link]
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This compound | Properties, Uses, Safety & Suppliers in China. LookChem. Available at: [Link]
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DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]
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Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. ProQuest. Available at: [Link]
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Energetics of pyridine substitution by DFT calculations. ResearchGate. Available at: [Link]
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Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science. Available at: [Link]
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Discover this compound: Your Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. ResearchGate. Available at: [Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
- Preparation method of fluoropyridine compounds. Google Patents.
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3-Amino-5-bromo-2-iodopyridine. ResearchGate. Available at: [Link]
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Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions. National Institutes of Health. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-Bromo-5-fluoropyridine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Amino-2-Bromo-5-fluoropyridine. As a halogenated pyridine derivative integral to many synthetic pathways in pharmaceutical and materials science research, its proper handling from bench to disposal is a matter of critical safety and environmental stewardship.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instruction to explain the causality behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is a hazardous substance that demands respect and careful handling. Its primary risks include acute oral toxicity, severe skin and eye irritation, and potential respiratory irritation.[2][3] Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to personnel exposure and environmental contamination.[4]
The following table summarizes the critical safety data for this compound. This information forms the basis of our risk assessment and dictates the stringent controls outlined in this guide.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| CAS Number | 884495-03-8 | [2][5] |
| Molecular Formula | C₅H₄BrFN₂ | [5] |
| Physical State | Solid, Powder | [6][7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Signal Word | Danger / Warning | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [4][7][9] |
Pre-Disposal Safety Protocol: Your First Line of Defense
Before handling any waste materials, establishing a safe working environment is paramount. This involves a combination of personal diligence and leveraging engineered safety systems.
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. It provides a direct barrier between you and the hazardous material.
-
Gloves: Wear chemically resistant nitrile gloves.[10] Given the skin irritation hazard, double-gloving is recommended for enhanced protection.
-
Eye Protection: Safety goggles that provide a full seal around the eyes are mandatory to protect against dust particles.[2][10] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Lab Coat: A long-sleeved laboratory coat must be worn to prevent skin contact.[10]
-
Respiratory Protection: If there is a risk of generating dust and the procedure cannot be contained within a fume hood, a NIOSH-approved N95 (or better) dust mask or respirator is required.[8][10]
Engineering Controls
Your laboratory's built-in safety features are critical for minimizing exposure.
-
Ventilation: All handling of this compound waste must be conducted within a certified chemical fume hood to control airborne dust and vapors.[9][11]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[7][12]
Step-by-Step Disposal Procedure: A Self-Validating Workflow
This protocol applies to the pure solid compound as well as any lab materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads).
Waste Container Preparation
The foundation of proper disposal is a correctly prepared container. This prevents leaks and ensures clear communication of the hazard.
-
Select an Appropriate Container: Choose a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a secure, sealable lid.[10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely, including:
-
The full chemical name: "Waste this compound".
-
The primary hazards: "Acutely Toxic," "Irritant."
-
The accumulation start date.
-
Waste Collection and Segregation
Meticulous technique during waste transfer is crucial to prevent cross-contamination and accidental exposure.
-
Work within a Fume Hood: Place the prepared hazardous waste container inside a chemical fume hood.
-
Transfer Solid Waste: Carefully sweep or scoop the solid this compound waste using dedicated tools (e.g., a non-metallic spatula and brush).[10] Perform this action gently to minimize the generation of airborne dust.[7]
-
Package Contaminated Materials: Place all contaminated disposable materials, such as weighing paper, gloves, and absorbent pads, directly into the designated hazardous waste container.[10][13]
-
Seal the Container: Once all waste is collected, securely fasten the lid on the container. Wipe the exterior of the container with a damp cloth to decontaminate it before removing it from the fume hood.
Temporary Storage
Proper temporary storage is a critical compliance step while awaiting final pickup.
-
Designated Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[10]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents.[4][9][10]
Final Disposal
Final disposal must be handled by certified professionals to ensure regulatory compliance.
-
Contact EHS: Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or equivalent authority.
-
Regulatory Adherence: All disposal must be conducted in accordance with local, state, and federal regulations.[10][12] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Halogenated pyridines may be subject to specific disposal requirements, including chemical destruction.[15]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-Bromo-5-fluoropyridine
As researchers at the forefront of pharmaceutical and chemical innovation, our handling of specialized reagents like 3-Amino-2-Bromo-5-fluoropyridine demands a protocol grounded in rigorous safety and operational excellence. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) required to handle this compound safely. Our objective is to build a culture of safety that validates itself through every step of the experimental process.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. This compound, a halogenated aromatic amine, presents a multi-faceted hazard profile that dictates our safety strategy.[1][2]
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely Toxic (Oral, Category 4) : Harmful if swallowed.[3]
-
Skin Irritant (Category 2) : Causes skin irritation upon contact.[3]
-
Serious Eye Irritant (Category 2) : Causes significant eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3]
The compound is a combustible solid, and its primary target organ is the respiratory system.[3] This profile necessitates a comprehensive barrier strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be engaged. These are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[4][5][6] This is the most critical step in mitigating inhalation risks from the solid particulate. The hood's sash should be kept as low as possible to maximize airflow efficiency.[6]
-
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary containment of the fume hood.[5][7]
Mandated Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. The following equipment is mandatory for all procedures involving this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[8] | Protects against accidental splashes of dissolved compound and airborne particulates that can cause serious eye irritation.[3][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[4][10] Always inspect gloves for damage before use and change them frequently. | Prevents direct skin contact, which can cause irritation.[3] Aromatic amines can often be absorbed through the skin.[2][11] |
| Body Protection | A full-length, long-sleeved laboratory coat.[6][12] | Protects skin and personal clothing from contamination with chemical dust or splashes. |
| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved N95 dust mask or equivalent respirator is required.[13] | Prevents inhalation of the solid particulate, which may cause respiratory irritation.[3][14] |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow ensures that safety measures are integrated seamlessly into the experimental process.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Donning Inspection : 1.1. Verify that the chemical fume hood is operational and the certification is current.[15] 1.2. Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them at least six inches inside the fume hood.[6] 1.3. Inspect all required PPE for defects, such as cracks in goggles or tears in gloves.[16]
-
Donning PPE : 2.1. Put on the laboratory coat, ensuring it is fully buttoned. 2.2. Don chemical safety goggles. 2.3. Don the first pair of nitrile gloves. For enhanced safety, consider double-gloving.[17]
-
Chemical Handling (Inside Fume Hood) : 3.1. Carefully open the container of this compound, avoiding any puff of solid material. 3.2. Use a dedicated spatula to weigh the desired amount onto a weigh boat. Perform all transfers slowly and deliberately to minimize dust generation.[13] 3.3. Securely close the primary container and store it in a designated cool, dry, and well-ventilated area away from incompatible materials.[5][7][18]
-
Decontamination and Post-Handling : 4.1. Decontaminate any non-disposable equipment used (e.g., spatulas) with an appropriate solvent. 4.2. Wipe down the work surface inside the fume hood. All cleaning materials (e.g., paper towels) must be treated as hazardous waste.[17]
-
Doffing PPE : 5.1. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. If double-gloved, remove the outer pair first. 5.2. Remove the lab coat. 5.3. Remove safety goggles. 5.4. Wash hands thoroughly with soap and water.[3]
Disposal Plan: A Critical Final Step
All waste materials, including empty containers, contaminated gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[10][13]
-
Waste Segregation : Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.[13]
-
Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name.[10]
-
Disposal Route : The sealed container must be collected by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[10][19] Never dispose of this chemical down the drain or in regular trash.[10][19]
Visualizing the Safety Workflow
The following diagram outlines the logical sequence for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available from: [Link]
-
Pyridine Safety Data Sheet . Washington State University. Available from: [Link]
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Pyridine Safety Data Sheet . fsc.co.jp. Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards - Pyridine . Centers for Disease Control and Prevention. Available from: [Link]
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This compound . Lead Sciences. Available from: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. Available from: [Link]
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Chemical Process SOP Example . University of Wyoming. Available from: [Link]
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Organic Chemistry Laboratory Safety Notes . Cerritos College. Available from: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
